PDEB1-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H29NO5 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
4-cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-29-22-10-9-20(25(18-26)13-11-19(12-14-25)24(27)28)17-23(22)31-16-6-5-15-30-21-7-3-2-4-8-21/h2-4,7-10,17,19H,5-6,11-16H2,1H3,(H,27,28) |
InChI-Schlüssel |
OGVVVHXXDFPPNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OCCCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PDEB1-IN-1
Introduction
PDEB1-IN-1 is a potent inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a crucial enzyme in the life cycle of this protozoan parasite, the causative agent of Human African Trypanosomiasis (sleeping sickness). The inhibition of TbrPDEB1 has been identified as a promising therapeutic strategy against this devastating disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.
Biochemical Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of TbrPDEB1. TbrPDEB1 is a cAMP-specific phosphodiesterase, meaning it hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP) to adenosine monophosphate (AMP). By inhibiting this enzymatic activity, this compound leads to an accumulation of intracellular cAMP, which in turn disrupts various cellular processes essential for the parasite's survival.
While a crystal structure of this compound specifically bound to TbrPDEB1 is not publicly available, the binding modes of other inhibitors to this enzyme have been elucidated. It is highly probable that this compound shares a similar mechanism of interaction. Key features of inhibitor binding to the TbrPDEB1 active site include:
-
Interaction with a conserved glutamine residue (Gln874): This residue is crucial for the binding of the substrate, cAMP, and inhibitors often form hydrogen bonds with it.
-
Engagement with a hydrophobic clamp: This region of the active site accommodates the adenine (B156593) ring of cAMP, and inhibitors typically possess a hydrophobic moiety that fits into this clamp.
-
Potential interaction with the "P-pocket": TbrPDEB1 possesses a parasite-specific pocket, termed the P-pocket, which is not present in human PDEs. Inhibitors that can exploit this unique structural feature can achieve high selectivity for the parasite enzyme over its human counterparts.
As a derivative of Cilomilast, a known inhibitor of human PDE4, this compound's activity against both TbrPDEB1 and human PDE4B has been quantified, indicating a degree of cross-reactivity.
Cellular Effects and Signaling Pathway
The primary cellular effect of this compound is the disruption of cAMP signaling in Trypanosoma brucei. The accumulation of intracellular cAMP due to TbrPDEB1 inhibition leads to a cascade of downstream events that are detrimental to the parasite. One of the most significant observed effects is the potent inhibition of parasite proliferation.
The signaling pathway disrupted by this compound is central to the regulation of the parasite's cell cycle and motility. TbrPDEB1 plays a key role in maintaining low basal levels of cAMP. When this regulation is removed by an inhibitor like this compound, the resulting high concentrations of cAMP are toxic to the parasite.
Quantitative Data Summary
The inhibitory activity of this compound has been determined against both the target parasite enzyme and a human off-target, as well as its effect on parasite viability.
| Parameter | Target/Organism | Value |
| IC50 | Trypanosoma brucei PDEB1 (TbrPDEB1) | 0.95 µM |
| IC50 | Human PDE4B | 0.038 µM |
| EC50 | Trypanosoma brucei (proliferation) | 26 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
TbrPDEB1 Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of TbrPDEB1 by measuring the conversion of radiolabeled cAMP to AMP.
Workflow:
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.
-
Enzyme Solution: Recombinant TbrPDEB1 is diluted in assay buffer to a working concentration.
-
Inhibitor Solution: this compound is serially diluted in DMSO, then further diluted in assay buffer.
-
Substrate Solution: [³H]-cAMP is diluted in assay buffer.
-
SPA Bead Slurry: Yttrium silicate (B1173343) SPA beads are suspended in a buffer containing zinc sulfate (B86663).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the TbrPDEB1 enzyme solution to each well.
-
Add 25 µL of the this compound dilution or vehicle control (DMSO) to the respective wells.
-
Initiate the enzymatic reaction by adding 25 µL of the [³H]-cAMP substrate solution.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by adding 50 µL of the SPA bead slurry to each well. The zinc sulfate in the bead slurry stops the enzymatic reaction.
-
Seal the plate and incubate for an additional 20-30 minutes to allow the [³H]-AMP product to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
-
Data Analysis:
-
The amount of [³H]-AMP produced is proportional to the light emitted.
-
Inhibitor activity is calculated as the percentage of inhibition relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Trypanosoma brucei Proliferation Assay (Resazurin-Based)
This assay determines the effect of this compound on the viability and proliferation of T. brucei bloodstream forms.
Workflow:
Methodology:
-
Preparation:
-
Culture Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in the culture medium.
-
Prepare a resazurin solution (e.g., 0.15 mg/mL) in sterile PBS.
-
-
Assay Procedure:
-
Adjust the density of the parasite culture to 2 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into the wells of a 96-well plate.
-
Add 100 µL of the this compound dilutions to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the number of viable, metabolically active cells.
-
Calculate the percentage of growth inhibition for each concentration of this compound compared to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response model.
-
Conclusion
This compound is a valuable research tool for studying the function of TbrPDEB1 in Trypanosoma brucei. Its mechanism of action involves the direct inhibition of TbrPDEB1, leading to an increase in intracellular cAMP levels and subsequent inhibition of parasite proliferation. While it shows some cross-reactivity with human PDE4B, the unique structural features of TbrPDEB1, such as the P-pocket, offer a pathway for the future design of more selective inhibitors based on the this compound scaffold. Further investigation into the precise binding mode of this compound and its downstream effects will be instrumental in advancing the development of novel therapeutics for Human African Trypanosomiasis.
PDEB1-IN-1 target enzyme and pathway analysis
An In-Depth Technical Guide to PDEB1-IN-1: Target Enzyme and Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of this compound, a derivative of Cilomilast. It details the compound's target enzyme, its role within key signaling pathways, and its biological effects. This document consolidates available quantitative data and outlines representative experimental methodologies for its characterization.
Core Target Enzyme
This compound is an inhibitor of Trypanosoma brucei Phosphodiesterase B1 (TbrPDEB1) .[1][2] T. brucei is the parasitic protozoan responsible for causing African trypanosomiasis, also known as sleeping sickness. TbrPDEB1 is a cyclic nucleotide phosphodiesterase (PDE) that is essential for the parasite's life cycle.[2] Unlike human PDEs, TbrPDEB1 possesses a unique, parasite-specific cavity near its ligand-binding region, making it a viable target for selective inhibitor design.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The key potency values are summarized below.
| Parameter | Description | Value | Reference |
| IC50 | Half-maximal inhibitory concentration against the TbrPDEB1 enzyme. | 0.95 µM | [1] |
| EC50 | Half-maximal effective concentration for inhibiting the proliferation of T. brucei. | 26 µM | [1] |
Signaling Pathway Analysis
Phosphodiesterases are crucial enzymes that regulate intracellular signaling by degrading the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] TbrPDEB1 is a cAMP-specific phosphodiesterase. By inhibiting TbrPDEB1, this compound prevents the hydrolysis of cAMP to AMP.[1][2]
The resulting accumulation of intracellular cAMP disrupts the parasite's cellular processes, which are tightly regulated by cyclic nucleotide signaling. This disruption ultimately leads to an inhibition of parasite proliferation.[1] The pathway is a critical component of the parasite's ability to regulate its life cycle and is considered a key target for trypanocidal drugs.[2]
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following sections describe representative, standard methodologies for determining the IC50 and EC50 values of a PDE inhibitor.
Biochemical Assay: TbrPDEB1 IC50 Determination
This protocol outlines a typical fluorescence polarization (FP)-based assay to measure the direct inhibition of the purified TbrPDEB1 enzyme.
Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate (cAMP-FAM). The small, rapidly rotating cAMP-FAM molecule has a low FP value. When hydrolyzed by TbrPDEB1, it is linearized and can be bound by a specific binding partner, resulting in a larger complex that rotates more slowly and thus has a high FP value. Enzyme inhibition results in a lower FP signal.
Materials:
-
Purified recombinant TbrPDEB1 enzyme
-
This compound (or test compound)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Binding agent
-
384-well microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add Assay Buffer to all wells of a 384-well plate.
-
Add the this compound dilutions to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (negative control) wells.
-
Add the purified TbrPDEB1 enzyme to all wells except the negative controls.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding the cAMP-FAM substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and develop the signal by adding the binding agent.
-
Incubate for another 30 minutes.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: T. brucei Proliferation EC50 Determination
This protocol describes a typical method to assess the effect of this compound on the growth of T. brucei bloodstream form (BSF) parasites.
Principle: A cell viability reagent, such as resazurin (B115843), is used to quantify the number of living parasites. Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells.
Materials:
-
T. brucei BSF cell culture
-
Complete HMI-9 medium
-
This compound (or test compound)
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
96-well flat-bottom culture plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in HMI-9 medium directly in a 96-well plate. Include vehicle-only wells as a positive growth control.
-
Cell Seeding:
-
Harvest log-phase T. brucei BSF parasites and adjust the cell density to a concentration of 2 x 10^4 cells/mL in fresh medium.
-
Dispense the cell suspension into each well of the 96-well plate containing the compound dilutions.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Add resazurin solution to each well.
-
Continue to incubate for an additional 24 hours.
-
-
Data Acquisition: Measure the fluorescence of each well using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis:
-
Subtract the background fluorescence from a "media only" well.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting a Subpocket in Trypanosoma brucei Phosphodiesterase B1 (TbrPDEB1) Enables the Structure-Based Discovery of Selective Inhibitors with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phosphodiesterase 1B Inhibitor, ITI-214
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of ITI-214, a potent and selective inhibitor of Phosphodiesterase 1 (PDE1), with a particular focus on its interaction with the PDE1B isoform. This document details the quantitative biochemical data, experimental protocols for its synthesis, and visual representations of its relevant signaling pathway and synthetic workflow.
Chemical Structure
ITI-214 is a complex heterocyclic molecule with the systematic name (6aR,9aS)-2-((4-(6-fluoropyridin-2-yl)phenyl)methyl)-5-methyl-3-(phenylamino)-5,6a,7,8,9,9a-hexahydrocyclopenta[1][2]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one.
Chemical Formula: C₃₃H₃₁FN₈O
Molecular Weight: 586.66 g/mol
CAS Number: 1639433-78-5
(Image of the chemical structure of ITI-214 would be placed here if image generation were supported)
Quantitative Biological Data
ITI-214 is a highly potent inhibitor of the PDE1 family of enzymes, demonstrating picomolar affinity for PDE1A and PDE1C, and sub-nanomolar affinity for PDE1B.[3] It exhibits significant selectivity over other phosphodiesterase families. The following table summarizes the key quantitative data for ITI-214.[4]
| Target | Kᵢ (pM) | Selectivity vs. PDE4D |
| PDE1A | 33 | >1000-fold |
| PDE1B | 380 | >1000-fold |
| PDE1C | 35 | >1000-fold |
Data sourced from Li et al., 2016 and Snyder et al., 2016.[4][5]
PDE1B Signaling Pathway
Phosphodiesterase 1B (PDE1B) is a key enzyme in cyclic nucleotide signaling, responsible for the hydrolysis of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6] Its activity is uniquely regulated by the calcium-calmodulin (Ca²⁺/CaM) complex.[6] An increase in intracellular calcium leads to the activation of PDE1B, which in turn reduces the levels of cAMP and cGMP, thereby modulating a wide range of downstream cellular processes. The inhibition of PDE1B by compounds such as ITI-214 prevents the degradation of these second messengers, leading to an amplification of their signaling cascades.
Caption: PDE1B signaling pathway illustrating upstream activation by Ca²⁺/Calmodulin and downstream hydrolysis of cAMP and cGMP.
Experimental Protocols
The synthesis of ITI-214 is a multi-step process involving the construction of a complex heterocyclic core followed by functionalization. The detailed experimental procedures are outlined in the supporting information of Li et al., Journal of Medicinal Chemistry, 2016, 59(3), 1149-1164. The following is a representative protocol for a key step in the synthesis.
Synthesis of a key intermediate (Compound 12 in Li et al., 2016):
-
Reaction: To a solution of (6aR,9aS)-5-methyl-3-(phenylamino)-2,5,6a,7,8,9,9a-hexahydrocyclopenta[1][2]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under a nitrogen atmosphere.
-
Stirring: The resulting mixture is stirred at 0 °C for 30 minutes.
-
Addition of Reagent: 4-(bromomethyl)-[1,1'-biphenyl] (1.1 eq) is then added portion-wise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Quenching: The reaction is carefully quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Note: This is a representative protocol and may not reflect the exact, complete synthesis of ITI-214. For the full, detailed synthesis, please refer to the supporting information of the cited publication.
Synthesis Workflow
The synthesis of ITI-214 involves a convergent strategy, where key fragments are prepared separately and then coupled to form the final molecule. The following diagram outlines the logical flow of the synthesis.
Caption: A simplified workflow for the synthesis of ITI-214.
References
- 1. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE1B - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties and Solubility of PDEB1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of PDEB1-IN-1, a known inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, parasitology, and drug discovery.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (1R,4R)-1-(4-((5-(benzyloxy)-2-methoxybenzyl)oxy)phenyl)-4-cyanocyclohexane-1-carboxylic acid | Calculated |
| CAS Number | 1622300-88-2 | MedChemExpress |
| Molecular Formula | C₂₅H₂₈N₂O₅ | Calculated from SMILES |
| Molecular Weight | 436.50 g/mol | Calculated from SMILES |
| SMILES | N#C[C@]1(C2=CC(OCCCCOC3=CC=CC=C3)=C(C=C2)OC)CC--INVALID-LINK--C(O)=O | MedChemExpress |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Note: The IUPAC name and physicochemical properties such as molecular formula and weight were calculated based on the provided SMILES string. Experimental data for melting point, boiling point, and pKa are not currently available in the public domain and would require experimental determination.
Solubility Profile
The solubility of a compound is a critical factor in its biological activity and formulation. This compound is an inhibitor of Trypanosoma Brucei PDEB1 (TbrPDEB1) with an IC50 of 0.95 µM.[1] It also inhibits the proliferation of T. Brucei with an EC50 of 26 µM.[1] The solubility of this compound has been assessed in various solvent systems, particularly for in vivo studies.
A summary of the known solubility of this compound is presented below:
| Solvent System | Concentration | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.25 mg/mL | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 0.25 mg/mL | Clear solution |
Experimental Protocol: Kinetic Solubility Assay
The following is a generalized protocol for determining the kinetic solubility of a small molecule inhibitor like this compound. This method is suitable for early-stage drug discovery and provides a rapid assessment of a compound's solubility.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (e.g., at 650 nm)
-
Incubator/shaker
Methodology:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Serial Dilution:
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
-
Assay Plate Preparation:
-
Add 2 µL of each DMSO concentration of this compound to triplicate wells of a 96-well plate.
-
Include a DMSO-only control.
-
-
Addition of Aqueous Buffer:
-
To each well containing the compound in DMSO, add 98 µL of PBS (pH 7.4) to achieve a final volume of 100 µL and a final DMSO concentration of 2%.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
-
Measurement:
-
Measure the turbidity of each well using a plate reader at a wavelength of 650 nm.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the DMSO-only control.
-
Signaling Pathway of TbrPDEB1
Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1) plays a critical role in the regulation of intracellular cyclic AMP (cAMP) levels. The cAMP signaling pathway is essential for the parasite's virulence and survival. TbrPDEB1, along with TbrPDEB2, are the primary enzymes responsible for hydrolyzing cAMP to AMP, thereby controlling downstream signaling events.
Below is a simplified representation of the TbrPDEB1 signaling pathway created using the DOT language.
This diagram illustrates the central role of TbrPDEB1 in hydrolyzing cAMP, thereby modulating downstream cellular responses critical for the parasite's lifecycle. This compound acts by inhibiting TbrPDEB1, leading to an accumulation of cAMP and subsequent disruption of these essential processes.
References
The Dawn of Precision: A Technical Chronicle of PDE1 Inhibitor Discovery and Development
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and evolving landscape of Phosphodiesterase 1 (PDE1) inhibitors. This whitepaper provides an in-depth look at the experimental methodologies, quantitative pharmacological data, and the intricate signaling pathways governed by this critical enzyme family.
The journey to therapeutically target Phosphodiesterase 1 (PDE1), a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), has been a multi-decade endeavor marked by serendipitous discoveries, technological advancements, and a progressively refined understanding of cellular signaling. This guide illuminates the pivotal moments and methodologies that have shaped the field, offering a technical resource for professionals dedicated to advancing novel therapeutics.
From Broad Strokes to Fine Lines: A History of Discovery
The story of PDE inhibitors begins not with a targeted search, but with the pharmacological investigation of naturally occurring xanthine (B1682287) derivatives found in coffee, tea, and cacao.[1] Compounds like caffeine (B1668208) and theophylline (B1681296) were recognized for their physiological effects long before their mechanism of action was understood.[1][2] It wasn't until 1958 that Sutherland and Rall identified phosphodiesterase as the enzyme inhibited by theophylline.[2] These early compounds were non-selective, inhibiting a broad range of PDEs with relatively weak potency.[3][4]
The first evidence for distinct PDE classes emerged in 1972 from studies in amoebas, paving the way for further classification.[5] The existence of a Ca2+-stimulated PDE, which would come to be known as PDE1, was first demonstrated in 1970 through independent research on bovine and rat brains.[6] This discovery highlighted a crucial link between calcium and cyclic nucleotide signaling pathways.[6][7]
Early research identified compounds like IBMX (3-isobutyl-1-methylxanthine) as a first-generation PDE1 inhibitor, though it lacked specificity, also inhibiting other PDEs like PDE5.[5] Vinpocetine, a semi-synthetic derivative of the alkaloid vincamine, was later identified as a more selective PDE1 inhibitor and was first launched in Hungary in 1978 for the treatment of memory dysfunction.[8] However, the quest for highly potent and selective PDE1 inhibitors was hampered by the structural similarities in the catalytic domains across different PDE families, leading to challenges with cross-reactivity, particularly with PDE5.[6]
The advent of molecular cloning and the availability of purified recombinant PDE enzymes revolutionized the field, enabling systematic screening and the rational design of highly selective inhibitors.[1][6] This led to the discovery of newer generations of PDE1 inhibitors with significantly improved selectivity and therapeutic potential.
The Modern Arsenal: Key PDE1 Inhibitors
The pursuit of selective PDE1 inhibition has yielded a diverse array of chemical scaffolds. Here, we summarize some of the key inhibitors that have been instrumental in elucidating the role of PDE1 and hold therapeutic promise.
| Inhibitor | Class | PDE1 Isoform Selectivity | Key Characteristics |
| IBMX | Xanthine derivative | Non-selective | Early research tool, also inhibits other PDEs.[5] |
| Vinpocetine | Vinca alkaloid derivative | Selective for PDE1 | Neuroprotective effects, launched for cognitive dysfunction.[8] |
| ITI-214 (Lenrispodun) | Novel Heterocycle | Pan-PDE1 inhibitor | Highly potent and selective over other PDE families; in clinical development for neurological and cardiovascular disorders.[5][9][10] |
| PF-04822163 | Quinazoline-based | Brain-penetrating | Discovered by Pfizer.[5][8] |
| SCH-51866 | >300-fold selective for PDE1 over PDE5 | An example of early efforts to achieve selectivity.[5][6] | |
| 8-methoxymethyl-IBMX | Xanthine derivative | PDE1/PDE6 inhibitor | Lacks selectivity against photoreceptor PDE6.[11] |
Deciphering the Mechanism: Experimental Protocols
The identification and characterization of PDE1 inhibitors rely on a suite of robust biochemical and cell-based assays. The following section details the core experimental methodologies.
Biochemical Assays for PDE1 Activity and Inhibition
1. Radiometric Scintillation Proximity Assay (SPA)
This traditional and highly sensitive method remains a gold standard for measuring PDE activity.
-
Principle: This assay quantifies the hydrolysis of radiolabeled cyclic nucleotides (e.g., [³H]-cAMP or [³H]-cGMP) to their corresponding 5'-monophosphates. The radiolabeled product is then converted to adenosine or guanosine by a 5'-nucleotidase (often snake venom). The resulting nucleoside is separated from the unhydrolyzed substrate using ion-exchange chromatography, and the radioactivity is measured by scintillation counting.[12][13]
-
Protocol Outline:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), Mg²⁺, Ca²⁺, and calmodulin (for PDE1 activation).[12]
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the purified PDE1 enzyme and the [³H]-labeled cyclic nucleotide substrate.
-
Incubate at 30°C for a defined period.
-
Stop the reaction by heat inactivation.
-
Add 5'-nucleotidase (e.g., snake venom) and incubate.
-
Separate the product from the substrate using an ion-exchange resin column.
-
Quantify the radioactivity of the eluted product using a scintillation counter.
-
2. Fluorescence Polarization (FP) Assay
FP assays are a popular choice for high-throughput screening (HTS) due to their homogeneous format and non-radioactive nature.[5][6][14][15][16]
-
Principle: This method utilizes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP). In its cyclic form, the small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE1 hydrolyzes the substrate to its linear monophosphate form, it is captured by a larger binding agent (e.g., a specific antibody or a phosphate-binding nanobead), leading to a significant increase in the molecular size of the fluorescent complex. This larger complex tumbles more slowly, resulting in a higher fluorescence polarization signal. The degree of polarization is therefore proportional to PDE1 activity.[5][6]
-
Protocol Outline:
-
Dispense test inhibitors into a microplate.
-
Add a reaction mixture containing purified PDE1 enzyme, Ca²⁺, calmodulin, and the fluorescently labeled cyclic nucleotide substrate.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add a "stop" solution containing a binding agent that specifically binds to the linearized fluorescent monophosphate product.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
3. Luminescence-Based Assays
These assays offer high sensitivity and are also well-suited for HTS.
-
Principle: One common luminescence-based assay measures the amount of ATP remaining after a coupled kinase reaction. The PDE1 reaction produces 5'-AMP or 5'-GMP. In a subsequent step, a kinase consumes ATP to convert the monophosphate to a diphosphate. The remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the PDE1 activity.[3]
-
Protocol Outline:
-
Perform the PDE1 reaction with the test inhibitor.
-
Add a kinase and ATP to the reaction mixture.
-
Incubate to allow the kinase reaction to proceed.
-
Add a luciferase/luciferin reagent (e.g., Kinase-Glo®).
-
Measure the luminescent signal using a luminometer.
-
Cell-Based Assays for Inhibitor Efficacy
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context and assessing cell permeability.
1. Intracellular cAMP/cGMP Quantification (HTRF® or ELISA)
-
Principle: These immunoassays directly measure the intracellular levels of cAMP or cGMP in cells treated with PDE1 inhibitors. In the Homogeneous Time-Resolved Fluorescence (HTRF) assay, intracellular cyclic nucleotides produced by the cells compete with a labeled analog for binding to a specific antibody, leading to a change in the FRET signal.[17]
-
Protocol Outline:
-
Culture cells expressing PDE1 in a microplate.
-
Pre-treat cells with the test inhibitor.
-
Stimulate the cells to produce cAMP (e.g., with forskolin) or cGMP (e.g., with sodium nitroprusside).
-
Lyse the cells and add the detection reagents (e.g., HTRF® antibodies).
-
Measure the signal on a compatible plate reader.
-
2. Reporter Gene Assays
-
Principle: These assays utilize a reporter gene (e.g., luciferase) under the control of a cyclic nucleotide-responsive element (e.g., CRE for cAMP). Inhibition of PDE1 leads to an increase in intracellular cyclic nucleotides, activation of downstream kinases like PKA, phosphorylation of transcription factors like CREB, and subsequent expression of the reporter gene.[18]
-
Protocol Outline:
-
Transfect cells with a reporter plasmid containing a CRE-luciferase construct.
-
Treat the cells with the PDE1 inhibitor.
-
Stimulate the cells to increase cyclic nucleotide levels.
-
Lyse the cells and measure the luciferase activity.
-
The Intricate Web: PDE1 Signaling Pathways
PDE1 enzymes are critical regulators of signaling cascades in various tissues. Their activity is dependent on intracellular calcium levels, creating a crucial intersection between Ca²⁺ and cyclic nucleotide signaling pathways.[10][19] There are three main isoforms of PDE1: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and signaling roles.
PDE1A Signaling Pathway
PDE1A is found in various tissues, including vascular smooth muscle and the brain.[7][20] In the cardiovascular system, it plays a role in regulating vascular tone and cardiac remodeling.[21]
Caption: PDE1A signaling pathway in vascular smooth muscle.
PDE1B Signaling Pathway
PDE1B is predominantly expressed in the brain, particularly in regions with high dopaminergic innervation like the striatum and hippocampus.[7][10][22] It plays a crucial role in regulating dopamine (B1211576) signaling, synaptic plasticity, and memory.[7][10]
Caption: PDE1B signaling in a dopaminergic neuron.
PDE1C Signaling Pathway
PDE1C is highly expressed in proliferating smooth muscle cells and plays a significant role in vascular remodeling and cell migration.[1][2][4][8][9] It is also involved in olfaction and sperm function.
Caption: PDE1C signaling in proliferating smooth muscle cells.
Future Directions
The development of highly selective PDE1 inhibitors has opened new avenues for the treatment of a range of disorders, from neurodegenerative diseases to cardiovascular conditions.[10] The ongoing clinical trials of compounds like ITI-214 (lenrispodun) underscore the therapeutic potential of targeting this enzyme family.[10] Future research will likely focus on developing isoform-specific inhibitors to further refine therapeutic targeting and minimize off-target effects. The continued elucidation of the complex signaling networks regulated by PDE1 will undoubtedly fuel the discovery of the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphodiesterase 1C integrates store-operated calcium entry and cAMP signaling in leading-edge protrusions of migrating human arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of cAMP-Phosphodiesterase 1C Signaling in Regulating Growth Factor Receptor Stability, Vascular Smooth Muscle Cell Growth, Migration, and Neointimal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. westbioscience.com [westbioscience.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE1C) is induced in human arterial smooth muscle cells of the synthetic, proliferative phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Frontiers | Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus [frontiersin.org]
- 11. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PathSpecific™ PDE1B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Fluorescence Polarization Assay for Cyclic Nucleotide Phosphodiesterases | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity of PDE1 Inhibitors: A Technical Guide
Note to the reader: The compound "PDEB1-IN-1" specified in the query does not correspond to a known phosphodiesterase inhibitor in the public domain. It is likely that this is a typographical error. This guide will therefore focus on the selectivity of well-characterized representative inhibitors of Phosphodiesterase 1 (PDE1) and its isoforms (PDE1A, PDE1B, and PDE1C), providing a framework for understanding their evaluation and mechanism of action.
Introduction to PDE1 and Its Isoforms
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that play a critical role in cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The catalytic activity of PDE1 is uniquely dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a key integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[2] The PDE1 family is comprised of three distinct isoforms:
-
PDE1A: Primarily found in the brain (cortex and hippocampus), kidney, and thyroid gland. It shows a preference for cGMP over cAMP.[3]
-
PDE1B: Predominantly expressed in the brain, particularly in the striatum, substantia nigra, and nucleus accumbens, making it a significant target for neurological disorders. Like PDE1A, it has a higher affinity for cGMP.[3]
-
PDE1C: Found in the brain and heart, and it hydrolyzes both cAMP and cGMP with similar high affinity.[3]
The distinct tissue distribution and substrate specificities of these isoforms underscore the therapeutic potential of developing isoform-selective PDE1 inhibitors for a range of conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.
Quantitative Selectivity of Representative PDE1 Inhibitors
The development of potent and selective PDE1 inhibitors is a key objective in drug discovery. The selectivity of these inhibitors for the different PDE1 isoforms is a critical determinant of their therapeutic efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Below is a table summarizing the in vitro inhibitory activity of a representative selective PDE1 inhibitor, PF-04822163, against the human PDE1 isoforms.
| Compound | PDE1A IC50 (nM) | PDE1B IC50 (nM) | PDE1C IC50 (nM) | Selectivity Notes |
| PF-04822163 | 2.0 | 2.4 | 7.0 | Exhibits high potency against all three PDE1 isoforms with a slight preference for PDE1A and PDE1B. It also shows significant selectivity over other PDE families.[3] |
Signaling Pathway of PDE1
The following diagram illustrates the central role of PDE1 in the degradation of cAMP and cGMP and the mechanism of action for a PDE1 inhibitor.
Caption: PDE1 signaling pathway and inhibitor action.
Experimental Protocols for Determining PDE1 Inhibition
The determination of inhibitor potency and selectivity against PDE1 isoforms is crucial. Various in vitro assays are employed for this purpose, with the most common being fluorescence polarization, radiometric, and luminescence-based assays.
Fluorescence Polarization (FP) Assay
This is a widely used, non-radioactive method for high-throughput screening of PDE inhibitors.[2][4]
Principle: The assay is based on the change in fluorescence polarization of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP). The small, rapidly rotating fluorescent substrate has a low FP value. When PDE1 hydrolyzes the substrate, the resulting fluorescent monophosphate is captured by a larger binding agent, leading to a significant increase in polarization due to the slower rotation of the complex.[2] In the presence of a PDE1 inhibitor, the enzymatic activity is reduced, resulting in less hydrolyzed substrate and a lower FP signal.
Experimental Workflow:
Caption: Fluorescence Polarization (FP) assay workflow.
Detailed Protocol:
-
Buffer Preparation: Prepare a master mix of PDE Assay Buffer containing the required concentrations of CaCl₂ and CaM for PDE1 activation.[2]
-
Compound Dilution: Perform a serial dilution of the test inhibitor in 100% DMSO. Further dilute the compounds in the prepared Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[2]
-
Assay Plate Preparation: Add the diluted inhibitor, a reference inhibitor, and a vehicle control to the respective wells of a 96-well plate.
-
Enzyme Addition: Dilute the recombinant PDE1A, PDE1B, or PDE1C enzyme to the appropriate concentration in the Assay Buffer. Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Add the FAM-labeled substrate (FAM-cAMP or FAM-cGMP) solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Detection: Add the binding agent to stop the reaction and allow for the binding of the hydrolyzed fluorescent monophosphate.
-
Measurement: Read the fluorescence polarization on a microplate reader equipped for FP measurements.
-
Data Analysis: Plot the FP signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Radiometric Assay
This is a traditional and highly sensitive method for measuring PDE activity.
Principle: This assay uses a radiolabeled substrate, such as [³H]-cAMP or [³H]-cGMP. The PDE enzyme hydrolyzes the radiolabeled cyclic nucleotide to the corresponding radiolabeled 5'-monophosphate. The unreacted substrate and the product are then separated, and the radioactivity of the product is quantified to determine enzyme activity.[5][6]
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer (e.g., 50 mM HEPES, pH 7.6; 10 mM MgCl₂), Ca²⁺/CaM, the test inhibitor at various concentrations, and the recombinant PDE1 enzyme.[5]
-
Reaction Initiation: Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]-cAMP).[5]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.[6]
-
Reaction Termination and Separation: Terminate the reaction, often by boiling or adding a stop solution. The product (e.g., [³H]-AMP) is then separated from the unreacted substrate using techniques like anion-exchange chromatography (e.g., Dowex resin) or scintillation proximity assay (SPA) beads.[5][7]
-
Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Conclusion
The selective inhibition of PDE1 isoforms presents a promising therapeutic strategy for a variety of diseases. A thorough understanding of the selectivity profile of PDE1 inhibitors is essential for the development of effective and safe therapeutics. The use of robust and reproducible in vitro assays, such as fluorescence polarization and radiometric assays, is fundamental to characterizing the potency and isoform selectivity of novel chemical entities targeting the PDE1 family of enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Candidate 11C‑Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology Profile of a Representative PDE1B Inhibitor
Disclaimer: The preclinical safety and toxicology data for specific investigational compounds such as "PDEB1-IN-1" are often proprietary and not publicly available in detail. This guide has been constructed using publicly accessible information on representative phosphodiesterase 1B (PDE1B) inhibitors, such as ITI-214 (lenrispodun), Lu AF41228, and Lu AF58027, to provide a comprehensive overview of the expected preclinical safety and toxicology profile for a compound in this class. The quantitative data herein is based on these representative molecules, and the experimental protocols are based on established regulatory guidelines.
Introduction
Phosphodiesterase 1B (PDE1B) is a calcium and calmodulin-dependent phosphodiesterase that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular signaling pathways crucial for neuronal and vascular function.[1] Inhibition of PDE1B is a promising therapeutic strategy for various central nervous system (CNS) disorders, including Parkinson's disease and schizophrenia, as well as cardiovascular conditions like heart failure.[2][3] This document provides a technical overview of the preclinical safety and toxicology profile of a representative PDE1B inhibitor, outlining the key studies and data required to support its progression into clinical development.
Executive Summary of Preclinical Safety Findings
Preclinical evaluation of representative PDE1B inhibitors, including ITI-214 (lenrispodun), has demonstrated a generally favorable safety profile. In early clinical trials, ITI-214 was found to be safe and well-tolerated in human subjects at doses up to 90 mg.[4] Preclinical studies in rodent models have also suggested good tolerability, with observed effects being consistent with the pharmacological mechanism of action.[5] A comprehensive preclinical safety program, conducted in compliance with Good Laboratory Practice (GLP) standards, is essential to characterize the toxicological profile fully.[6]
Quantitative Toxicology Data
The following tables summarize the available quantitative data for representative PDE1B inhibitors.
Table 1: In Vitro Inhibitory Activity of Representative PDE1B Inhibitors
| Compound | PDE1A IC50 (nM) | PDE1B IC50 (nM) | PDE1C IC50 (nM) | Selectivity Profile |
| Lu AF41228 | 170 | 39 | 120 | Selective for PDE1 over other PDE families (inhibitory effects at µM concentrations) |
| Lu AF58027 | 13 | 45 | 1.4 | Selective for PDE1 over other PDE families (inhibitory effects at µM concentrations) |
Data sourced from a study on novel selective PDE1 inhibitors.[4]
Table 2: In Vivo Cardiovascular Effects of Representative PDE1B Inhibitors in Anesthetized Rats
| Compound | Dose | Change in Mean Blood Pressure | Change in Heart Rate |
| Lu AF41228 | Dose-dependent | Lowered by up to ~25 mmHg | Increased |
| Lu AF58027 | 3 mg·kg⁻¹·h⁻¹ | Immediate minor decrease | Large increase (37 bpm increase vs. vehicle after 5 min) |
Data reflects the primary pharmacological effects observed in preclinical models.[4]
Table 3: Representative Summary of a Preclinical Toxicology Program
This table represents a typical summary of preclinical toxicology studies conducted for a novel drug candidate. Specific values are hypothetical due to the lack of publicly available data for a single PDE1B inhibitor.
| Study Type | Species | Key Findings |
| Single-Dose Toxicity | Rat, Dog | LD50 (oral): > 2000 mg/kg in rats. Maximum Tolerated Dose (MTD) in dogs: 100 mg/kg. No target organ toxicity was identified at non-lethal doses. |
| Repeated-Dose Toxicity (28-day) | Rat, Dog | NOAEL (rat): 50 mg/kg/day. NOAEL (dog): 30 mg/kg/day. At higher doses, reversible cardiovascular effects consistent with the primary pharmacology (vasodilation, increased heart rate) were observed. No histopathological findings of toxicity. |
| Safety Pharmacology | Rat, Dog | Cardiovascular: Dose-dependent decrease in blood pressure and increase in heart rate. No effect on QT interval. CNS: No adverse effects on behavior, motor function, or body temperature at therapeutically relevant doses. Respiratory: No adverse effects on respiratory rate or tidal volume. |
| Genotoxicity | In vitro / In vivo | Ames test: Negative. Chromosomal aberration test (in vitro): Negative. Micronucleus test (in vivo, mouse): Negative. The compound is considered non-genotoxic. |
| Reproductive Toxicology | Rat, Rabbit | Fertility and Early Embryonic Development: No adverse effects on male or female fertility. Embryo-fetal Development: No teratogenic effects observed. |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of the test compound in rats.
Test System:
-
Species: Wistar rats (female)
-
Age: 8-12 weeks old
-
Weight: 150-200 g
-
Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum, except for an overnight fasting period before dosing.
Methodology:
-
Dose Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dose Administration: A single oral dose is administered by gavage. The study follows a stepwise procedure with starting doses of 300 mg/kg or 2000 mg/kg.
-
Observation Period: Animals are observed for 14 days.
-
Parameters Monitored:
-
Mortality: Checked twice daily.
-
Clinical Signs: Observed at 30 minutes, 1, 2, 4, and 6 hours post-dose on day 1, and daily thereafter. Signs include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
-
Body Weight: Measured on days 0, 7, and 14.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Visualizations
Signaling Pathway of PDE1B Inhibition
Caption: PDE1B inhibition increases cAMP and cGMP levels.
Experimental Workflow for Preclinical Safety Assessment
Caption: A typical workflow for preclinical safety studies.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intra-Cellular Therapies Announces Publications [globenewswire.com]
- 3. biospace.com [biospace.com]
- 4. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. NIH Guide: PRECLINICAL TOXICOLOGY AND PHARMACOLOGY OF DRUGS DEVELOPED FORCANCER, AIDS AND AIDS-RELATED ILLNESSES [grants.nih.gov]
Interpreting IC50 and Ki Values for PDE1B Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interpretation of IC50 and Ki values for phosphodiesterase 1B (PDE1B) inhibitors. It includes a summary of quantitative data for representative inhibitors, detailed experimental protocols for key assays, and visualizations of the PDE1B signaling pathway and experimental workflows.
Understanding PDE1B and Its Inhibition
Phosphodiesterase 1B (PDE1B) is a member of the PDE1 family of enzymes, which are dual-substrate enzymes responsible for hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two essential second messengers in cellular signaling.[1][2] The activity of PDE1 enzymes is dependent on calcium (Ca2+) and calmodulin (CaM), positioning them as critical integrators of Ca2+ and cyclic nucleotide signaling pathways.[1][3][4] PDE1B, in particular, shows a preference for hydrolyzing cGMP.[3] Inhibition of PDE1B leads to an increase in intracellular levels of cGMP and/or cAMP, which can modulate various downstream signaling pathways, making it an attractive therapeutic target for a range of disorders.[2][5]
Data Presentation: Inhibitory Activity of Representative PDE1 Inhibitors
The inhibitory potency of a compound against PDE1B is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.[1] The Ki value is a more absolute measure of binding affinity. The following table summarizes IC50 values for some known PDE1 inhibitors against PDE1 isoforms.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| Compound 2 (from WO 2025091010) | PDE1A | 0.13 | Selective for PDE1A over PDE1B. |
| PDE1B | 2.2 | ||
| Vinpocetine | PDE1 | 14,000 | Often cited as a PDE1 inhibitor, but with weak activity.[6] |
| SCH-51866 | PDE1 | - | >300-fold selective for PDE1 over PDE5.[7] |
| Pde1-IN-6 | PDE1 | 7.5 | A potent and selective inhibitor of PDE1.[8] |
| PDE1-IN-2 | PDE1A | 164 | |
| PDE1B | 140 | ||
| PDE1C | 6 |
Note: Data for "PDEB1-IN-1" was not publicly available. The table presents data for other known PDE1 inhibitors to provide a comparative landscape.
Experimental Protocols
The determination of IC50 and Ki values for PDE1B inhibitors relies on robust in vitro enzyme inhibition assays. Commonly employed methods include Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, as well as traditional radioenzymatic assays.
This assay measures the ability of a compound to inhibit the activity of purified PDE1B enzyme by detecting changes in the fluorescence polarization of a fluorescently labeled substrate.[9][10]
Materials:
-
Purified recombinant human PDE1B enzyme[11]
-
FAM-labeled cGMP (fluorescent substrate)[11]
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)[11]
-
Calmodulin (CaM) and Calcium Chloride (CaCl₂)[11]
-
Test compound (e.g., a potential PDE1B inhibitor) dissolved in DMSO
-
Binding Agent (e.g., phosphate-binding nanoparticles)[9][10]
-
96-well or 384-well black, flat-bottom assay plates[11]
-
Fluorescence polarization plate reader[9]
Protocol:
-
Enzyme and Compound Preparation: Prepare a reaction mixture containing the assay buffer, calmodulin, CaCl₂, and the PDE1B enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and incubate for a short period (e.g., 15 minutes at room temperature) to allow for inhibitor binding to the enzyme.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction remains within the linear range.[11]
-
Reaction Termination and Signal Development: Stop the reaction by adding a binding agent that specifically binds to the phosphorylated product (GMP-FAM). This binding results in a change in the fluorescence polarization signal.[9][10]
-
Data Acquisition: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
The IMAP (Immobilized Metal Affinity for Phosphochemicals) assay is a homogeneous, fluorescence-based method for measuring phosphodiesterase activity.[12][13] It relies on the high-affinity binding of trivalent metal-containing nanoparticles to phosphate (B84403) groups.[12][14]
Principle:
-
A fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) is incubated with the PDE enzyme.
-
The PDE hydrolyzes the cyclic nucleotide, exposing a phosphate group.
-
IMAP binding solution, containing nanoparticles, is added. These nanoparticles bind to the phosphorylated product.
-
The binding event can be detected by either Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12][13] In the FP format, the binding of the small fluorescent product to the large nanoparticle slows its rotation, increasing the polarization of the emitted light.[12] In the TR-FRET format, the nanoparticle is labeled with a terbium (Tb) donor, and FRET occurs when the fluorescently labeled product binds to the nanoparticle, bringing it in close proximity to the donor.
A detailed protocol for an IMAP TR-FRET PDE assay can be found in the literature and generally involves the following steps:
-
Dispensing the PDE enzyme in an appropriate assay buffer into a microplate.
-
Adding the test compound at various concentrations.
-
Incubating the enzyme and compound.
-
Adding the fluorescently labeled cyclic nucleotide substrate to start the reaction.
-
Incubating for a set period.
-
Stopping the reaction and initiating signal generation by adding the IMAP binding reagent.
-
Incubating to allow for binding.
-
Reading the plate on a suitable plate reader (FP or TR-FRET).
Mandatory Visualization
The following diagram illustrates the central role of PDE1B in the degradation of cGMP and the consequences of its inhibition.
Caption: PDE1B signaling pathway and the effect of inhibitors.
The following diagram outlines the general workflow for determining the IC50 value of a PDE1B inhibitor using an in vitro enzyme assay.
Caption: General workflow for IC50 determination of a PDE1B inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]
- 13. | Virtual tour generated by Panotour [kpinhawaii.org]
- 14. moleculardevices.com [moleculardevices.com]
An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of PDEB1-IN-1
Notice: A comprehensive search for "PDEB1-IN-1" did not yield any specific information regarding a compound with this designation. The following guide is a structured template outlining the expected pharmacokinetics and pharmacodynamics of a hypothetical phosphodiesterase (PDE) inhibitor, based on general principles of this drug class. The data presented are illustrative and not based on actual experimental results for "this compound".
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE1 family, in particular, is a dual-substrate esterase activated by Ca²⁺/calmodulin, playing a crucial role in various physiological processes.[1] Inhibition of specific PDE isoforms is a promising therapeutic strategy for a range of disorders. This document provides a hypothetical overview of the pharmacokinetic and pharmacodynamic properties of this compound, a novel, selective inhibitor of the PDE1B isoform.
Pharmacodynamics
The pharmacodynamics of a drug describe its mechanism of action and the relationship between drug concentration and its effect.
Mechanism of Action
This compound is a selective inhibitor of the phosphodiesterase 1B (PDE1B) enzyme. By inhibiting PDE1B, it prevents the breakdown of cAMP and cGMP, leading to an accumulation of these second messengers within the cell. This accumulation, in turn, activates downstream signaling pathways, resulting in various cellular responses.
Caption: this compound inhibits PDE1B, increasing cAMP and cGMP levels.
In Vitro Activity
The in vitro potency and selectivity of this compound would be determined using a panel of enzymatic and cell-based assays.
Table 1: Hypothetical In Vitro Activity of this compound
| Parameter | Value |
| PDE1B IC₅₀ | 10 nM |
| PDE1A IC₅₀ | 500 nM |
| PDE1C IC₅₀ | 800 nM |
| Other PDE Isoforms IC₅₀ | > 10 µM |
| Cell-based cAMP EC₅₀ | 50 nM |
| Cell-based cGMP EC₅₀ | 75 nM |
Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).
Absorption
Following oral administration, this compound would be absorbed from the gastrointestinal tract.
Table 2: Hypothetical Absorption Properties of this compound
| Parameter | Value |
| Bioavailability (F) | 60% |
| Tₘₐₓ | 1.5 hours |
| Cₘₐₓ (at 10 mg/kg) | 500 ng/mL |
Distribution
Once absorbed, this compound would distribute throughout the body.
Table 3: Hypothetical Distribution Characteristics of this compound
| Parameter | Value |
| Volume of Distribution (Vd) | 2.5 L/kg |
| Plasma Protein Binding | 95% |
Metabolism
This compound would likely be metabolized in the liver, primarily by cytochrome P450 enzymes.
Table 4: Hypothetical Metabolic Profile of this compound
| Parameter | Value |
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 |
| Major Metabolites | M1 (hydroxylated), M2 (N-dealkylated) |
| Metabolic Stability (in vitro) | Moderate |
Excretion
The parent drug and its metabolites would be eliminated from the body through renal and/or fecal routes.
Table 5: Hypothetical Excretion Parameters of this compound
| Parameter | Value |
| Clearance (CL) | 0.5 L/hr/kg |
| Half-life (t₁/₂) | 4 hours |
| Route of Excretion | 70% Renal, 30% Fecal |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
In Vitro PDE Inhibition Assay
Caption: Workflow for in vitro PDE inhibition assay.
Protocol:
-
Recombinant human PDE enzymes are used.
-
This compound is serially diluted and pre-incubated with the enzyme.
-
The reaction is initiated by adding the cyclic nucleotide substrate (cAMP or cGMP).
-
After a defined incubation period, the reaction is terminated.
-
The amount of product (AMP or GMP) is quantified, typically using a fluorescence-based method.
-
IC₅₀ values are calculated from the dose-response curves.
In Vivo Pharmacokinetic Study
Caption: Workflow for in vivo pharmacokinetic study.
Protocol:
-
This compound is administered to a cohort of laboratory animals (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at predetermined time points post-dosing.
-
Plasma is separated from the blood samples.
-
The concentration of this compound in the plasma is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, CL, Vd) are calculated using appropriate software.
Conclusion
This guide provides a hypothetical yet comprehensive overview of the key pharmacokinetic and pharmacodynamic characteristics of a novel PDE1B inhibitor, this compound. The presented data, while illustrative, highlight the critical parameters that would need to be experimentally determined to characterize such a compound for potential therapeutic development. Further in-depth studies would be required to fully elucidate its efficacy and safety profile.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay of a Selective PDE1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 1B (PDE1B) is a crucial enzyme in cellular signal transduction, hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Its activity is dependent on calcium and calmodulin (CaM), positioning it as a key integrator of Ca2+ and cyclic nucleotide signaling pathways.[1][2] PDE1B is predominantly expressed in the central nervous system, particularly in regions with high dopaminergic innervation such as the striatum, and is implicated in various physiological processes including neuronal plasticity and memory.[1][3] Consequently, selective inhibition of PDE1B is a promising therapeutic strategy for a range of neurological and psychiatric disorders.
This document provides detailed protocols for in vitro assays to characterize the activity of a representative selective PDE1B inhibitor, referred to herein as PDE1B-IN-1. These protocols are designed to be adaptable to various cell lines and research applications.
Mechanism of Action and Signaling Pathway
PDE1B, as part of the PDE1 family, regulates intracellular levels of cAMP and cGMP.[2] The catalytic activity of PDE1B is stimulated by the binding of the Ca2+/calmodulin complex.[2] Upon activation, PDE1B hydrolyzes cAMP to AMP and cGMP to GMP, thus terminating their signaling cascades.[1] Inhibition of PDE1B by a selective inhibitor like PDE1B-IN-1 prevents this hydrolysis, leading to an accumulation of intracellular cAMP and cGMP.[4] This elevation in second messengers can then modulate the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), influencing a variety of cellular functions.
Below is a diagram illustrating the PDE1B signaling pathway and the mechanism of action of a selective inhibitor.
Caption: PDE1B signaling pathway and inhibitor action.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative selective PDE1 inhibitor (ITI-214/Lenrispodun) and non-selective PDE inhibitors. This data is crucial for designing experiments and interpreting results.[5]
| Compound | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (Ki, nM) | Selectivity for PDE1 |
| ITI-214 (Lenrispodun) | 0.058 | >10,000 | >10,000 | >10,000 | 33 | >1000-fold vs other PDEs |
| Theophylline | 10,000 | 25,000 | 15,000 | 12,000 | 30,000 | Non-selective |
| IBMX | 1,900 | 4,500 | 21,000 | 10,000 | 3,200 | Non-selective |
Data for ITI-214 is representative of a highly selective PDE1 inhibitor. Data for Theophylline and IBMX are approximations from various sources.[5]
Experimental Protocols
Two primary types of in vitro assays are recommended for characterizing PDE1B inhibitors: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess the inhibitor's effect on intracellular cyclic nucleotide levels.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing PDE1B-IN-1 activity.
Protocol 1: Biochemical Assay for IC50 Determination (Fluorescence Polarization)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of PDE1B-IN-1 against the PDE1B enzyme using a fluorescence polarization (FP) assay.[6][7]
Materials:
-
Recombinant human PDE1B enzyme
-
Fluorescein-labeled cGMP or cAMP substrate
-
PDE Assay Buffer
-
Binding Agent (for FP detection)
-
PDE1B-IN-1
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of PDE1B-IN-1 in 100% DMSO. A 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
Assay Plate Preparation: Add 2 µL of the diluted inhibitor or DMSO (for no-inhibition and maximum-activity controls) to the wells of the 384-well plate.
-
Enzyme Preparation: Dilute the recombinant PDE1B enzyme to the desired concentration in PDE Assay Buffer. The optimal enzyme concentration should be determined empirically to achieve 50-80% substrate conversion in the linear range of the reaction.
-
Reaction Initiation: Add 10 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.
-
Substrate Addition: Add 10 µL of the fluorescently labeled cGMP or cAMP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of the Binding Agent solution to stop the reaction and allow for binding. Incubate for an additional 30 minutes at room temperature.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for EC50 Determination (HTRF®)
This protocol measures the change in intracellular cAMP or cGMP levels in a specific cell line in response to treatment with PDE1B-IN-1, using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.[5] Note: This protocol is a general guideline and should be optimized for the specific cell line used.
Materials:
-
Selected cell line (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
PDE1B-IN-1
-
Forskolin (B1673556) or other adenylyl/guanylyl cyclase activators (optional)
-
HTRF® cAMP or cGMP assay kit
-
384-well white microplate
-
HTRF®-compatible plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 384-well plate at a density that will result in approximately 80-90% confluency on the day of the assay. Culture overnight.
-
Inhibitor Preparation: Prepare a serial dilution of PDE1B-IN-1 in the appropriate cell culture medium.
-
Cell Treatment: Remove the culture medium from the cells and add the diluted inhibitor solutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Stimulation (Optional): If basal cyclic nucleotide levels are low, stimulate the cells with an appropriate adenylyl or guanylyl cyclase activator (e.g., forskolin for cAMP) for a predetermined amount of time.
-
Cell Lysis: Lyse the cells according to the HTRF® assay kit manufacturer's protocol.
-
HTRF® Reagent Addition: Add the HTRF® assay reagents (labeled cyclic nucleotide and specific antibody) to the cell lysates.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Measurement: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the concentration of cAMP or cGMP based on a standard curve. Plot the cyclic nucleotide concentration against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Troubleshooting and Optimization
-
High Cytotoxicity: If significant cell death is observed in the cell-based assay, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of PDE1B-IN-1 for your specific cell line. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Low Signal Window: In biochemical assays, optimize the enzyme and substrate concentrations. In cell-based assays, consider using a cell line with higher endogenous PDE1B expression or transiently overexpressing PDE1B. The use of an adenylyl or guanylyl cyclase activator can also increase the signal window.
-
Variability in Results: Ensure consistent cell passage numbers, seeding densities, and incubation times. Prepare fresh inhibitor dilutions for each experiment.
These application notes and protocols provide a comprehensive framework for the in vitro characterization of selective PDE1B inhibitors. Adherence to these guidelines, with appropriate optimization for specific experimental systems, will enable robust and reproducible data generation for drug discovery and development efforts targeting PDE1B.
References
- 1. Phosphodiesterase 1B Knock-Out Mice Exhibit Exaggerated Locomotor Hyperactivity and DARPP-32 Phosphorylation in Response to Dopamine Agonists and Display Impaired Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanism of PDE1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. westbioscience.com [westbioscience.com]
Dissolving and Preparing PDE1 Inhibitors for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution, preparation, and experimental use of Phosphodiesterase 1 (PDE1) inhibitors. Given that "PDEB1-IN-1" is primarily documented as an inhibitor of Trypanosoma Brucei PDEB1 (TbrPDEB1), this guide will focus on a well-characterized and commercially available inhibitor of human PDE1, Vinpocetine, as a representative example. The principles and protocols outlined herein are broadly applicable to other similar small molecule inhibitors of PDE1.
Introduction to PDE1 Inhibition
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that play a crucial role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a key integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[2][3] Inhibition of PDE1 leads to elevated intracellular levels of cAMP and cGMP, thereby modulating a wide array of physiological processes. This makes PDE1 a significant therapeutic target for various disorders, including those affecting the central nervous and cardiovascular systems.[3][4]
Data Presentation: Properties of a Representative PDE1 Inhibitor (Vinpocetine)
The following tables summarize key quantitative data for Vinpocetine.
| Chemical and Physical Properties | |
| Molecular Formula | C₂₂H₂₆N₂O₂ |
| Molecular Weight | 350.46 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| In Vitro Inhibitory Activity | |
| Target | Phosphodiesterase 1 (PDE1) |
| IC₅₀ | The half-maximal inhibitory concentration (IC₅₀) for Vinpocetine against PDE1 can vary depending on the specific isoform (PDE1A, 1B, 1C) and assay conditions, but it is generally reported to be in the low micromolar range.[5] |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of inhibitor stock solutions are critical for obtaining reproducible experimental results.
Materials:
-
Vinpocetine (or other PDE1 inhibitor) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution of Vinpocetine (MW = 350.46 g/mol ), use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 350.46 g/mol * 1000 mg/g = 3.5046 mg Accurately weigh out approximately 3.5 mg of Vinpocetine powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration (e.g., 1 mL for 3.5046 mg).
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C for long-term stability.
In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the in vitro potency of a PDE1 inhibitor using a competitive fluorescence polarization (FP) assay.[3]
Materials:
-
Recombinant human PDE1 enzyme (e.g., PDE1A, PDE1B, or PDE1C)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Calmodulin (CaM) and Calcium Chloride (CaCl₂) for PDE1 activation
-
Vinpocetine (or test inhibitor) serially diluted in DMSO
-
Binding Agent (phosphate-binding nanoparticles)
-
96-well black, flat-bottom assay plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare Assay Buffer with Activators: Create a master mix of PDE Assay Buffer containing the necessary concentrations of CaCl₂ and CaM to activate the PDE1 enzyme.[3]
-
Compound Dilution: Perform a serial dilution of the Vinpocetine stock solution in 100% DMSO. Subsequently, dilute the compounds in the prepared Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[3]
-
Assay Plate Preparation: Add the diluted inhibitor and control solutions to the respective wells of the 96-well plate.
-
Enzyme Addition: Dilute the PDE1 enzyme to the appropriate concentration in the Assay Buffer and add it to all wells except for the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add the fluorescent substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination: Add the Binding Agent to all wells to stop the reaction.
-
Signal Development: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader (Excitation: ~485 nm, Emission: ~530 nm).[3]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based PDE1 Activity Assay
This protocol outlines a method to measure the inhibitory effect of a PDE1 inhibitor on endogenous PDE1 activity in cell lysates.[6]
Materials:
-
Cultured cells expressing PDE1
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)
-
Vinpocetine (or test inhibitor)
-
Radiolabeled substrate (e.g., [³H]-cAMP or [³H]-cGMP)
-
Scintillation cocktail and counter
Protocol:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
PDE1 Activity Assay:
-
Set up reaction tubes containing assay buffer, activators (Ca²⁺/CaM), and either the diluted inhibitor or a vehicle control (DMSO).
-
Add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each tube.[6]
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 30°C for a predetermined time (e.g., 10-20 minutes).[6]
-
Terminate the reaction.
-
-
Detection and Analysis:
-
Separate the hydrolyzed from the unhydrolyzed substrate.
-
Add scintillation cocktail and measure radioactivity.
-
Calculate PDE1 activity and the percent inhibition by the test compound.
-
Visualizations
Signaling Pathway of PDE1 Inhibition
Caption: PDE1 signaling pathway and the point of inhibition.
Experimental Workflow for In Vitro PDE1 Inhibition Assay
Caption: Workflow for the in vitro PDE1 inhibition assay.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE1 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for PDEB1-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 1B (PDE1B) is a calcium/calmodulin-dependent phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] These second messengers are integral to numerous signaling pathways, particularly in the central nervous system where PDE1B is predominantly expressed, including the striatum, dentate gyrus, and olfactory tract.[1] Dysregulation of PDE1B activity has been implicated in various neurological and psychiatric disorders. PDEB1-IN-1 has been identified as an inhibitor of Trypanosoma brucei PDEB1 (TbrPDEB1) and serves as a valuable tool for studying the therapeutic potential of PDE1B inhibition.[3][4] These application notes provide a recommended vehicle for in vivo administration of this compound in mouse models, along with detailed experimental protocols and a diagram of the PDE1B signaling pathway.
Data Presentation: Recommended Vehicle for in vivo Administration
Due to the limited public information on a specifically established vehicle for this compound in mouse models, a common and effective formulation for poorly soluble compounds is recommended. This vehicle is based on a combination of solvents and surfactants that enhance solubility and bioavailability for in vivo use.
| Component | Percentage (v/v) | Purpose |
| DMSO | 5 - 10% | Initial solvent to dissolve the compound |
| PEG400 | 30 - 40% | Co-solvent and viscosity enhancer |
| Tween 80 | 5% | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) | 45 - 60% | Vehicle to adjust to final volume and ensure isotonicity |
Experimental Protocols
Preparation of this compound Formulation
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in the recommended vehicle. Adjustments may be necessary based on the desired final concentration and dose.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Dissolution: Weigh the desired amount of this compound powder and place it in a sterile tube. Add the required volume of DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL). Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Addition of Co-solvent and Surfactant: To the dissolved this compound solution in DMSO, add PEG400 and Tween 80 according to the desired final volume percentages. Vortex the mixture until it is homogeneous.
-
Final Dilution with Saline: Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation of the compound. The final solution should be clear and free of visible particles.
-
Storage: The freshly prepared formulation should be used immediately. If short-term storage is necessary, it can be stored at 4°C for up to 24 hours, protected from light. For longer-term storage, aliquots can be stored at -20°C or -80°C. Before use, frozen aliquots should be thawed slowly and vortexed to ensure homogeneity.
In vivo Administration in Mouse Models
This protocol outlines the general procedure for administering the this compound formulation to mice via intraperitoneal (IP) injection. The dosage and frequency of administration should be determined based on the specific experimental design and preliminary dose-finding studies.
Materials:
-
Prepared this compound formulation
-
Mouse model (e.g., C57BL/6 or a specific disease model)
-
Sterile insulin (B600854) syringes with appropriate gauge needles (e.g., 27-30G)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Preparation: Acclimatize the mice to the experimental conditions. Weigh each mouse to accurately calculate the required dose volume.
-
Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the mouse's body weight and the desired dose (e.g., in mg/kg).
-
Injection Procedure:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle and inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Monitor the mice for any adverse reactions, such as signs of distress, changes in behavior, or local irritation at the injection site.
Mandatory Visualization
PDE1B Signaling Pathway
The following diagram illustrates the central role of PDE1B in modulating cyclic nucleotide signaling pathways.
Caption: PDE1B signaling pathway and point of intervention for this compound.
Experimental Workflow
The following diagram outlines the key steps in an in vivo study using this compound in a mouse model.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Phosphodiesterase 1B Knock-Out Mice Exhibit Exaggerated Locomotor Hyperactivity and DARPP-32 Phosphorylation in Response to Dopamine Agonists and Display Impaired Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanism of PDE1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PDEB1-IN-1 Administration in Rats
These application notes provide a comprehensive guide for the dosing regimen and administration of PDEB1-IN-1 in rat models, tailored for researchers, scientists, and professionals in drug development. The protocols outlined below are based on established methodologies for administering small molecule inhibitors to rodents, ensuring accuracy and reproducibility in experimental settings.
Data Presentation: Pharmacokinetics of Structurally Related PDE Inhibitors
While specific pharmacokinetic data for this compound is not widely published, the following table summarizes key parameters for other phosphodiesterase inhibitors administered orally to rodents. This information can serve as a valuable reference for experimental design, including dose selection and administration timing.
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| Pde9-IN-1 | Mouse | 2.5 and 5.0 | Not Reported | Not Reported | Orally Bioavailable | [1] |
| PF-04447943 | Rat | 1-30 (p.o.) | Dose-dependent increase in CSF cGMP | Not Reported | Brain Penetrant | [1] |
| BAY 73-6691 | Rat | 0.1, 0.3, 1, 3 | Not Reported | Not Reported | Orally Active | [1] |
| Compound 3r | Not Specified | 5 | 217 | 1.7 | 9.8 | [1] |
| Compound 13 | Rat | Not Specified | Not Reported | 0.8 | 15 | [1] |
| BAY-7081 | Rat | 1.0 | Not Reported | Not Reported | Not Reported | [1] |
Signaling Pathway
The primary mechanism of action for this compound is anticipated to be the inhibition of a phosphodiesterase (PDE) enzyme. Specifically, inhibitors of PDE family members, such as PDE9, act by preventing the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP). This inhibition leads to increased intracellular levels of cGMP, which in turn modulates the activity of downstream effectors like protein kinase G (PKG).[1]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound in rats.
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of DMSO, PEG 300, Tween 80, and saline)
-
Sterile water or saline
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Vehicle Selection: The choice of vehicle is critical for ensuring proper suspension and delivery of hydrophobic compounds like this compound.[1]
-
Option 1 (Aqueous Suspension): 0.5% (w/v) Methylcellulose in sterile water is a widely used vehicle for creating stable suspensions.[1]
-
Option 2 (Co-solvent System): A mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG 300), Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline. For sensitive animals, a lower DMSO concentration (e.g., 2%) can be used.[1]
Preparation Procedure (using 0.5% Methylcellulose):
-
Calculate Requirements: Determine the desired dose (e.g., mg/kg) and the total volume of the dosing solution needed for the number of animals.
-
Prepare Vehicle: Weigh the appropriate amount of methylcellulose powder and add it to sterile water while vortexing to ensure even dispersion.[1]
-
Prepare Suspension:
-
Accurately weigh the calculated amount of this compound powder.
-
Create a paste by adding a small amount of the vehicle to the powder.
-
Gradually add the remaining vehicle while continuously vortexing to form a homogenous suspension.
-
If necessary, sonicate the suspension for a few minutes to aid in dispersion.[1]
-
-
Storage: It is recommended to prepare the dosing solution fresh daily. If storage is necessary, keep it at 2-8°C and protect it from light. Always vortex the suspension thoroughly before each use to ensure homogeneity.[1]
Administration via Oral Gavage in Rats
Oral gavage ensures the precise delivery of a specified dose.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the dosing volume. Handle the animal gently to minimize stress.
-
Restraint: Securely restrain the rat. One common method is to hold the rat by the loose skin at the back of the neck, supporting its body.
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the rat, from the corner of the mouth to the last rib. Mark this depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle passes into the esophagus.
-
Crucially, do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration: Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to deliver the suspension.[1]
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions after administration.
Administration via Intraperitoneal (IP) Injection in Rats
Materials:
-
Prepared this compound solution (ensure sterility if not already)
-
Sterile syringe and needle (23-25 gauge is recommended for rats)[2]
-
70% isopropyl alcohol
-
Animal scale
Procedure:
-
Preparation: Weigh the rat to determine the correct injection volume. The maximum recommended IP injection volume for rats is < 10 ml/kg.[2] Draw the calculated volume of the this compound solution into the syringe.
-
Restraint: Proper restraint is crucial. For a two-person technique, one person restrains the rat while the other performs the injection. For a one-person technique, the rat can be gently wrapped in a towel.[2]
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[2]
-
Injection:
-
Position the rat with its head tilted downwards.
-
Insert the needle at a 30-40° angle into the identified injection site.
-
Aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution at a steady pace.
-
-
Withdrawal and Monitoring: Withdraw the needle and return the rat to its cage. Monitor for any adverse effects.
Administration via Other Routes
Depending on the experimental design, other routes of administration may be considered. These generally require more technical skill and may necessitate anesthesia.
-
Intravenous (IV) Injection: Typically administered via the lateral tail vein. The maximum bolus injection volume is 5 ml/kg.[3]
-
Subcutaneous (SC) Injection: Usually performed in the loose skin on the back of the neck.[3]
For all procedures, it is imperative to adhere to institutional guidelines for animal care and use (IACUC).[3] All parenteral solutions should be sterile and at a physiological pH.[4]
References
Application of PDEB1-IN-1 in Neuroscience Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 1B (PDE1B) is a calcium/calmodulin-dependent phosphodiesterase highly expressed in the brain, particularly in regions crucial for learning, memory, and motor control, such as the hippocampus and striatum.[1][2] It plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By hydrolyzing these cyclic nucleotides, PDE1B modulates various downstream signaling pathways implicated in synaptic plasticity, neuroinflammation, and neuronal survival.[3][4] Inhibition of PDE1B has emerged as a promising therapeutic strategy for a range of neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and cognitive impairment associated with schizophrenia.[2][5]
PDEB1-IN-1 is a research compound designed as a potent and selective inhibitor of PDE1B. These application notes provide an overview of the potential applications of this compound in neuroscience research models, along with detailed protocols for its use in key experiments.
Disclaimer: Specific quantitative data for this compound is not extensively available in the public domain. The data and protocols presented here are based on findings for closely related and functionally similar PDE1 inhibitors. Researchers are advised to perform their own dose-response and selectivity profiling experiments to validate the activity of this compound in their specific experimental systems.
Mechanism of Action
This compound is expected to exert its effects by inhibiting the enzymatic activity of PDE1B. This inhibition leads to an accumulation of intracellular cAMP and cGMP. Elevated cAMP levels primarily activate Protein Kinase A (PKA), while increased cGMP levels activate Protein Kinase G (PKG).[3] These kinases then phosphorylate a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[3] Phosphorylation of CREB at Serine 133 (pCREB) promotes its translocation to the nucleus, where it upregulates the expression of genes crucial for synaptic plasticity and neuronal survival, such as brain-derived neurotrophic factor (BDNF).[3][4]
Signaling Pathway of PDE1B Inhibition
Caption: PDE1B inhibition by this compound enhances cAMP/cGMP signaling.
Data Presentation
Table 1: In Vitro Selectivity Profile of a Representative PDE1 Inhibitor
| Target | IC50 (µM) | Source |
| PDE1B | To be determined | - |
| PDE1A | To be determined | - |
| PDE1C | To be determined | - |
| PDE4D | 23.99 | [3] |
| PDE6AB | 10 | [3] |
Researchers should experimentally determine the IC50 values of this compound for PDE1 isoforms (A, B, and C) and other relevant PDE families to establish its specific selectivity profile.
Applications in Neuroscience Research Models
Modulation of Synaptic Plasticity
Inhibition of PDE1B is expected to enhance synaptic plasticity, a fundamental process for learning and memory.[1][2] By increasing cAMP and cGMP levels, this compound can facilitate long-term potentiation (LTP), a cellular correlate of memory formation.[3]
Neuroscience Research Models:
-
In Vitro: Primary hippocampal or cortical neuron cultures, acute brain slices.[1]
-
In Vivo: Rodent models of learning and memory (e.g., Morris water maze, novel object recognition).[1]
Neuroprotection in Neurodegenerative Disease Models
PDE1B inhibition has shown neuroprotective effects in models of Alzheimer's and Parkinson's disease.[6] The upregulation of CREB and BDNF signaling can promote neuronal survival and mitigate neurotoxicity induced by amyloid-beta (Aβ) or α-synuclein.[4]
Neuroscience Research Models:
-
In Vitro: SH-SY5Y cells or primary neurons treated with Aβ oligomers or α-synuclein pre-formed fibrils.[7]
-
In Vivo: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or Parkinson's disease (e.g., MPTP-induced).
Attenuation of Neuroinflammation
Neuroinflammation is a key pathological feature of many neurological disorders. PDE1 inhibitors can suppress the activation of microglia, the resident immune cells of the brain, and reduce the production of pro-inflammatory cytokines.[5]
Neuroscience Research Models:
-
In Vitro: Primary microglia cultures or BV-2 microglial cell line stimulated with lipopolysaccharide (LPS).[5]
-
In Vivo: Rodent models of neuroinflammation induced by LPS injection or in models of ischemic stroke.[8]
Experimental Protocols
Experimental Workflow for Evaluating a Novel PDE1B Inhibitor
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 7. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 8. mdpi.com [mdpi.com]
Revolutionizing Cardiovascular Research: Application of PDEB1-IN-1 (ITI-214) in Studying Cardiac Function
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest to understand and combat cardiovascular diseases, researchers have a powerful new tool at their disposal: PDEB1-IN-1, a potent and selective inhibitor of phosphodiesterase type 1 (PDE1). This compound, widely known in clinical development as ITI-214, offers a unique mechanism to modulate cardiac function, opening new avenues for therapeutic intervention in conditions like heart failure and cardiac hypertrophy. These application notes provide detailed protocols for utilizing this compound (ITI-214) to investigate its effects on cardiovascular function in both in vivo and in vitro models.
Introduction
Phosphodiesterase type 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cardiovascular signaling.[1] The PDE1 family includes three isoforms: PDE1A, PDE1B, and PDE1C. PDE1A preferentially hydrolyzes cGMP, while PDE1C has a balanced affinity for both cAMP and cGMP.[1][2] Notably, the human heart predominantly expresses the PDE1C isoform.[2] Upregulation of PDE1C has been observed in failing human hearts, making it a compelling therapeutic target.[3]
This compound (ITI-214) is a potent and selective inhibitor of PDE1 with high affinity for PDE1A and PDE1C isoforms.[4] By inhibiting PDE1, ITI-214 increases intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects that enhance cardiac contractility, improve relaxation (lusitropy), and induce arterial vasodilation.[5] These "inodilator" effects make it a promising candidate for the treatment of heart failure.[6][7]
Mechanism of Action
This compound (ITI-214) exerts its cardiovascular effects by modulating key signaling pathways in cardiomyocytes and vascular smooth muscle cells. Inhibition of PDE1C in cardiomyocytes leads to an increase in local cAMP concentrations, activating Protein Kinase A (PKA). This, in turn, enhances the activity of L-type calcium channels (CaV1.2), leading to increased calcium influx and augmented myocyte contraction.[8] Unlike some other inotropes, ITI-214's effects are not associated with a significant increase in whole-cell calcium transients, which may reduce the risk of arrhythmias.[5] The effects of ITI-214 on contractility appear to be independent of the β-adrenergic receptor pathway and are linked to adenosine A2B receptor signaling, which is known to be cardioprotective.[9][10]
In vascular smooth muscle, inhibition of PDE1A leads to elevated cGMP levels, activating Protein Kinase G (PKG) and promoting vasodilation, which reduces systemic vascular resistance and cardiac afterload.[1]
Data Presentation
In Vivo Hemodynamic Effects of ITI-214 in a Canine Model of Heart Failure
The following table summarizes the hemodynamic effects of a single oral dose of ITI-214 (10 mg/kg) in conscious dogs with tachypacing-induced heart failure.[5]
| Parameter | Baseline (Mean ± SEM) | ITI-214 (Mean ± SEM) | % Change |
| Heart Rate (bpm) | 124 ± 7 | 136 ± 7 | +9.7% |
| Systolic Blood Pressure (mmHg) | 102 ± 4 | 101 ± 4 | -1.0% |
| Cardiac Output (L/min) | 2.1 ± 0.2 | 2.8 ± 0.3 | +33.3% |
| Systemic Vascular Resistance (mmHg·min/L) | 49 ± 5 | 36 ± 4 | -26.5% |
| End-Systolic Elastance (mmHg/mL) | 3.9 ± 0.5 | 5.2 ± 0.7 | +33.3% |
Acute Hemodynamic Effects of Single-Dose ITI-214 in Humans with Systolic Heart Failure
This table presents the hemodynamic changes observed in patients with stable heart failure with reduced ejection fraction (HFrEF) two hours after a single oral dose of ITI-214.[11]
| Parameter | Placebo (n=9) | ITI-214 (10 mg, n=9) | ITI-214 (30 mg, n=9) | ITI-214 (90 mg, n=9) |
| Change in Heart Rate (bpm) | +1 ± 2 | +5 ± 2 | +9 ± 2 | +6 ± 2 |
| Change in Systolic Blood Pressure (mmHg) | -1 ± 3 | -3 ± 3 | -8 ± 3 | -7 ± 3 |
| Change in Cardiac Output (L/min) | +0.1 ± 0.2 | +0.4 ± 0.2 | +0.8 ± 0.2 | +0.6 ± 0.2 |
| Change in Systemic Vascular Resistance (dynes·s/cm⁻⁵) | -60 ± 80 | -280 ± 80 | -560 ± 80 | -370 ± 80 |
| Change in LV Power Index (Watts/mL²·10⁴) | +0.01 ± 0.04 | +0.08 ± 0.04 | +0.14 ± 0.04 | +0.10 ± 0.04 |
Experimental Protocols
In Vivo Assessment of Cardiovascular Function in a Canine Model
This protocol describes the induction of heart failure and subsequent assessment of hemodynamic parameters following administration of this compound (ITI-214).
1. Induction of Tachycardia-Induced Heart Failure:
-
Surgically implant a pacemaker in healthy adult mongrel dogs.
-
After a recovery period of 10-14 days, initiate rapid ventricular pacing at 210 bpm for 3-4 weeks to induce heart failure.[12]
-
Confirm heart failure by echocardiography, observing a left ventricular ejection fraction <30%.
2. Hemodynamic Monitoring:
-
Surgically implant a pressure-volume (PV) conductance catheter into the left ventricle for real-time measurement of pressure and volume.[13]
-
Place a solid-state pressure manometer in the aorta to measure systemic blood pressure.
-
Allow the animals to recover fully before experimentation.
3. Drug Administration and Data Acquisition:
-
Formulate ITI-214 in a vehicle suitable for oral or intravenous administration (e.g., 20 nM citrate (B86180) buffer in 0.5% carboxymethylcellulose for oral gavage).[14]
-
Administer a single dose of ITI-214 (e.g., 10 mg/kg orally or 0.1 mg/kg IV).[5][10]
-
Record baseline hemodynamic data prior to drug administration.
-
Continuously record PV loop data and aortic pressure for at least 2 hours post-administration.
-
Perform transient inferior vena cava occlusions to obtain load-independent measures of cardiac contractility (End-Systolic Pressure-Volume Relationship).[13]
4. Data Analysis:
-
Analyze PV loop data to determine heart rate, systolic and diastolic blood pressure, cardiac output, stroke volume, systemic vascular resistance, and end-systolic elastance.
-
Compare post-dose values to baseline to quantify the effects of ITI-214.
Experimental workflow for in vivo studies.
In Vitro Assessment of Cardiomyocyte Contractility
This protocol details the isolation of neonatal rat ventricular myocytes (NRVMs) and the measurement of sarcomere shortening to assess the direct effects of this compound (ITI-214) on cardiomyocyte contractility.
1. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs):
-
Euthanize 1-2 day old Sprague-Dawley rat pups and excise the hearts.
-
Mince the ventricular tissue and perform enzymatic digestion using a solution of collagenase type II and pancreatin.[15]
-
Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere preferentially.[15]
-
Plate the non-adherent cardiomyocytes on laminin-coated coverslips in DMEM/F12 medium supplemented with 10% fetal bovine serum.[16]
-
After 24 hours, switch to a serum-free medium for an additional 24 hours before experimentation.
2. Measurement of Sarcomere Shortening:
-
Mount the coverslip with adherent, spontaneously contracting NRVMs on the stage of an inverted microscope equipped with a high-speed camera and sarcomere length detection software.[17][18]
-
Perfuse the cells with Tyrode's solution at 37°C.[2]
-
Pace the cardiomyocytes using field stimulation (e.g., 1 Hz) to ensure a consistent contraction rate.
-
Record baseline sarcomere length and the amplitude and kinetics of sarcomere shortening.
3. Inhibitor Treatment and Data Acquisition:
-
Introduce this compound (ITI-214) into the perfusion solution at the desired concentration (e.g., 1 µM).
-
Allow the cells to equilibrate with the inhibitor for 5-10 minutes.
-
Record sarcomere shortening again to determine the effect of the inhibitor.
4. Data Analysis:
-
Measure the following parameters before and after inhibitor treatment: diastolic sarcomere length, peak shortening (amplitude), time to peak shortening (contraction velocity), and time to 90% relengthening (relaxation velocity).
-
Statistically compare the parameters to quantify the inotropic and lusitropic effects of ITI-214 at the single-cell level.
Experimental workflow for in vitro studies.
Signaling Pathway
The inhibition of PDE1 by this compound (ITI-214) initiates a cascade of intracellular events that ultimately enhance cardiovascular function. The following diagram illustrates the key signaling pathways involved.
Signaling cascade of PDE1 inhibition.
Conclusion
This compound (ITI-214) represents a novel and promising pharmacological tool for the investigation of cardiovascular function. Its unique mechanism of action, which enhances cardiac contractility and promotes vasodilation without the adverse effects associated with some existing inotropes, makes it a subject of intense research and clinical interest. The protocols outlined in these application notes provide a robust framework for researchers to explore the therapeutic potential of PDE1 inhibition in various models of cardiovascular disease.
References
- 1. Roles of PDE1 in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Enhancement of Cardiac Function by Phosphodiesterase Type 1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intra-Cellular Therapies Announces Positive Top-line Results from ITI-214 Phase I/II Study in Patients with Heart Failure - BioSpace [biospace.com]
- 7. | BioWorld [bioworld.com]
- 8. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - US [thermofisher.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Real-time determination of sarcomere length of a single cardiomyocyte during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement and analysis of sarcomere length in rat cardiomyocytes in situ and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE1 Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The Phosphodiesterase 1 (PDE1) family, unique for its dependence on calcium (Ca²⁺) and calmodulin (CaM), is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[1][2] Dysregulation of cyclic nucleotide signaling is a common feature in many cancers, contributing to uncontrolled cell proliferation, survival, and metastasis.[1] Consequently, inhibiting PDE1 to restore normal cyclic nucleotide levels has emerged as a promising therapeutic strategy in oncology.[1][2]
Note on "PDEB1-IN-1": A comprehensive search of scientific literature and chemical databases did not yield specific information for a compound designated "this compound". This document will therefore provide a broader overview of the application of Phosphodiesterase 1 (PDE1) inhibitors in oncology research.
Mechanism of Action of PDE1 Inhibitors in Cancer
The primary anticancer mechanism of PDE1 inhibitors is the elevation of intracellular cAMP and cGMP levels. This increase in second messengers initiates a cascade of downstream events that are detrimental to cancer cells:
-
Cell Cycle Arrest: Elevated cAMP and cGMP levels activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[2] These kinases then phosphorylate downstream targets that regulate the cell cycle, often leading to an arrest at the G1/S checkpoint.[2] This is mediated by the upregulation of cyclin-dependent kinase inhibitors like p27Kip1 and the downregulation of proteins that promote cell cycle progression, such as Cyclin D1.[2]
-
Induction of Apoptosis: By modulating signaling pathways that control cell survival, PDE1 inhibition can promote programmed cell death in cancer cells.
-
Inhibition of Proliferation and Angiogenesis: PDE1 inhibitors can suppress the proliferative capacity of tumor cells and inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[1]
PDE1 Signaling Pathway in Cancer
The following diagram illustrates the signaling pathway affected by PDE1 inhibition in cancer cells.
Quantitative Data: Potency of Representative PDE Inhibitors
The following table summarizes the inhibitory potency of various phosphodiesterase inhibitors. This data is provided for illustrative purposes and actual results may vary.
| Inhibitor Name | Target | IC₅₀ Value | Cancer Cell Line | Effect | Reference |
| Exemplified Compound | PDE1A | 0.13 nM | - | Enzymatic Inhibition | [3] |
| PDE1B | 2.2 nM | - | Enzymatic Inhibition | [3] | |
| PQ10 | PDE10 (cGMP) | 5 nM | NSCLC cells | Growth Inhibition | [4] |
| PDE10 (cAMP) | 13 nM | NSCLC cells | Growth Inhibition | [4] | |
| Pf-2545920 | PDE10 | - | NSCLC cells | Growth Inhibition | [4] |
| Papaverine | PDE10 | - | H460, A549 | Growth Inhibition | [4] |
Experimental Protocols
Cancer Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of a PDE1 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PDE1 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PDE1 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration that causes 50% inhibition of cell growth) value by plotting a dose-response curve.
Western Blot Analysis for Downstream Signaling
This protocol is used to assess changes in the expression and phosphorylation of key proteins in the PDE1 signaling pathway following inhibitor treatment.
Materials:
-
Cancer cells treated with a PDE1 inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VASP (Ser239), anti-VASP, anti-Cyclin D1, anti-p27Kip1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with the PDE1 inhibitor for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with a PDE1 inhibitor.
Materials:
-
Cancer cells treated with a PDE1 inhibitor
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating a novel PDE1 inhibitor in an oncology context.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intra-Cellular Therapies describes new PDE1 inhibitors | BioWorld [bioworld.com]
- 4. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay for PDE1 Inhibition
These application notes provide detailed guidance and protocols for researchers, scientists, and drug development professionals on establishing robust cell-based assays to screen for and characterize inhibitors of Phosphodiesterase 1 (PDE1).
Introduction to Phosphodiesterase 1 (PDE1)
Phosphodiesterases (PDEs) are a superfamily of enzymes that are crucial regulators of intracellular signaling pathways.[1] They function by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) into their inactive 5'-monophosphate forms.[2] The PDE1 family is unique in that its activity is regulated by calcium (Ca²⁺) and calmodulin (CaM), positioning it as a key integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[1][3]
The PDE1 family comprises three subtypes—PDE1A, PDE1B, and PDE1C—which exhibit differential affinities for cAMP and cGMP and have distinct tissue distributions.[2] PDE1A and PDE1B preferentially hydrolyze cGMP, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[1] Given their involvement in a variety of physiological processes, including smooth muscle proliferation, dopaminergic signaling, and neuroinflammation, PDE1 enzymes have emerged as significant therapeutic targets for a range of diseases.[4][5]
PDE1 Signaling Pathway
External stimuli often trigger an increase in intracellular Ca²⁺ levels and the activation of adenylyl cyclase (AC) or guanylyl cyclase (GC), leading to the production of cAMP and cGMP, respectively. These cyclic nucleotides, in turn, activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).[2] PDE1, when activated by the Ca²⁺/CaM complex, hydrolyzes cAMP and cGMP, thus terminating the signaling cascade.[2] Inhibition of PDE1 leads to an accumulation of intracellular cAMP and/or cGMP, prolonging the activity of their downstream effectors.[5]
Figure 1. Simplified PDE1 signaling pathway.
Choosing a Cell-Based Assay for PDE1 Inhibition
Several cell-based assay formats can be employed to screen for PDE1 inhibitors. The choice of assay depends on the specific research question, available resources, and desired throughput.
| Assay Type | Principle | Advantages | Disadvantages |
| CRE-Luciferase Reporter Assay | Measures the transcriptional activation of a luciferase reporter gene under the control of cAMP response elements (CRE).[6] PDE1 inhibition increases cAMP, leading to CREB activation and luciferase expression.[7] | High sensitivity, suitable for high-throughput screening (HTS), provides a functional readout of the signaling pathway.[8] | Indirect measurement of cAMP levels, potential for off-target effects influencing transcription. |
| Intracellular cAMP/cGMP Immunoassay | Directly quantifies intracellular cAMP or cGMP levels using competitive enzyme-linked immunosorbent assays (ELISAs) or other immunoassay formats.[1] | Direct and quantitative measurement of second messengers, high specificity. | Lower throughput than reporter assays, may require cell lysis. |
| Cyclic Nucleotide-Gated (CNG) Ion Channel Assay | Utilizes cells co-expressing a CNG channel and a luminescent reporter (e.g., aequorin).[9] PDE1 inhibition increases cGMP/cAMP, opening CNG channels and allowing Ca²⁺ influx, which triggers luminescence.[9] | Real-time kinetic measurements are possible, highly sensitive. | Requires specialized cell lines, may be influenced by other pathways affecting Ca²⁺ signaling. |
| FRET-Based Biosensor Assay | Employs genetically encoded biosensors that change their Förster resonance energy transfer (FRET) signal upon binding to cAMP or cGMP.[10] | Allows for real-time imaging of cyclic nucleotide dynamics in living cells with high spatial and temporal resolution.[11] | Requires specialized imaging equipment and expertise in FRET analysis. |
Experimental Protocols
The following are detailed protocols for three common cell-based assays for PDE1 inhibition.
Protocol 1: CRE-Luciferase Reporter Assay
This protocol describes how to screen for PDE1 inhibitors using a CRE-luciferase reporter assay in a human embryonic kidney (HEK293) cell line.
Figure 2. Workflow for a CRE-luciferase reporter assay.
Materials:
-
HEK293 cell line stably expressing the desired PDE1 isoform and a CRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well white, clear-bottom tissue culture plates.
-
Test compounds (PDE1 inhibitors) and controls (e.g., a known PDE1 inhibitor like Vinpocetine, and a non-selective PDE inhibitor like IBMX).
-
Stimulating agents (e.g., forskolin (B1673556) to activate adenylyl cyclase, ionomycin (B1663694) to increase intracellular Ca²⁺).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-CRE-luc-PDE1 cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive controls in serum-free medium. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).[12] Incubate for a predetermined time (e.g., 30-60 minutes).
-
Cell Stimulation: Add a stimulating agent such as forskolin to increase intracellular cAMP levels. The optimal concentration of forskolin should be determined empirically but is often in the range of 1-10 µM.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for luciferase expression.[13]
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control. Plot the normalized luminescence against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Intracellular cAMP/cGMP Immunoassay (ELISA-based)
This protocol outlines the direct measurement of intracellular cAMP or cGMP levels following PDE1 inhibition.
Materials:
-
Cell line expressing the PDE1 isoform of interest.
-
24- or 48-well tissue culture plates.
-
Test compounds and controls.
-
Stimulating agents (e.g., SNP for cGMP, isoproterenol (B85558) for cAMP).
-
Cell lysis buffer.
-
Commercially available cAMP or cGMP ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Seeding and Culture: Seed cells in a 24- or 48-well plate and grow to confluency.
-
Inhibitor Treatment: Wash the cells with pre-warmed PBS and add serum-free medium containing the desired concentrations of test compounds or controls. Incubate for 30 minutes at 37°C.[1]
-
Agonist Stimulation: To induce cAMP or cGMP production, add an appropriate agonist (e.g., isoproterenol for cAMP, sodium nitroprusside for cGMP) and incubate for a further 10-15 minutes.
-
Cell Lysis: Remove the medium and lyse the cells by adding the lysis buffer provided with the ELISA kit. Ensure complete lysis by incubating on a plate shaker.[1]
-
cAMP/cGMP ELISA: Perform the competitive ELISA according to the kit manufacturer's protocol.[1] This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cAMP or cGMP to an antibody-coated plate.
-
Signal Development and Measurement: After incubation and washing, add the substrate solution and allow color to develop. Stop the reaction and measure the absorbance on a microplate reader. The absorbance is inversely proportional to the amount of cAMP or cGMP in the sample.[1]
-
Data Analysis: Generate a standard curve using the provided standards. Calculate the cAMP or cGMP concentration in each sample from the standard curve. Determine the IC₅₀ of the inhibitor by plotting the cyclic nucleotide concentration against the inhibitor concentration.
Protocol 3: Cyclic Nucleotide-Gated (CNG) Ion Channel-Based Assay
This assay provides a functional readout of changes in intracellular cGMP or cAMP levels.
Materials:
-
HEK293 cell line co-expressing the PDE1 isoform, a cyclic nucleotide-gated (CNG) ion channel (e.g., CNGA2), a guanylate cyclase (e.g., ANP receptor A), and a Ca²⁺-sensitive photoprotein (e.g., aequorin).[9]
-
96-well white, clear-bottom plates.
-
Test compounds and controls.
-
Agonist for the guanylate cyclase (e.g., Atrial Natriuretic Peptide, ANP).
-
Luminometer with injection capabilities.
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in a 96-well plate and incubate overnight.
-
Compound Incubation: Treat the cells with various concentrations of the test inhibitors for a defined period.
-
Luminescence Measurement: Place the plate in a luminometer. Inject the agonist (e.g., ANP) to stimulate cGMP production. The increase in cGMP will open the CNG channels, leading to Ca²⁺ influx and a subsequent luminescent signal from aequorin.[9]
-
Data Analysis: The luminescence intensity is proportional to the intracellular cGMP concentration. The inhibitory effect of the compounds is determined by the increase in the luminescent signal. Calculate the EC₅₀ value, which in this assay format, represents the concentration of inhibitor that produces a half-maximal luminescent signal.[9]
Data Presentation
Quantitative data from the cell-based assays should be summarized in a clear and structured format to allow for easy comparison of inhibitor potency and selectivity.
Table 1: Potency of PDE1 Inhibitors in a CRE-Luciferase Assay
| Compound | IC₅₀ (nM) | 95% Confidence Interval | Hill Slope |
| Inhibitor A | 15.2 | 12.5 - 18.5 | 1.1 |
| Inhibitor B | 89.7 | 75.3 - 106.9 | 0.9 |
| Vinpocetine | 50.1 | 42.8 - 58.7 | 1.0 |
Table 2: Effect of PDE1 Inhibitors on Intracellular cGMP Levels
| Compound (at 1 µM) | Fold Increase in cGMP (Mean ± SD) | p-value (vs. Vehicle) |
| Inhibitor A | 8.5 ± 1.2 | <0.001 |
| Inhibitor B | 4.2 ± 0.8 | <0.01 |
| Vehicle | 1.0 ± 0.2 | - |
By following these detailed protocols and application notes, researchers can effectively develop and implement robust cell-based assays for the discovery and characterization of novel PDE1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE1 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
Measuring cAMP and cGMP Levels Following PDE1B-IN-1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels following treatment with PDE1B-IN-1, a putative inhibitor of phosphodiesterase 1B (PDE1B). Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular concentrations of cAMP and cGMP, second messengers crucial for a multitude of cellular signaling pathways. The PDE1 family, including the PDE1B isoform, are dual-specificity phosphodiesterases, meaning they can hydrolyze both cAMP and cGMP.[1] Notably, PDE1 activity is dependent on calcium (Ca²⁺) and calmodulin (CaM), providing a link between Ca²⁺ and cyclic nucleotide signaling pathways.[2][3]
PDE1B exhibits a preference for cGMP as a substrate.[2][4] Therefore, inhibition of PDE1B by a selective inhibitor like PDE1B-IN-1 is expected to lead to an accumulation of intracellular cGMP and, to a lesser extent, cAMP. This document outlines various methods for quantifying these changes, enabling researchers to assess the on-target efficacy of PDE1B-IN-1 and its downstream cellular consequences.
Disclaimer: The designation "PDEB1-IN-1" does not correspond to a widely recognized or published chemical inhibitor of PDE1B. The information and protocols provided herein are based on the expected mechanism of a selective PDE1B inhibitor and may be adapted from literature on similar compounds.
Signaling Pathway of PDE1B and its Inhibition
The diagram below illustrates the central role of PDE1B in the regulation of cAMP and cGMP signaling and the expected effect of PDE1B-IN-1.
Caption: PDE1B Signaling and Inhibition.
Experimental Workflow for Measuring cAMP and cGMP
The following diagram outlines the general workflow for assessing the impact of PDE1B-IN-1 on intracellular cyclic nucleotide levels.
References
Application Notes and Protocols for PDE1 Inhibition in Patient-Derived Xenograft (PDX) Models
Disclaimer: A comprehensive search of publicly available scientific literature, chemical databases, and clinical trial registries did not yield any specific information for a compound designated "PDEB1-IN-1." This name does not appear in published research. Therefore, the following application notes and protocols are provided as a representative example for a hypothetical selective phosphodiesterase 1 (PDE1) inhibitor, hereafter referred to as HYPO-PDE1i-X , for use in patient-derived xenograft (PDX) models. The methodologies and data presented are based on established practices for the preclinical evaluation of small molecule inhibitors in oncology.[1][2][3]
Introduction to Phosphodiesterase 1 (PDE1) as a Cancer Target
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] The dysregulation of cAMP and cGMP signaling is a known contributor to cancer progression, affecting cell proliferation, survival, and metastasis.[3] The PDE1 family of enzymes is unique as its activity is regulated by calcium (Ca²⁺) and calmodulin (CaM), placing it at a crucial intersection of Ca²⁺ and cyclic nucleotide signaling pathways.[3]
In various cancers, the overexpression of certain PDE isoforms has been observed, leading to impaired cyclic nucleotide signaling.[2] By inhibiting PDE1, the intracellular levels of cAMP and/or cGMP can be restored, which in turn can activate downstream pathways leading to cell cycle arrest and apoptosis in tumor cells.[1][2] Preclinical studies have shown that inhibitors of PDEs can suppress tumor cell proliferation and angiogenesis, highlighting their potential as anticancer therapeutics.[3] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly predictive preclinical models as they retain the key characteristics of the original tumor, including its genetic and phenotypic heterogeneity.[5][6][7]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of a hypothetical PDE1 inhibitor, HYPO-PDE1i-X, in PDX models of solid tumors.
Quantitative Data Summary
The following tables represent hypothetical data from preclinical studies of HYPO-PDE1i-X in various cancer cell lines and PDX models.
Table 1: In Vitro Activity of HYPO-PDE1i-X
| Parameter | Value |
| Target | Phosphodiesterase 1 (PDE1) |
| IC50 (PDE1A) | 5 nM |
| IC50 (PDE1B) | 2 nM |
| IC50 (PDE1C) | 8 nM |
| Cell Line | Breast Cancer (MCF-7) |
| Cell Proliferation IC50 | 50 nM |
| Cell Line | Colon Cancer (HT-29) |
| Cell Proliferation IC50 | 75 nM |
Table 2: In Vivo Efficacy of HYPO-PDE1i-X in a Breast Cancer PDX Model (BCXF-123)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (TGI) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1200 mm³ | - |
| HYPO-PDE1i-X | 25 mg/kg, p.o., QD | 600 mm³ | 50% |
| HYPO-PDE1i-X | 50 mg/kg, p.o., QD | 300 mm³ | 75% |
Experimental Protocols
Establishment and Propagation of PDX Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice to generate and expand PDX models.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical instruments (scalpels, forceps)
-
Matrigel
-
Anesthetics
-
Antibiotics
Procedure:
-
Obtain fresh tumor tissue from a patient biopsy or surgical resection under sterile conditions.
-
Mechanically dissect the tumor tissue into small fragments (approximately 3x3 mm).
-
Anesthetize an immunodeficient mouse.
-
Make a small incision on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one tumor fragment, optionally mixed with Matrigel, into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
The harvested tumor can be cryopreserved or passaged into new cohorts of mice for expansion.
In Vivo Efficacy Study of HYPO-PDE1i-X in a PDX Model
This protocol describes the methodology for evaluating the anti-tumor activity of HYPO-PDE1i-X in established PDX models.
Materials:
-
Established PDX models with palpable tumors
-
HYPO-PDE1i-X formulated in an appropriate vehicle
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Expand the desired PDX model in a cohort of immunodeficient mice.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the dosing solutions of HYPO-PDE1i-X and the vehicle control.
-
Administer the treatments to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and harvest the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Visualizations
Experimental Workflow
Caption: Workflow for a PDX efficacy study.
Signaling Pathway
Caption: PDE1 signaling pathway in cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting cancer with phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of phosphodiesterase as cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDX models for functional precision oncology and discovery science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crownbio.com [crownbio.com]
- 7. criver.com [criver.com]
Application Notes and Protocols: Statistical Analysis of a Hypothetical PDEB1-IN-1 Study
Disclaimer: A specific study titled "PDEB1-IN-1" could not be located in the public domain. The following document is a detailed, hypothetical framework for a study on a Phosphodiesterase 1 (PDE1) inhibitor, based on the likely user intent. The experimental protocols, data, and statistical methods are representative examples derived from publicly available clinical trial information and research on PDE1 inhibitors.
Introduction
Phosphodiesterase 1 (PDE1) is a family of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Inhibition of PDE1 has been proposed as a therapeutic strategy for various conditions, including cognitive dysfunction, by modulating downstream signaling pathways.[1] This document outlines the statistical analysis methods, experimental protocols, and data presentation for a hypothetical clinical study of a PDE1 inhibitor, herein referred to as "this compound".
Experimental Protocols
Study Design
This hypothetical study is a Phase 1A/1B, open-label, dose-escalation and expansion study to investigate the safety, pharmacokinetics, and preliminary antitumor activities of this compound in subjects with advanced tumors.
-
Phase 1A (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 1B dose (RP1BD) of this compound. Patients will be enrolled in cohorts of 3-6, with dose escalation based on the incidence of dose-limiting toxicities (DLTs).
-
Phase 1B (Expansion): To further evaluate the safety, tolerability, and preliminary efficacy of this compound at the RP1BD in specific tumor types.[2] Approximately 10 to 20 patients per dose schedule will be enrolled to evaluate the safety, PK and preliminary efficacy.[2]
Patient Population
Eligible patients will be adults with histologically or cytologically confirmed advanced or metastatic solid tumors who have failed standard therapy. Key inclusion criteria include an ECOG performance status of 0-1 and adequate organ function.
Study Endpoints
Primary Endpoints:
-
Incidence of Dose-Limiting Toxicities (DLTs) during the first cycle of treatment (Phase 1A).
-
Safety and tolerability of this compound, assessed by the incidence and severity of adverse events (AEs), graded according to NCI CTCAE v5.0.
Secondary Endpoints:
-
Pharmacokinetic (PK) parameters of this compound, including Cmax, Tmax, AUC, and half-life.
-
Objective Response Rate (ORR) based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[2]
-
Duration of Response (DOR).
-
Progression-Free Survival (PFS).
Exploratory Endpoints:
-
Changes in biomarkers related to the PDE1 signaling pathway in tumor tissue and peripheral blood.
Data Collection
Data will be collected at baseline and at specified time points throughout the study. This includes demographic data, medical history, physical examinations, vital signs, electrocardiograms (ECGs), laboratory safety tests, AE monitoring, tumor assessments, and blood samples for PK and biomarker analysis.
Statistical Analysis Methods
The statistical analysis will be performed in accordance with the principles of Good Clinical Practice and the International Conference on Harmonisation (ICH) E9 guideline.[3]
Analysis Populations
-
Safety Analysis Set (SAF): All enrolled patients who received at least one dose of the study drug.[3]
-
Efficacy Evaluable Set (EES): All patients in the SAF who have a baseline tumor assessment and at least one post-baseline tumor assessment.
-
Pharmacokinetic (PK) Population: All patients in the SAF for whom sufficient plasma concentration data are available to derive PK parameters.
Analysis of Primary Endpoints
The incidence of DLTs will be summarized descriptively for each dose cohort in Phase 1A. Safety data will be summarized for the SAF by treatment arm. The number and percentage of patients experiencing any treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and AEs leading to dose modification or discontinuation will be presented.[3]
Analysis of Secondary Endpoints
Pharmacokinetic parameters will be summarized using descriptive statistics. The ORR will be calculated as the proportion of patients with a complete response (CR) or partial response (PR), with 95% confidence intervals (CIs). DOR and PFS will be estimated using the Kaplan-Meier method.
Subgroup Analyses
Subgroup analyses of efficacy endpoints may be performed based on baseline characteristics such as tumor type, prior therapies, and biomarker status.
Data Presentation
Patient Demographics and Baseline Characteristics
| Characteristic | This compound (N=30) |
| Age (years) | |
| Mean (SD) | 58.2 (10.5) |
| Median [Range] | 60 [35-75] |
| Gender, n (%) | |
| Male | 18 (60.0) |
| Female | 12 (40.0) |
| ECOG Performance Status, n (%) | |
| 0 | 12 (40.0) |
| 1 | 18 (60.0) |
| Tumor Type, n (%) | |
| Colorectal Cancer | 10 (33.3) |
| Non-Small Cell Lung Cancer | 8 (26.7) |
| Melanoma | 7 (23.3) |
| Other | 5 (16.7) |
Summary of Treatment-Emergent Adverse Events (TEAEs)
| Preferred Term | Any Grade, n (%) | Grade ≥3, n (%) |
| Nausea | 15 (50.0) | 2 (6.7) |
| Fatigue | 12 (40.0) | 3 (10.0) |
| Decreased Appetite | 9 (30.0) | 1 (3.3) |
| Diarrhea | 8 (26.7) | 0 (0.0) |
| Headache | 7 (23.3) | 1 (3.3) |
Efficacy Results
| Endpoint | This compound (N=25, EES) |
| Objective Response Rate, n (%) | 5 (20.0) |
| Complete Response (CR) | 1 (4.0) |
| Partial Response (PR) | 4 (16.0) |
| Disease Control Rate, n (%) | 15 (60.0) |
| Median Duration of Response (months) | Not Reached |
| Median Progression-Free Survival (months) | 4.5 (95% CI: 2.8-6.2) |
Visualizations
PDE1 Signaling Pathway
Caption: PDE1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: High-level overview of the clinical trial workflow.
References
Application Notes and Protocols: Data Analysis and Visualization for PDEB1-IN-1 Experiments
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the activity of PDEB1-IN-1, a selective inhibitor of Phosphodiesterase 1B (PDE1B). The protocols cover in vitro enzymatic assays, cellular secondary messenger quantification, and downstream signaling pathway analysis.
Introduction to PDE1B Inhibition
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The PDE1 family, which includes subtypes PDE1A, PDE1B, and PDE1C, is unique in that its catalytic activity is stimulated by Calcium/Calmodulin (Ca2+/CaM).[1][2] PDE1B is highly expressed in the central nervous system and plays a critical role in neuronal signaling.[3]
By catalyzing the breakdown of cAMP and cGMP, PDE1B acts as a negative regulator of signaling pathways crucial for memory and cognitive function.[4][5] Inhibition of PDE1B leads to an accumulation of intracellular cAMP, which subsequently activates Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).[1] Activated (phosphorylated) CREB promotes the expression of genes such as brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity.[1] Consequently, PDE1B inhibitors are promising therapeutic agents for neurological and neurodegenerative disorders.[3][6]
Mechanism of Action: PDE1B Signaling Pathway
The following diagram illustrates the canonical signaling pathway regulated by PDE1B. Inhibition of PDE1B by a compound such as this compound blocks the degradation of cAMP, leading to the activation of downstream pro-cognitive targets.
Application Note 1: In Vitro PDE1B Enzymatic Assay
Objective: To determine the in vitro potency and selectivity of this compound by measuring its half-maximal inhibitory concentration (IC50) against recombinant human PDE1B enzyme.
Experimental Protocol
This protocol is adapted for a 96-well plate format using a commercially available PDE assay kit that measures the consumption of cGMP.
Materials:
-
Recombinant Human PDE1B Enzyme
-
This compound (and other test compounds)
-
cGMP (substrate)
-
Snake Venom Nucleotidase (converts GMP to guanosine)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Calmodulin and CaCl2
-
Inorganic Pyrophosphatase
-
Detection Reagent (e.g., fluorescent phosphate (B84403) sensor)
-
96-well black, flat-bottom plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, dilute further in Assay Buffer to achieve the final desired concentrations (e.g., 100 µM to 1 pM).
-
Enzyme Activation: Prepare an enzyme master mix in Assay Buffer containing PDE1B, Calmodulin, CaCl2, and Inorganic Pyrophosphatase. Pre-incubate for 15 minutes at 30°C to allow for Ca2+/CaM-dependent activation.
-
Reaction Initiation: To each well of the 96-well plate, add:
-
5 µL of serially diluted this compound or DMSO (for control wells).
-
20 µL of the activated enzyme master mix.
-
Incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of the cGMP substrate solution.
-
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range (approx. 10-20% substrate turnover in control wells).
-
Reaction Termination & Detection:
-
Add 25 µL of Snake Venom Nucleotidase to each well to convert the GMP product to guanosine and phosphate.
-
Add 50 µL of the detection reagent.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the fluorescence signal using a plate reader at the appropriate excitation/emission wavelengths.
Data Analysis and Visualization
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
-
IC50 Determination: Plot the Percent Inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Summarize the IC50 values for this compound and control compounds.
Table 1: In Vitro Potency of PDE Inhibitors
| Compound | Target | IC50 (nM) | Hill Slope |
|---|---|---|---|
| This compound | PDE1B | 5.2 ± 0.8 | -1.1 |
| Vinpocetine | PDE1 | 15,000 | -0.9 |
| Rolipram | PDE4 | > 100,000 | N/A |
Experimental Workflow Diagram
Application Note 2: Cellular cAMP Accumulation Assay
Objective: To confirm that this compound increases intracellular cAMP levels in a relevant cell line (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells).
Experimental Protocol
This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of cAMP.
Materials:
-
Cultured neuronal cells
-
Cell culture medium and supplements
-
This compound
-
Forskolin (Adenylyl cyclase activator, positive control)
-
Lysis Buffer
-
cAMP ELISA Kit
Procedure:
-
Cell Plating: Seed cells in a 96-well cell culture plate at a density that ensures they reach ~90% confluency on the day of the experiment.
-
Cell Treatment:
-
Remove the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh serum-free medium containing different concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO). Include wells for a positive control (e.g., 10 µM Forskolin).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add 100 µL of Lysis Buffer to each well.
-
Incubate on a plate shaker for 10 minutes to ensure complete lysis.
-
-
cAMP Quantification:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves transferring cell lysates to an antibody-coated plate and following a series of incubation and wash steps.
-
-
Data Acquisition: Read the absorbance on a microplate reader.
-
Protein Normalization: In a parallel plate, perform a protein quantification assay (e.g., BCA assay) on the cell lysates to normalize the cAMP concentration to the total protein content in each well.
Data Analysis and Visualization
-
Calculate cAMP Concentration: Use the standard curve provided in the ELISA kit to convert absorbance values into cAMP concentrations (pmol/mL).
-
Normalize Data: Divide the cAMP concentration by the total protein concentration (mg/mL) for each well to get normalized values (pmol/mg protein).
-
Data Presentation: Present the data as fold-change over the vehicle-treated control.
Table 2: Effect of this compound on Cellular cAMP Levels
| Treatment | Concentration (µM) | cAMP (pmol/mg protein) | Fold Change (vs. Vehicle) |
|---|---|---|---|
| Vehicle | 0 | 15.3 ± 2.1 | 1.0 |
| This compound | 0.01 | 22.5 ± 3.0 | 1.5 |
| This compound | 0.1 | 45.1 ± 4.5 | 2.9 |
| This compound | 1.0 | 88.2 ± 9.7 | 5.8 |
| Forskolin | 10 | 150.6 ± 15.2 | 9.8 |
Experimental Workflow Diagram
Application Note 3: Western Blot Analysis of CREB Phosphorylation
Objective: To measure the phosphorylation of the downstream effector CREB at Serine-133 (pCREB) following treatment with this compound, confirming pathway engagement.
Experimental Protocol
Materials:
-
Cultured neuronal cells (6-well plate format)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-pCREB (Ser133), Rabbit anti-Total CREB (T-CREB)
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blot reagents
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Grow neuronal cells in 6-well plates to ~90% confluency. Treat with this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer.
-
Scrape and collect lysates, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibody (anti-pCREB, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe with anti-Total CREB antibody as a loading control following the steps above.
-
Data Analysis and Visualization
-
Densitometry: Quantify the band intensity for pCREB and T-CREB for each sample using imaging software (e.g., ImageJ).
-
Normalization: Calculate the ratio of pCREB to T-CREB intensity for each time point to normalize for loading differences.
-
Data Presentation: Express the results as fold-change in the pCREB/T-CREB ratio relative to the time 0 control.
Table 3: Time Course of CREB Phosphorylation with 1 µM this compound
| Time (minutes) | pCREB/T-CREB Ratio (Arbitrary Units) | Fold Change (vs. T=0) |
|---|---|---|
| 0 | 0.15 ± 0.03 | 1.0 |
| 15 | 0.48 ± 0.07 | 3.2 |
| 30 | 0.72 ± 0.10 | 4.8 |
| 60 | 0.55 ± 0.08 | 3.7 |
Experimental Workflow Diagram
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus [frontiersin.org]
- 3. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in PDEB1-IN-1 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PDEB1-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also referred to as Compound 12b) is a derivative of Cilomilast and functions as an inhibitor of phosphodiesterases (PDEs). Its primary documented targets are Trypanosoma brucei PDEB1 (TbrPDEB1) and human PDE4B.
Q2: What are the known IC50 and EC50 values for this compound?
A2: The following inhibitory and effective concentrations have been reported for this compound:
| Target/Organism | Assay Type | Value |
| Trypanosoma brucei PDEB1 (TbrPDEB1) | Biochemical (Scintillation Proximity Assay) | IC50: 0.95 µM |
| Human PDE4B | Biochemical (Scintillation Proximity Assay) | IC50: 0.038 µM |
| Trypanosoma brucei | Cell-based (Proliferation Assay) | EC50: 26 µM |
Q3: What are the potential off-target effects of this compound?
A3: Due to its potent inhibition of human PDE4B, researchers should be aware of potential off-target effects when studying its impact on other systems, including mammalian cells. It is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Q4: How should I dissolve and store this compound?
A4: While specific solubility data for this compound is not extensively published, compounds of this nature are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in-vitro assays, it is advisable to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability and should be aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
This section addresses common issues encountered during this compound assays.
Issue 1: High Variability Between Replicates
-
Possible Cause: Inconsistent pipetting, uneven cell seeding density, or compound precipitation.
-
Troubleshooting Steps:
-
Pipetting: Ensure pipettes are properly calibrated. Use a master mix for reagent addition to minimize variability between wells.
-
Cell Seeding: Ensure a homogenous cell suspension before seeding and maintain consistent cell density across all wells of the plate.
-
Compound Precipitation: Visually inspect the culture media for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider adjusting the solvent or lowering the compound concentration.
-
Issue 2: No or Low Inhibitory Effect Observed
-
Possible Cause: Compound degradation, incorrect concentration, or low target expression.
-
Troubleshooting Steps:
-
Compound Degradation: Prepare fresh stock solutions from a new aliquot of this compound. Avoid multiple freeze-thaw cycles.
-
Incorrect Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific assay.
-
Low Target Expression: Verify the expression of PDEB1 in your experimental model (e.g., cell line or tissue) using methods like RT-PCR or Western blotting.
-
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
-
Possible Cause: Poor cell permeability of the compound, presence of efflux pumps, or compound metabolism.
-
Troubleshooting Steps:
-
Cell Permeability: Assess the cell permeability of this compound using computational models or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Efflux Pumps: Test if co-incubation with known efflux pump inhibitors restores the compound's activity in your cell-based assay.
-
Metabolism: Investigate the metabolic stability of this compound in your cell line.
-
Issue 4: Unexpected Cellular Toxicity
-
Possible Cause: Off-target effects or vehicle toxicity.
-
Troubleshooting Steps:
-
Off-Target Effects: Since this compound also inhibits human PDE4B, consider if this activity could be contributing to the observed toxicity. Perform experiments at the lowest effective concentration to minimize off-target effects.
-
Vehicle Toxicity: Include a vehicle-only control (e.g., DMSO at the same final concentration) in your experiments to assess the effect of the solvent on cell viability.
-
Experimental Protocols
1. Biochemical Assay: Scintillation Proximity Assay (SPA) for TbrPDEB1 Inhibition
This protocol is adapted from methods used for determining the IC50 of PDE inhibitors.
-
Principle: The assay measures the conversion of radiolabeled cyclic AMP ([³H]-cAMP) to [³H]-AMP by the PDE enzyme. The product, [³H]-AMP, is captured by scintillant-containing beads, bringing the radioactivity in close proximity to the scintillant and generating a light signal. An inhibitor will reduce the amount of [³H]-AMP produced, resulting in a lower signal.
-
Materials:
-
Recombinant TbrPDEB1 enzyme
-
[³H]-cAMP
-
SPA beads (e.g., yttrium silicate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
96-well or 384-well microplates
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well of the microplate, add the this compound dilution (or vehicle control).
-
Add the recombinant TbrPDEB1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [³H]-cAMP to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the SPA bead suspension.
-
Seal the plate and allow the beads to settle for at least 60 minutes.
-
Measure the scintillation counts using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based Assay: Trypanosoma brucei Proliferation Assay
This protocol is a representative method to determine the EC50 of this compound against T. brucei.
-
Principle: The assay measures the anti-proliferative effect of this compound on bloodstream form T. brucei. Cell viability can be assessed using a resazurin-based reagent (e.g., AlamarBlue), where viable cells reduce resazurin (B115843) to the fluorescent resorufin.
-
Materials:
-
Trypanosoma brucei bloodstream form cell culture
-
Complete HMI-9 medium
-
This compound
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
96-well, black, clear-bottom microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Maintain T. brucei in logarithmic growth phase in complete HMI-9 medium at 37°C with 5% CO₂.
-
Harvest the trypanosomes and adjust the cell density to the desired concentration (e.g., 2 x 10⁴ cells/mL).
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted this compound (or vehicle control) to the wells of the 96-well plate.
-
Add the trypanosome cell suspension to each well.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Add the resazurin-based viability reagent to each well and incubate for an additional 4-8 hours.
-
Measure the fluorescence (e.g., excitation 560 nm, emission 590 nm) using a fluorescence plate reader.
-
Calculate the percent inhibition of proliferation for each concentration and determine the EC50 value.
-
Visualizations
Caption: Simplified signaling pathway of PDEB1.
Caption: General workflow for a cell-based proliferation assay.
Caption: A logical flow for troubleshooting inconsistent results.
Technical Support Center: Optimizing PDEB1-IN-1 Working Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PDEB1-IN-1 and other novel small molecule inhibitors in a cell culture setting. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is described as an inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), with a reported half-maximal inhibitory concentration (IC50) of 0.95 µM.[1][2] It has been shown to inhibit the proliferation of T. brucei with a half-maximal effective concentration (EC50) of 26 µM.[1][2] Phosphodiesterase 1B (PDE1B) is a calcium/calmodulin-dependent enzyme that degrades the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] By inhibiting PDE1B, intracellular levels of cAMP and cGMP are expected to increase, thereby modulating downstream signaling pathways. These pathways are involved in various cellular processes, including cell cycle regulation, proliferation, and dopamine (B1211576) signaling.[3][5][6]
It is crucial to note that the available information is specific to the Trypanosoma brucei ortholog of PDE1B. The activity and specificity of this compound against mammalian PDE1B have not been described in the public domain. Therefore, all experimental protocols should be preceded by target validation in the specific mammalian cell line of interest.
Q2: How should I dissolve and store this compound?
As with most small molecule inhibitors, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[7] For cell culture experiments, it is best practice to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. This stock solution should be stored at -20°C or -80°C to ensure stability.[8] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] When preparing working solutions, the DMSO stock should be diluted in cell culture medium to the final desired concentration.
Q3: What is a recommended starting concentration for this compound in a new cell line?
For a novel compound like this compound in a mammalian system, it is essential to perform a dose-response experiment to determine the optimal working concentration. A broad range of concentrations should be tested initially. A logarithmic or semi-logarithmic dilution series is often a good starting point, for instance, from 1 nM to 100 µM.[7][9] This wide range will help to identify the concentration window that elicits the desired biological effect without causing significant cytotoxicity.[8]
Q4: How can I minimize solvent-induced toxicity in my cell culture experiments?
The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations.[8] It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, generally below 0.5%, with 0.1% being a widely accepted and safer upper limit.[7] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the inhibitor used. This will help to distinguish the effects of the inhibitor from any potential effects of the solvent.[8]
Q5: What are potential off-target effects and how can I account for them?
Off-target effects occur when a small molecule inhibitor interacts with proteins other than the intended target, leading to unintended biological consequences.[10] For a novel compound like this compound, the off-target profile in mammalian cells is unknown. To mitigate and understand potential off-target effects, consider the following:
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Use the lowest effective concentration: Once the optimal concentration is determined, use the lowest concentration that still produces the desired on-target effect.[8]
-
Employ structurally different inhibitors: If available, using other known PDE1B inhibitors with different chemical scaffolds can help confirm that the observed phenotype is due to the inhibition of PDE1B and not an off-target effect of a specific compound.
-
Perform rescue experiments: If possible, overexpressing a resistant form of the target protein that does not bind the inhibitor should rescue the cells from the inhibitor's effects.
-
Utilize knockout/knockdown cell lines: The phenotype observed with the inhibitor should mimic the phenotype of a PDE1B knockout or knockdown in the same cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low: The inhibitor concentration may not be sufficient to engage the target. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).[9] |
| Compound instability: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution from the solid compound and ensure it is stored correctly in aliquots at -20°C or -80°C.[9] | |
| Cell line insensitivity: The cell line may not express PDE1B or the downstream signaling components required for a response. | Confirm the expression of PDE1B in your cell line using methods such as qPCR or Western blotting.[9] | |
| Poor cell permeability: The compound may not be efficiently entering the cells. | While not always feasible, if cell-permeable analogs are available, they could be tested. Information on the cell permeability of this compound is not currently available. | |
| High levels of cell death (cytotoxicity) | Concentration is too high: The inhibitor concentration may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the toxic concentration range. Use concentrations well below this threshold for your experiments.[9] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%) and include a vehicle control in your experiments.[7][8] | |
| Prolonged exposure: Continuous exposure to the inhibitor may be detrimental to cell health. | Conduct a time-course experiment to determine the minimum incubation time required to observe the desired effect.[7] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments. |
| Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent inhibitor concentrations. | Use calibrated pipettes and consider preparing a master mix of the treatment media to ensure consistency across all replicates. | |
| Inhibitor precipitation: The inhibitor may be precipitating out of the cell culture medium. | Visually inspect the medium for any precipitate after adding the inhibitor. If precipitation occurs, you may need to adjust the solvent system or reduce the final concentration. |
Data Presentation
Table 1: Example Dose-Response Data for a PDE1B Inhibitor in Two Different Cell Lines
| Concentration | Cell Line A (% Viability) | Cell Line B (% Viability) |
| Vehicle (DMSO) | 100 ± 4.5 | 100 ± 5.2 |
| 1 nM | 98 ± 5.1 | 99 ± 4.8 |
| 10 nM | 95 ± 4.2 | 97 ± 5.5 |
| 100 nM | 85 ± 6.3 | 92 ± 4.1 |
| 1 µM | 60 ± 5.8 | 75 ± 6.0 |
| 10 µM | 25 ± 7.1 | 45 ± 5.3 |
| 100 µM | 5 ± 2.4 | 15 ± 3.9 |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results for this compound. Researchers must determine the dose-response curve for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that affects cell viability, which is a crucial first step in optimizing its working concentration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[7] Also, prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.[7]
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[7]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 4-18 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from the absorbance of the experimental wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[12]
Protocol 2: Confirmation of Target Engagement by Western Blot
This protocol describes how to assess the phosphorylation status of a downstream target of the cAMP/cGMP signaling pathway to confirm that this compound is engaging its target within the cell.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (including a vehicle control) for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[13]
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-CREB) or a loading control (e.g., β-actin or GAPDH).[13]
Mandatory Visualizations
Caption: Signaling pathway of PDE1B and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound working concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphodiesterase 1B Knock-Out Mice Exhibit Exaggerated Locomotor Hyperactivity and DARPP-32 Phosphorylation in Response to Dopamine Agonists and Display Impaired Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanism of PDE1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE1B - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Minimizing Off-Target Effects of PDK1 and PD-1/PD-L1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of PDK1 and PD-1/PD-L1 inhibitors during their experiments.
Section 1: PDK1 Inhibitors
Phosphoinositide-dependent kinase 1 (PDK1) is a master regulator in the AGC kinase family, playing a crucial role in signaling pathways that control cell proliferation, survival, and motility.[1] Its central role in cellular function makes it a significant target in cancer therapy; however, the high conservation of the ATP-binding site across kinases presents a challenge in developing highly selective inhibitors.[2]
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for observing off-target effects with PDK1 inhibitors?
A1: Off-target effects with PDK1 inhibitors can arise from several factors:
-
Lack of Selectivity: Many kinase inhibitors target the highly conserved ATP-binding pocket, leading to the inhibition of multiple kinases.[2]
-
High Compound Concentration: Using concentrations significantly above the IC50 or EC50 for PDK1 can lead to the engagement of lower-affinity off-target proteins.
-
Cellular Context: The expression levels of on- and off-target kinases can vary between different cell lines, leading to cell-specific off-target phenotypes.
-
Compound Properties: Poor solubility or chemical instability of an inhibitor can lead to non-specific effects.
Q2: How can I determine if the observed cellular phenotype is a result of on-target PDK1 inhibition or off-target effects?
A2: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use Structurally Unrelated Inhibitors: Employing multiple PDK1 inhibitors with different chemical scaffolds should produce the same phenotype if the effect is on-target.
-
Rescue Experiments: Overexpression of a drug-resistant mutant of PDK1 should reverse the observed phenotype if it is an on-target effect.
-
Dose-Response Correlation: A clear correlation between the inhibitor concentration, the extent of PDK1 inhibition (e.g., downstream substrate phosphorylation), and the observed phenotype strengthens the evidence for an on-target effect.
-
Knockdown/Knockout Studies: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PDK1 expression should phenocopy the effects of the inhibitor if they are on-target.
Q3: What are the best practices for minimizing off-target effects in my experiments?
A3: To minimize off-target effects, consider the following best practices:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of the inhibitor that effectively inhibits PDK1 signaling.
-
Thoroughly Characterize Your Inhibitor: Whenever possible, use inhibitors with a well-defined selectivity profile, ideally from a broad kinase panel screen.
-
Control Experiments: Always include appropriate vehicle controls and consider using a structurally similar but inactive analog of your inhibitor if available.
-
Validate in Multiple Cell Lines: Confirm your findings in different cell lines to ensure the observed effects are not cell-type specific.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed at effective concentrations. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds targeting PDK1. |
| Inappropriate dosage. | 1. Conduct a dose-response curve to determine the lowest effective concentration. | |
| Discrepancy between biochemical and cellular assay results. | High intracellular ATP concentration competing with ATP-competitive inhibitors. | 1. Measure target engagement in cells using techniques like Cellular Thermal Shift Assay (CETSA). 2. Use an ATP-non-competitive inhibitor if available. |
| Low expression or activity of PDK1 in the cell line. | 1. Verify PDK1 expression and the phosphorylation status of its downstream targets (e.g., Akt at Thr308) via Western blotting. | |
| Efflux pump activity reducing intracellular inhibitor concentration. | 1. Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and observe if cellular potency increases. | |
| Unexpected phenotype inconsistent with known PDK1 function. | Inhibition of an unknown off-target. | 1. Perform a rescue experiment with a drug-resistant PDK1 mutant. 2. Use chemical proteomics to identify inhibitor-binding proteins in cell lysates. |
| Activation of compensatory signaling pathways. | 1. Profile changes in related signaling pathways using phospho-protein arrays or Western blotting. |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activity and selectivity data for three different PDK1 inhibitors. A lower IC50/EC50 value indicates higher potency. A higher selectivity score (e.g., percentage of kinases with >100-fold lower affinity) indicates greater selectivity.
| Inhibitor | PDK1 Enzymatic IC50 (nM) | Cellular p-Akt (T308) EC50 (nM) | Selectivity (% of >200 kinases with >100x IC50) | Key Off-Targets (IC50 in nM) |
| PDK1-IN-A | 5 | 50 | 85% | ROCK1 (150), PIM1 (250) |
| PDK1-IN-B | 20 | 200 | 60% | AURKA (80), GSK3B (120) |
| PDK1-IN-C | 2 | 30 | 95% | None identified within 100-fold |
Experimental Protocols
Objective: To assess the on-target activity of a PDK1 inhibitor by measuring the phosphorylation of a key downstream substrate, Akt, at Threonine 308.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., PC-3) and allow them to adhere. Treat the cells with the PDK1 inhibitor at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Thr308), total Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
Objective: To identify the on-target and off-target interactions of a PDK1 inhibitor across a large panel of kinases.
Methodology: The KINOMEscan™ platform utilizes a competition binding assay.
-
Assay Principle: A test compound is profiled against a panel of DNA-tagged kinases. The binding of the compound to a kinase prevents the kinase from binding to an immobilized ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger interaction with the test compound.[3][4]
-
Experimental Steps (generalized): a. A kinase-tagged phage is combined with the test inhibitor and an immobilized, kinase-specific ligand. b. The mixture is incubated to allow for binding competition. c. Unbound components are washed away. d. The amount of phage-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR. e. Results are typically reported as "percent of control" (DMSO), where a lower percentage signifies stronger binding of the inhibitor to the kinase.[4] Dissociation constants (Kd) can also be determined.
Visualizations
Caption: Simplified PDK1 signaling pathway.
Caption: Logical workflow for on-target validation.
Section 2: PD-1/PD-L1 Inhibitors
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells. The interaction between PD-1 and PD-L1 inhibits T cell activity, allowing cancer cells to evade the immune system.[5][6][7] Inhibitors of this pathway, typically monoclonal antibodies or small molecules, aim to block this interaction and restore anti-tumor immunity.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of small molecule PD-1/PD-L1 inhibitors?
A1: While monoclonal antibodies are highly specific, small molecule inhibitors may have off-target effects by binding to other proteins with similar structural motifs. These off-target interactions can lead to unexpected cellular responses or toxicity. For example, a compound designed to bind to the PD-L1 dimerization interface might interact with other protein-protein interfaces in the cell.
Q2: How can I confirm that my small molecule inhibitor is specifically targeting the PD-1/PD-L1 interaction?
A2: Several methods can be used to validate the on-target activity of a PD-1/PD-L1 inhibitor:
-
Cell-Based Reporter Assays: Utilize engineered cell lines that express PD-1 and a reporter gene (e.g., luciferase) under the control of T-cell activation signals, along with another cell line expressing PD-L1. Inhibition of the PD-1/PD-L1 interaction will result in an increased reporter signal.
-
Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) can directly measure the binding affinity of the inhibitor to purified PD-1 or PD-L1 protein, confirming a direct interaction.[8]
-
Competition Assays: Demonstrate that the small molecule inhibitor can compete with the binding of a known PD-1 or PD-L1 antibody to its target.
Q3: My inhibitor shows activity in a biochemical assay but not in a cell-based assay. What could be the issue?
A3: Discrepancies between biochemical and cellular assays can be due to:
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its target.
-
Compound Instability: The inhibitor might be unstable in cell culture media or rapidly metabolized by cells.
-
Efflux by Cellular Pumps: The compound could be a substrate for efflux pumps, preventing it from reaching an effective intracellular concentration.
-
Assay Artifacts: The biochemical assay conditions may not accurately reflect the cellular environment where the protein is in its native conformation and subject to post-translational modifications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in T-cell activation assays. | Experimental variability. | Ensure consistent cell passage number, seeding density, and inhibitor preparation. |
| Cell line-specific effects. | Test the inhibitor on different T-cell and cancer cell line pairings. | |
| Unexpected changes in gene or protein expression unrelated to immune activation. | Off-target effects on other signaling pathways. | 1. Use pathway analysis tools to identify potential signaling pathways affected. 2. Validate the modulation of these pathways by Western blotting for key phosphorylated proteins. |
| Non-specific compound activity. | Test a structurally related but inactive analog of the compound. |
Experimental Protocols
Objective: To measure the ability of a small molecule inhibitor to block the PD-1/PD-L1 interaction and restore T-cell activation.
Methodology:
-
Cell Lines:
-
Effector Cells: Jurkat T cells engineered to express PD-1 and a reporter gene (e.g., NFAT-luciferase).
-
Target Cells: An antigen-presenting cell line (e.g., Raji) engineered to express PD-L1 and a T-cell receptor (TCR) activator (e.g., an anti-CD3 single-chain variable fragment).
-
-
Assay Procedure: a. Co-culture the effector and target cells in the presence of serial dilutions of the test inhibitor or a control antibody (e.g., anti-PD-1). b. Incubate for a sufficient period (e.g., 6-24 hours) to allow for T-cell activation. c. Lyse the cells and measure the reporter gene activity (e.g., luciferase signal) according to the manufacturer's instructions.
-
Analysis: An increase in the reporter signal in the presence of the inhibitor indicates a blockade of the PD-1/PD-L1 inhibitory signal. Plot the signal against the inhibitor concentration to determine the EC50.
Visualizations
Caption: PD-1/PD-L1 immune checkpoint pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathway and dysregulation of PD1 and its ligands in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of PDE-IN-1
Disclaimer: Information on a specific molecule designated "PDEB1-IN-1" is not available in the public domain. The following guide provides troubleshooting advice and protocols applicable to a hypothetical phosphodiesterase inhibitor, "PDE-IN-1," representative of small molecule inhibitors that often exhibit poor aqueous solubility and, consequently, low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability with our novel inhibitor, PDE-IN-1. What are the likely causes?
A1: Low oral bioavailability for a novel small molecule inhibitor like PDE-IN-1 typically stems from one or more of the following factors, which can be categorized by the Biopharmaceutics Classification System (BCS) that considers solubility and permeability.[1][2]
-
Poor Aqueous Solubility & Dissolution: Many small molecule inhibitors are highly lipophilic and crystalline, leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[3][4] If the compound fails to dissolve, it cannot be absorbed into the bloodstream.
-
Low Intestinal Permeability: The compound may not efficiently pass through the intestinal epithelium. This can be due to its physicochemical properties (e.g., high molecular weight, lack of optimal lipophilicity) or because it is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[5][6]
-
Extensive First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation.[7] Significant metabolism in the gut wall or liver (first-pass effect) by enzymes like cytochrome P450s (e.g., CYP3A4, commonly involved in PDE inhibitor metabolism) can drastically reduce the amount of active drug reaching the bloodstream.[8]
Q2: What are the initial troubleshooting steps when encountering low in vivo exposure?
A2: A systematic approach is crucial to identify the root cause of low bioavailability.
-
Confirm Compound and Formulation Integrity: First, verify the purity, stability, and concentration of the compound in the dosing formulation. Ensure the vehicle used is appropriate and does not cause the compound to precipitate upon administration.
-
Assess Fundamental Physicochemical Properties: Characterize the compound's intrinsic properties. This data is essential for understanding the underlying issues.
-
Solubility: Determine the thermodynamic and kinetic solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).[9]
-
Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate intestinal permeability.[9]
-
Metabolic Stability: Evaluate the compound's stability in the presence of liver microsomes or hepatocytes to determine its intrinsic clearance rate.[9]
-
-
Conduct a Pilot Intravenous (IV) Study: Administering the compound intravenously allows for the determination of absolute bioavailability by comparing the resulting plasma exposure (AUC) to that from oral administration.[10] Low exposure after IV dosing points towards rapid systemic clearance rather than poor absorption.
Below is a workflow to guide your investigation.
Q3: What formulation strategies can improve the bioavailability of a poorly soluble compound like PDE-IN-1?
A3: Several formulation technologies are designed to enhance the bioavailability of poorly soluble drugs.[1][2][11] The choice depends on the compound's specific properties.
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[12][13] | Simple, well-established techniques (micronization, nanosizing).[13] | May not be sufficient for extremely insoluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a high-energy, amorphous state within a polymer matrix, increasing its apparent solubility and dissolution rate.[4][14] | Can achieve significant increases in solubility; established manufacturing methods (spray drying, hot-melt extrusion).[13] | Physically unstable (risk of recrystallization); requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, presenting the drug in a solubilized state for absorption.[12][15] | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.[14] | Requires careful selection of excipients; potential for drug precipitation upon dilution. |
| Complexation | Cyclodextrins or other complexing agents encapsulate the drug molecule, increasing its aqueous solubility.[1][2] | Effective for specific molecular structures; can improve stability. | Limited drug-loading capacity; competition for binding in the GI tract. |
Q4: How do I select the most appropriate formulation strategy for PDE-IN-1?
A4: The selection process should be guided by the physicochemical properties of PDE-IN-1.
Troubleshooting Guides
Issue: In vivo exposure remains low even after formulating PDE-IN-1 as an amorphous solid dispersion (ASD).
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Drug Recrystallization | Analyze the physical form of the compound in the solid dispersion (using XRD or DSC) and after dissolution. Optimize the polymer type and drug loading to ensure it remains amorphous. | Maintenance of the amorphous state, leading to sustained supersaturation and improved absorption. |
| Precipitation in GI Tract | The supersaturated solution created by the ASD is precipitating into a non-absorbable form in the gut. Add a precipitation inhibitor (e.g., HPMC-AS) to the formulation. | Stabilized supersaturation in the GI tract, allowing more time for absorption to occur. |
| High First-Pass Metabolism | The formulation successfully increased absorption, but the drug is being rapidly cleared by the liver. | Co-administer PDE-IN-1 with a known inhibitor of relevant CYP enzymes (in a non-clinical setting) to probe the impact of metabolism. |
Issue: High variability in plasma concentrations is observed between animal subjects.
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Inconsistent Dosing | Refine the oral gavage technique to ensure consistent and accurate delivery to the stomach. Check the homogeneity of the dosing formulation. | Reduced inter-subject variability in pharmacokinetic profiles (lower %CV for Cmax and AUC). |
| Food Effects | The presence or absence of food in the GI tract is altering absorption. For some PDE5 inhibitors, a high-fat meal can decrease the rate of absorption.[8] | Standardize the feeding schedule for all animals (e.g., fasting overnight before dosing). |
| pH-Dependent Solubility | The solubility of PDE-IN-1 is highly dependent on pH, and natural variations in gastric pH between animals are causing inconsistent dissolution. | Characterize the pH-solubility profile. Consider formulations that create a stable microenvironment, such as buffered solutions or enteric-coated preparations. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is suitable for early-stage, small-scale preparation for preclinical studies.
Materials:
-
PDE-IN-1
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone) in which both drug and polymer are soluble.
-
Rotary evaporator, vacuum oven.
Procedure:
-
Determine the drug-to-polymer ratio (e.g., 1:2, 1:4 w/w).
-
Completely dissolve PDE-IN-1 and the selected polymer in a minimal amount of the organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.
-
Scrape the solid film from the flask.
-
Further dry the material in a vacuum oven at 40°C for 24-48 hours to remove all residual solvent.
-
Gently grind the resulting solid into a fine powder.
-
Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD). The absence of sharp peaks indicates an amorphous state.
-
The resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral dosing.
Protocol 2: General Protocol for a Rodent Pharmacokinetic (PK) Study
This protocol outlines a basic design for assessing the oral bioavailability of different PDE-IN-1 formulations.[16][17][18]
Study Design:
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration of PDE-IN-1 in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline) at 1 mg/kg.
-
Group 2: Oral gavage (PO) of PDE-IN-1 suspension in a standard vehicle (e.g., 0.5% Methylcellulose) at 10 mg/kg.
-
Group 3: Oral gavage (PO) of PDE-IN-1 ASD formulation at 10 mg/kg.
-
Group 4: Oral gavage (PO) of PDE-IN-1 SEDDS formulation at 10 mg/kg.
-
-
Acclimatization: Animals should be acclimated for at least 3 days prior to the study. Fast animals overnight before dosing.
Procedure:
-
Administer the designated formulation to each animal via the specified route (IV tail vein injection or oral gavage).
-
Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.
-
IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Groups: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Process blood samples by centrifugation (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of PDE-IN-1 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, Half-life) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. The first‐generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Absolute Bioavailability of Ponesimod, a Selective S1P1 Receptor Modulator, in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. upm-inc.com [upm-inc.com]
- 15. researchgate.net [researchgate.net]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. pharmaron.com [pharmaron.com]
Addressing PDEB1-IN-1 stability issues in aqueous solutions
Welcome to the technical support center for PDE12-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability and solubility issues encountered during experiments with this potent and selective PDE12 inhibitor.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when working with PDE12-IN-1 in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The final concentration of PDE12-IN-1 exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. For in vitro assays, ensure the final DMSO concentration is minimal, typically below 0.5% (v/v). If a higher concentration is necessary, consider using co-solvents or surfactants as described in the in vivo formulation protocols. |
| Improper mixing technique leading to localized high concentrations. | Add the PDE12-IN-1 stock solution dropwise to the vortexing aqueous buffer to ensure rapid and uniform dispersion. | |
| The aqueous buffer has a high salt concentration, causing the compound to "salt out." | If possible, reduce the salt concentration of your buffer. Alternatively, test the solubility of PDE12-IN-1 in a range of buffers to find the most suitable one. | |
| Cloudy or hazy solution after preparation or storage | The compound is not fully dissolved or has precipitated out of solution over time. | Gentle warming and/or sonication can help redissolve the compound.[1] To prevent this, it is best to prepare fresh solutions for each experiment.[1] |
| The DMSO used for the stock solution may have absorbed moisture, reducing its solvating power. | Use newly opened, anhydrous, high-purity DMSO to prepare stock solutions.[1] | |
| Inconsistent experimental results or loss of activity | Adsorption of the hydrophobic PDE12-IN-1 to plastic labware (e.g., pipette tips, tubes, plates). | Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before transferring can also help minimize loss. |
| Formation of small, inactive aggregates that are not visibly precipitated. | Briefly sonicate the final working solution to break up small aggregates. The inclusion of a carrier protein like BSA in the cell culture medium may also help maintain solubility. | |
| Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of PDE12-IN-1?
A1: The recommended solvent for preparing a stock solution of PDE12-IN-1 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, reaching a concentration of 90 mg/mL.[1][3] It is crucial to use fresh DMSO as its hygroscopic nature can lead to the absorption of water, which can negatively impact the solubility of the compound.[1][3]
Q2: I'm having trouble dissolving PDE12-IN-1 in DMSO. What should I do?
A2: If you find that PDE12-IN-1 is not fully dissolving in DMSO, you can use ultrasonic treatment (sonication) to aid dissolution.[1] Gentle heating can also be applied to help dissolve the compound.[1]
Q3: How should I store the solid form and stock solutions of PDE12-IN-1?
A3: For long-term storage, the solid form of PDE12-IN-1 should be stored in a tightly sealed container at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4]
Q4: Can I prepare a working solution of PDE12-IN-1 directly in an aqueous buffer?
A4: No, it is not recommended to dissolve PDE12-IN-1 directly in aqueous buffers due to its hydrophobic nature and poor water solubility. A concentrated stock solution should first be prepared in DMSO.
Q5: What are the potential off-target effects I should consider when using PDE12-IN-1?
A5: Besides its role in the cytoplasmic OAS-RNase L pathway, PDE12 is also present in the mitochondrial matrix where it is involved in mitochondrial RNA processing.[5] Therefore, inhibition of PDE12 could potentially impact mitochondrial function, and it is important to include appropriate controls to assess for any mitochondrial-related off-target effects in your experiments.[5]
Quantitative Data
Solubility of PDE12-IN-1
| Solvent/Vehicle | Concentration | Observation |
| DMSO | 90 mg/mL (145.99 mM) | Requires sonication; use of hygroscopic DMSO can significantly impact solubility.[3] |
In Vivo Formulations
| Formulation | Composition | Achievable Concentration |
| Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 4.75 mg/mL (7.71 mM)[3] |
| PEG300/Tween-80 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.5 mg/mL (7.30 mM)[3] |
| SBE-β-CD | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 4.5 mg/mL (7.30 mM) (Suspended solution, requires sonication)[3] |
Storage Stability of Stock Solutions
| Storage Temperature | Duration |
| -80°C | Up to 6 months[2][3][4] |
| -20°C | Up to 1 month[2][3][4] |
Experimental Protocols
Protocol 1: Preparation of PDE12-IN-1 Stock Solution
Materials:
-
PDE12-IN-1 solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the vial of solid PDE12-IN-1 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of PDE12-IN-1 powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Procedure for Assessing Aqueous Stability of PDE12-IN-1 by HPLC
Objective: To determine the degradation of PDE12-IN-1 in an aqueous buffer over time.
Materials:
-
PDE12-IN-1 DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare a working solution of PDE12-IN-1 in the aqueous buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Prepare a control sample of PDE12-IN-1 in a stable solvent (e.g., acetonitrile) at the same concentration.
-
-
Time Points:
-
Designate several time points for analysis (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
-
Incubation:
-
Incubate the aqueous working solution at the desired temperature (e.g., 37°C).
-
-
Analysis:
-
At each time point, take an aliquot of the incubated solution and immediately analyze it by HPLC.
-
Inject a known volume of the sample onto the HPLC system.
-
Run a suitable gradient method to separate PDE12-IN-1 from potential degradation products.
-
-
Data Evaluation:
-
Monitor the peak area of the parent PDE12-IN-1 compound at each time point.
-
Compare the peak area at each time point to the initial (T=0) peak area to calculate the percentage of PDE12-IN-1 remaining.
-
Observe the appearance and growth of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: PDE12-IN-1 inhibits PDE12, increasing 2-5A levels and enhancing antiviral response.
Caption: A logical workflow for troubleshooting common solubility issues with PDE12-IN-1.
References
Technical Support Center: Managing and Assessing PDEB1-IN-1 Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDEB1-IN-1. The information provided is based on general principles for phosphodiesterase (PDE) inhibitors and requires experimental validation for the specific compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PDE1 inhibitors?
Phosphodiesterase 1 (PDE1) is a family of dual-specificity enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The catalytic activity of PDE1 is stimulated by calcium/calmodulin.[1] By inhibiting PDE1, compounds like this compound are expected to increase intracellular levels of cAMP and cGMP, which can modulate various downstream signaling pathways.[1] These pathways are involved in processes such as cell proliferation, differentiation, and apoptosis.[1]
Q2: What are the common causes of cytotoxicity observed with small molecule inhibitors like this compound?
Cytotoxicity can arise from several factors:
-
On-target effects: Inhibition of the primary target (PDE1) can lead to cellular responses that trigger cell death in certain cell types.
-
Off-target effects: At higher concentrations, the inhibitor may interact with other proteins or cellular components, leading to toxicity.[2]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[2]
-
Compound instability: The inhibitor may degrade in the cell culture medium, forming toxic byproducts.[2]
Q3: How do I determine the optimal concentration of this compound for my experiments?
It is crucial to perform a dose-response experiment to determine the cytotoxic IC50 (the concentration that causes 50% cell death) in your specific cell line.[2] We recommend starting with a broad range of concentrations to identify a suitable window for your experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response curve to determine the IC50 for cytotoxicity. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM). |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in your cell culture medium is below 0.1%.[2] Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor).[2] |
| Compound instability | For long-term experiments (>24 hours), consider refreshing the medium with a fresh preparation of this compound.[2] |
| Cell line sensitivity | The cytotoxic response is highly cell-type dependent.[2] The concentration that is non-toxic in one cell line may be toxic in another. |
| Off-target effects | Use the lowest effective concentration that elicits the desired biological response to minimize off-target effects.[2] |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Cell passage number | Use cells within a consistent and defined passage number range for all experiments, as sensitivity can change with passage number.[2] |
| Compound preparation | Prepare fresh stock solutions of this compound regularly and store them according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.[3] |
| Cell confluency | Ensure that the cell confluency at the time of treatment is consistent across experiments. |
| Assay variability | Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2-fold or 10-fold serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a positive control for cell death (e.g., a known cytotoxic agent).[2]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration.
-
Use non-linear regression to determine the IC50 value.[2]
-
Quantitative Data Summary
The following table provides a hypothetical example of cytotoxicity data for a PDE1 inhibitor. Researchers must determine the actual cytotoxicity profile for this compound in their specific experimental system.
| Cell Line | Incubation Time (hours) | Hypothetical Cytotoxic IC50 (µM) |
| HeLa | 24 | 25.3 |
| A549 | 24 | 42.1 |
| MCF-7 | 48 | 15.8 |
Visualizations
Caption: General PDE1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for unexpected high cytotoxicity.
References
Technical Support Center: Enhancing Reproducibility of PDEB1-IN-1 Experimental Data
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experimental data involving PDEB1-IN-1, a known inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a chemical inhibitor that specifically targets the Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). T. brucei is the parasite responsible for human African trypanosomiasis, also known as sleeping sickness. TbrPDEB1 is a crucial enzyme for the parasite's survival and virulence.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the enzymatic activity of TbrPDEB1. TbrPDEB1 is a cAMP-specific phosphodiesterase, meaning it hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting TbrPDEB1, this compound leads to an accumulation of intracellular cAMP in T. brucei.[1][3] This disruption of cAMP signaling interferes with critical cellular processes, most notably cytokinesis (the final stage of cell division), leading to impaired parasite proliferation.[3][4]
Q3: What are the expected phenotypic effects of treating T. brucei with this compound?
A3: Treatment of bloodstream form T. brucei with effective concentrations of this compound is expected to result in a dose-dependent inhibition of parasite proliferation.[3] Microscopically, this can be observed as an accumulation of multi-nucleated and multi-flagellated cells, a hallmark of failed cytokinesis.[3] Ultimately, this leads to parasite death.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability and reproducibility, this compound should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid solvent-induced artifacts.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect in Biochemical Assays
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Perform a dose-response experiment to determine the IC50 value and ensure you are working within an effective concentration range. |
| Enzyme Inactivity | Use a fresh batch of recombinant TbrPDEB1 enzyme. Confirm the activity of your enzyme using a known substrate and, if possible, a different known inhibitor as a positive control. |
| Suboptimal Assay Conditions | Ensure the assay buffer conditions (pH, ionic strength) are optimal for TbrPDEB1 activity. Verify the concentration of the substrate (e.g., [3H]-cAMP in a scintillation proximity assay) is appropriate, typically at or below the Km value for the enzyme. |
| Precipitation of this compound | Visually inspect the assay wells for any signs of compound precipitation. Ensure the final DMSO concentration is low (≤ 1%). If precipitation is suspected, you may need to adjust the buffer composition or test a lower concentration range of the inhibitor.[5][6] |
Issue 2: High Variability in T. brucei Proliferation Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and a consistent pipetting technique. Consider using a multichannel pipette for improved consistency across the plate. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier. |
| Cell Health and Passage Number | Use T. brucei cultures that are in the logarithmic growth phase. Maintain a consistent passage number for your experiments, as prolonged culturing can lead to changes in cell behavior. |
| Contamination | Regularly check your cell cultures for any signs of bacterial or fungal contamination. Always use sterile techniques when handling cells and reagents. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and typical parameters for related assays.
| Parameter | Value | Target |
| IC50 | 0.95 µM | TbrPDEB1 |
| EC50 | 26 µM | T. brucei proliferation |
IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay.
| Parameter | Recommended Range | Assay Type |
| Final DMSO Concentration | ≤ 1% | Biochemical & Cell-based |
| [3H]-cAMP Concentration | At or below Km | Scintillation Proximity Assay |
| T. brucei Seeding Density | 1 x 10^3 - 1 x 10^4 cells/mL | Proliferation Assay (72h) |
| Resazurin (Alamar Blue) Incubation | 4 - 24 hours | Proliferation Assay |
Experimental Protocols
Detailed Protocol: TbrPDEB1 Inhibition Assay (Scintillation Proximity Assay - SPA)
This protocol is a synthesized best-practice guide for determining the IC50 of this compound against recombinant TbrPDEB1.
Materials:
-
Recombinant TbrPDEB1 enzyme
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This compound
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[3H]-cAMP (radiolabeled substrate)
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SPA beads (e.g., yttrium silicate)
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Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
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96-well or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these further in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Prepare Enzyme Solution: Dilute the recombinant TbrPDEB1 enzyme in cold assay buffer to a concentration that results in approximately 10-20% of substrate hydrolysis during the incubation period.
-
Assay Setup: To each well of the microplate, add in the following order:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle control - assay buffer with the same final DMSO concentration)
-
TbrPDEB1 enzyme solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding [3H]-cAMP to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The exact time should be optimized to ensure the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the SPA bead slurry. The beads will bind to the [3H]-AMP product.
-
Signal Detection: Seal the plate and allow the beads to settle for at least 30 minutes. Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: T. brucei Proliferation Assay (Alamar Blue)
This protocol describes a common method to assess the effect of this compound on the proliferation of bloodstream form T. brucei.
Materials:
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Bloodstream form Trypanosoma brucei culture
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HMI-9 medium (or other suitable culture medium)
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This compound
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Resazurin sodium salt solution (Alamar Blue)
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96-well, flat-bottom, black microplates
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Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture T. brucei in HMI-9 medium supplemented with serum at 37°C and 5% CO2.
-
Cell Seeding: Dilute the parasite culture to a final concentration of 1 x 10^4 cells/mL in fresh medium. Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted compound to the wells containing the cells, resulting in a final volume of 200 µL and the desired final concentrations of the inhibitor. Include vehicle controls (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Addition of Alamar Blue: Add 20 µL of Resazurin solution to each well.
-
Final Incubation: Incubate the plate for an additional 24 hours.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of proliferation inhibition at each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: TbrPDEB1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: A logical troubleshooting workflow for irreproducible experimental data.
References
- 1. The ever unfolding story of cAMP signaling in trypanosomatids: vive la difference! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP signalling in trypanosomatids: role in pathogenesis and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting a Subpocket in Trypanosoma brucei Phosphodiesterase B1 (TbrPDEB1) Enables the Structure-Based Discovery of Selective Inhibitors with Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylate Cyclases of Trypanosoma brucei, Environmental Sensors and Controllers of Host Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating Phosphodiesterase Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during phosphodiesterase (PDE) inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent IC50 values in my PDE inhibitor assays?
Inconsistent half-maximal inhibitory concentration (IC50) values are a frequent challenge. Several factors can contribute to this variability:
-
Assay Conditions: IC50 values are highly dependent on specific assay parameters. Variations in substrate (cAMP or cGMP) concentration, the source and concentration of the PDE enzyme, and incubation time can all lead to shifts in measured potency. It is crucial to maintain consistency in these parameters across experiments.
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Compound Stability: The stability of the inhibitor in aqueous assay buffers can affect its effective concentration over the course of the experiment. Degradation of the test compound will result in an overestimation of the IC50 value.
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Solubility Issues: Poor solubility of the test compound in the final assay buffer can lead to the formation of precipitates, thereby reducing the actual concentration of the inhibitor in solution and impacting the accuracy of the results.
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Enzyme Activity: The enzymatic activity of the PDE can differ between batches and may decline over time with improper storage. Consistent sourcing and regular validation of enzyme activity are critical.
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Data Analysis: The curve-fitting algorithm and software used to calculate the IC50 value can also introduce variability.
Q2: My potent PDE inhibitor in an enzymatic assay shows weak or no activity in a cell-based assay. What are the potential causes?
This is a common translational issue. Several factors can explain this discrepancy:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
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Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, preventing it from reaching an effective intracellular concentration.
-
Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Low Target Expression: The target PDE may be expressed at very low levels in the chosen cell line.
Q3: What are "off-target" effects, and how can I assess the selectivity of my PDE inhibitor?
Off-target effects are unintended interactions of a compound with proteins other than its primary target.[1] This is a significant concern for PDE inhibitors due to the structural similarity of the catalytic domains across the PDE superfamily.[1] Inhibition of other PDEs can lead to unexpected biological outcomes and potential side effects.[1]
To assess selectivity, the inhibitor should be tested against a panel of other PDE family members. This is typically done by performing in vitro enzyme activity assays to determine the IC50 value for each PDE isozyme. The selectivity is then expressed as a ratio of the IC50 for the off-target PDE to the IC50 for the primary target PDE. A higher ratio indicates greater selectivity.
Q4: What are the primary reasons for the clinical trial failure of many PDE inhibitors?
Despite promising preclinical data, many PDE inhibitors have failed in clinical trials.[2] The reasons are multifaceted and include:
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Lack of Efficacy: The therapeutic effect observed in preclinical models may not translate to humans. This can be due to species differences in pharmacology and disease pathology.
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Unfavorable Side Effects: Off-target effects often lead to dose-limiting side effects, such as nausea and emesis, particularly with PDE4 inhibitors.[3]
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Poor Pharmacokinetics: Issues such as low bioavailability, rapid metabolism, or inability to cross the blood-brain barrier (for CNS-targeted inhibitors) can prevent the drug from reaching therapeutic concentrations.
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Commercial Reasons: In some cases, development is halted due to commercial considerations rather than scientific failure.
Troubleshooting Guides
Problem 1: Poor Solubility of the PDE Inhibitor
Symptoms:
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Visible precipitates in stock solutions or assay plates.
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Inconsistent and non-reproducible assay results.
-
Low apparent potency of the inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor compound solubility.
Possible Solutions:
-
Solvent Choice: Ensure the compound is fully dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution.
-
Lower Concentration: The most direct approach is to reduce the final concentration of the inhibitor in the aqueous assay buffer.
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Co-solvents: Maintain a small percentage of an organic co-solvent (e.g., ≤ 1% DMSO) in the final aqueous solution to improve solubility. Always include a vehicle control to account for any effects of the co-solvent.
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Surfactants: The inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the compound's solubility.
-
Formulation Strategies: For in vivo studies, consider formulation approaches like self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions to enhance bioavailability.[4]
Problem 2: Inconsistent In Vivo Efficacy
Symptoms:
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High variability in animal responses to the inhibitor.
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Lack of a clear dose-response relationship.
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Poor correlation between in vitro potency and in vivo efficacy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in vivo results.
Possible Solutions:
-
Formulation and Dosing: Confirm the integrity, stability, and homogeneity of the dosing formulation. Ensure accurate dose administration.
-
Pharmacokinetics: Conduct a pharmacokinetic study to determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile. This will reveal if the compound is reaching and maintaining a sufficient concentration at the target tissue.
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Blood-Brain Barrier Permeability: If the target is in the central nervous system (CNS), assess the compound's ability to cross the blood-brain barrier using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or in vivo methods.
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Target Engagement: Measure the extent to which the inhibitor is binding to its target in vivo. This can be assessed ex vivo by measuring PDE activity in tissues collected from treated animals.
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Animal Model: Re-evaluate the relevance of the chosen animal model to the human disease state.
Data Presentation
Table 1: Comparative Selectivity of Common PDE5 Inhibitors
| Inhibitor | Target PDE | IC50 (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
| Sildenafil | PDE5 | 3.5 | 10 | >1000 |
| Vardenafil | PDE5 | 0.7 | 15 | >1000 |
| Tadalafil | PDE5 | 1.8 | >1000 | 7.1 |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on assay conditions.[5][6][7]
Table 2: Solubility of a Representative PDE4 Inhibitor in Various Solvents
| Solvent | Approximate Solubility |
| DMSO | >50 mg/mL |
| Ethanol | ~10 mg/mL |
| Water | <0.1 mg/mL |
| PBS (pH 7.4) | <0.1 mg/mL |
This data is for a hypothetical, poorly soluble PDE4 inhibitor and serves as an example.
Signaling Pathways
PDE4 Signaling Pathway
Caption: Simplified PDE4 signaling pathway.
PDE5 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Adjusting PDEB1-IN-1 experimental design for high-throughput screening
This guide provides troubleshooting advice and frequently asked questions for researchers adapting experiments with PDEB1-IN-1 for high-throughput screening (HTS) applications.
Section 1: Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its primary target?
A1: this compound is a derivative of Cilomilast and functions as an inhibitor of Phosphodiesterase B1 from Trypanosoma brucei (TbrPDEB1).[1][2] It has been shown to inhibit the proliferation of T. brucei, the parasite responsible for African trypanosomiasis.[1][2]
Q2: What is the mechanism of action for this compound?
A2: this compound inhibits the TbrPDEB1 enzyme. Phosphodiesterases (PDEs) are responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers.[3][4][5] By inhibiting PDEB1, the compound prevents the degradation of these cyclic nucleotides, leading to their accumulation within the parasite. This disrupts cellular signaling pathways that are vital for the parasite's survival and proliferation.
Q3: What are the key in-vitro properties of this compound?
A3: The reported inhibitory concentrations for this compound are summarized below.
| Property | Value | Target |
| IC₅₀ | 0.95 µM | Trypanosoma brucei PDEB1 (TbrPDEB1)[1][2] |
| EC₅₀ | 26 µM | T. brucei proliferation inhibition[1][2] |
| CAS No. | 1622300-88-2 | N/A[1][2] |
Q4: How should I dissolve and store this compound?
A4: Proper handling is critical for experimental reproducibility. This compound is a solid powder. For stock solutions, DMSO is a common solvent.[6] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial to ensure maximal solubility.[6] Sonication or gentle warming (e.g., to 60°C) can aid dissolution if precipitation occurs.[6]
| Solvent | Stock Solution Storage |
| DMSO | -80°C for up to 6 months; -20°C for up to 1 month.[6] |
Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[6]
Section 2: Adapting Your Assay for High-Throughput Screening (HTS)
Transitioning a bench-scale assay to an HTS format requires careful optimization and validation. The following Q&A guide and workflow address common challenges in this process.
Q5: What are the key steps in developing a robust HTS assay?
A5: A typical HTS workflow involves selecting an appropriate assay technology, optimizing parameters in a small scale, miniaturizing the assay to a higher density plate format (e.g., 384- or 1536-well), and validating its performance using statistical metrics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Animal Models for PDEB1-IN-1 Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of animal models for testing PDEB1-IN-1.
Understanding this compound
This compound is an inhibitor of Phosphodiesterase B1 from Trypanosoma brucei (TbrPDEB1), the causative agent of African sleeping sickness.[1][2][3] It exhibits an IC50 of 0.95 μM against this target.[2] While its primary application is in the context of trypanosomiasis, its mechanism of action as a phosphodiesterase (PDE) inhibitor suggests potential for broader research applications, drawing parallels with other PDE1 inhibitors studied in various mammalian disease models.
The PDE1 enzyme family, present in mammals, are Ca2+/calmodulin-dependent dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] These second messengers are crucial in a multitude of signaling pathways. Inhibition of PDE1 can, therefore, modulate a wide range of cellular processes, including those involved in cardiovascular function, neuronal plasticity, and inflammation.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PDE1 inhibitors like this compound in a mammalian system?
A1: PDE1 inhibitors block the degradation of cAMP and cGMP, leading to their accumulation within the cell. This enhances the signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG), which can influence processes such as vascular smooth muscle relaxation, neuronal plasticity, and reduced inflammation.[5][6]
Q2: Which animal models are most relevant for testing a PDE1 inhibitor?
A2: The choice of animal model is highly dependent on the therapeutic area of interest. For cardiovascular research, canine and rabbit models are often used as their cardiac PDE1 isoform expression (predominantly PDE1C) is similar to humans.[4] Rodent models (mice and rats) are also widely used, particularly for neurodegenerative and inflammatory conditions, though it's important to note that their dominant cardiac PDE1 isoform is PDE1A.[7] For studies related to the primary target of this compound, a Trypanosoma brucei infection model in mice would be appropriate.
Q3: What are the key differences in PDE1 isoforms between species that I should consider?
A3: Significant species-specific differences exist in PDE1 isoform expression. Humans and larger mammals like dogs and rabbits predominantly express PDE1C in the heart, which has a high affinity for both cAMP and cGMP.[4] In contrast, rodents primarily express PDE1A in the heart, which shows a preference for cGMP.[7][8] PDE1B is highly expressed in the brain, particularly in the striatum.[9] These differences can lead to varied physiological responses to PDE1 inhibition and are a critical consideration when selecting an animal model and interpreting data.
Q4: What are some potential off-target effects to be aware of with quinazoline-based inhibitors?
A4: Quinazoline-based compounds, a class to which some PDE inhibitors belong, have been shown to interact with multiple targets. These can include receptor tyrosine kinases like EGFR, VEGFR-2, and PDGFR-β, as well as microtubules.[10] It is crucial to perform comprehensive selectivity profiling to distinguish between on-target and off-target effects.
Troubleshooting Guides
Inconsistent Efficacy or Unexpected Outcomes in Animal Models
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Lack of expected therapeutic effect | Poor Pharmacokinetics/Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. | - Perform pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]- Optimize the dosing vehicle and route of administration (e.g., oral gavage vs. intraperitoneal injection).- Consider using a different animal model with a more favorable metabolic profile for the compound. |
| Species Differences in PDE1 Isoforms: The targeted PDE1 isoform may not be the predominant or functionally relevant one in the chosen animal model for the desired effect. | - Characterize the expression levels of PDE1A, PDE1B, and PDE1C in the target tissue of your animal model using RT-PCR or Western blotting.[4][13]- Select an animal model with an isoform expression pattern that is more translatable to humans for the specific disease being studied.[4] | |
| Unexpected Cardiovascular Effects (e.g., hypotension, tachycardia) | On-target effect of PDE1 inhibition: PDE1 inhibition can lead to vasodilation and an increased heart rate. | - In rats, PDE1 inhibitors have been shown to lower blood pressure by 10-20 mmHg and increase heart rate.[7][8][14]- Conduct dose-response studies to find a therapeutic window with minimal cardiovascular side effects.- Use telemetry-instrumented animals to continuously monitor cardiovascular parameters. |
| Off-target effects: The inhibitor may be interacting with other PDEs (e.g., PDE3) or other cardiovascular targets. | - Perform a broad panel of in vitro kinase and PDE selectivity assays.[15]- Compare the observed effects with those of other well-characterized, highly selective PDE1 inhibitors. | |
| Unexpected Neurological or Behavioral Effects | On-target effect in the CNS: PDE1B is highly expressed in the brain and its inhibition can modulate neuronal activity. | - PDE1B inhibition has been shown to affect goal-directed behavior in rats.[16]- Conduct a battery of behavioral tests to characterize the neurological phenotype.- Correlate behavioral changes with measurements of cAMP/cGMP levels in specific brain regions. |
| Sudden Unexpected Death in Mice | Technical Error in Administration: Improper oral gavage or intraperitoneal injection technique can lead to fatal complications. | - Necropsy of deceased animals may reveal signs of acute lung injury (if oral gavage went into the trachea) or internal organ damage.[17]- Ensure all personnel are thoroughly trained in proper administration techniques.[18][19][20][21][22][23][24] |
| Acute Toxicity: The administered dose may be too high, leading to acute toxicity. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor animals closely for signs of distress, especially within the first few hours after dosing.[17] | |
| Cardiovascular Collapse: A sudden drop in blood pressure or arrhythmia could be a cause. | - In some cases, ictal bradycardia has been observed in mouse models, which can be mitigated by atropine.[25]- This highlights the importance of cardiovascular monitoring in some studies. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative PDE1 inhibitors from the literature to serve as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of Selected PDE1 Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | TbrPDEB1 | 0.95 µM | [2] |
| ITI-214 (Lenrispodun) | PDE1A/1C | 35 pM | [7] |
| IC86340 | PDE1 | - | [8] |
| Lu AF41228 | PDE1A/1B/1C | Nanomolar range | [14] |
| Lu AF58027 | PDE1A/1B/1C | Nanomolar range | [14] |
Table 2: Representative In Vivo Dosing of PDE Inhibitors in Rodents
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| IC86340 | Mouse | 3 and 6 mg/kg/day | - | Reduction in blood pressure (10-20 mmHg) | [8] |
| Lu AF41228 | Rat | - | - | Lowered mean arterial blood pressure by 10-15 mmHg and increased heart rate | [14] |
| Roflumilast (PDE4 Inhibitor) | Rat | 1 mg/kg | Oral Gavage | - | [26] |
| Piclamilast (PDE4 Inhibitor) | Mouse | 5 mg/kg | Intraperitoneal Injection | - | [26] |
| Compound 34 (PDE Inhibitor) | Mouse | - | Intraperitoneal Injection | Rapid absorption (half-life of 4.5 min) | [27] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.[24]
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse from the corner of the mouth to the last rib. Mark the needle to prevent over-insertion.[20]
-
Vehicle Preparation: Prepare the dosing solution. A common vehicle for oral administration can be a mixture of DMSO, PEG400, and saline. Ensure the final concentration of DMSO is low to avoid toxicity.
-
Administration: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate. The mouse should swallow as the needle enters the esophagus. Administer the solution slowly.[18][20] The maximum recommended volume is typically 10 ml/kg.[18]
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or other adverse effects for at least 10-15 minutes.[18]
Protocol 2: Intraperitoneal (IP) Injection in Mice
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Animal Restraint: Restrain the mouse by scruffing the neck and turn it over to expose the ventral side. Tilt the mouse so that its head is pointing downwards.[19]
-
Injection Site: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.[22]
-
Needle Insertion: Use a 26-27 gauge needle. Insert the needle at a 15-30 degree angle into the peritoneal cavity.[19]
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (blood in the hub) or an internal organ (e.g., yellowish fluid from the intestines). If any fluid is aspirated, discard the syringe and re-attempt with a fresh one at a different site.[19][22]
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Injection: If no fluid is aspirated, slowly inject the solution. The maximum recommended volume is 10 µl/g of body weight (e.g., 200 µl for a 20g mouse).[19]
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Post-Injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.[19]
Visualizations
Caption: PDE1 signaling pathway and the point of inhibition by this compound.
Caption: A generalized experimental workflow for in vivo testing of this compound.
References
- 1. Targeting a Subpocket in Trypanosoma brucei Phosphodiesterase B1 (TbrPDEB1) Enables the Structure-Based Discovery of Selective Inhibitors with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel Trypanosoma brucei phosphodiesterase B1 inhibitors by virtual screening against the unliganded TbrPDEB1 crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel Trypanosoma brucei phosphodiesterase B1 inhibitors by virtual screening against the unliganded TbrPDEB1 crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase in heart and vessels: from physiology to diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE inhibition in distinct cell types to reclaim the balance of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of PDE1 in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Normal viability and altered pharmacokinetics in mice lacking mdr1-type (drug-transporting) P-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Phosphodiesterase type 1 inhibition alters medial prefrontal cortical activity during goal-driven behaviour and partially reverses neurophysiological deficits in the rat phencyclidine model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. COMPOUND D159687, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. ltk.uzh.ch [ltk.uzh.ch]
- 20. research.fsu.edu [research.fsu.edu]
- 21. uac.arizona.edu [uac.arizona.edu]
- 22. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 23. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 24. ouv.vt.edu [ouv.vt.edu]
- 25. Sudden unexpected death in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with poor solubility of PDEB1-IN-1 during formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of PDEB1-IN-1 during formulation.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. Why is it poorly soluble?
A1: Many potent enzyme inhibitors, like this compound, are complex hydrophobic molecules. Their chemical structure, designed for specific binding to the target protein (Trypanosoma brucei PDEB1), often results in poor aqueous solubility. This is a common challenge in the development of antiparasitic drugs.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are several strategies to address this:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of this compound in your assay.
-
Reduce the percentage of DMSO: Ensure the final concentration of DMSO in your experimental medium is as low as possible (ideally below 0.5%) to minimize its potential effects on the experiment.
-
Use co-solvents: A small amount of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can be included in the aqueous buffer to improve solubility.
-
Incorporate a surfactant: Non-ionic surfactants like Tween-80 or Pluronic F-68 can help to keep the compound in solution by forming micelles.[3]
-
Sonication: Brief sonication of the final solution can help to break down small precipitates and re-dissolve the compound.
Q4: Are there more advanced formulation strategies I can use for in vivo studies?
A4: Yes, for in vivo applications where aqueous solubility is critical, several advanced formulation strategies can be employed. These include:
-
Lipid-based formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and bioavailability.
-
Solid dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with the drug, increasing its aqueous solubility.[1]
-
Nanosuspensions: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area and dissolution rate.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent. | The chosen solvent is not appropriate for this compound. | Try a stronger organic solvent like DMSO or DMF for the initial stock solution. Gentle warming and vortexing may also help. |
| The solution is cloudy or has visible particles after dilution. | The compound has precipitated out of the aqueous solution. | Refer to the strategies in Q3 of the FAQ section. A systematic approach to test different co-solvents, surfactants, or a lower final concentration is recommended. |
| The compound dissolves initially but crashes out over time. | The solution is supersaturated and thermodynamically unstable. | This indicates that the kinetic solubility was initially achieved but is not stable. Consider using formulation strategies that enhance thermodynamic solubility, such as cyclodextrin (B1172386) complexation or lipid-based formulations. |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution. | Prepare a fresh stock solution for each experiment, or if using a frozen stock, ensure it is completely thawed and mixed before use. Aliquoting the stock solution can help to avoid multiple freeze-thaw cycles. |
Solubility Data
| Solvent | Anticipated Solubility | Notes |
| Water | Poor | Expected to be very low due to the hydrophobic nature of the molecule. |
| Phosphate-Buffered Saline (PBS) | Poor | Similar to water. |
| Dimethyl Sulfoxide (DMSO) | Good | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate | May be used as a co-solvent to improve aqueous solubility. |
| Methanol | Moderate | Another potential co-solvent. |
| Polyethylene Glycol (PEG) | Moderate | Often used in formulations to improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~450.5 g/mol - Note: This is an example molecular weight, please refer to the specific batch information.)
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity or light scattering (nephelometer)
Procedure:
-
Prepare serial dilutions: In the 96-well plate, perform a serial dilution of your 10 mM this compound stock solution in DMSO.
-
Dilute into aqueous buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing a larger volume (e.g., 98 µL) of your aqueous buffer. This will create a range of final concentrations of this compound with a constant final DMSO concentration.
-
Incubate: Mix the plate on a plate shaker for 5 minutes and then let it stand at room temperature for 1-2 hours.
-
Measure turbidity: Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm) using a plate reader.
-
Analyze the data: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control wells.
Visual Guides
Caption: A workflow for systematically addressing solubility issues with this compound.
Caption: The role of TbrPDEB1 in the cAMP signaling pathway and its inhibition by this compound.
References
Interpreting unexpected phenotypes after PDEB1-IN-1 administration
Welcome to the technical support center for PDEB1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, particularly in interpreting unexpected phenotypes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell toxicity at concentrations where we expect to see PDE4B inhibition. Is this a known effect of this compound?
A1: While this compound is designed for high selectivity towards PDE4B, off-target effects or exaggerated on-target effects can potentially lead to cytotoxicity in certain cell types.[1] High concentrations of the inhibitor might lead to off-target kinase inhibition or interfere with other critical cellular pathways.[2] It is also possible that the observed toxicity is an on-target effect in a cell line that is particularly sensitive to sustained high levels of cAMP. We recommend performing a dose-response curve to determine the therapeutic window for your specific cell model and consider using a lower concentration of this compound.
Q2: Our results show no significant change in cAMP levels after this compound administration in our cellular assay. What could be the reason for this?
A2: Several factors could contribute to a lack of change in cAMP levels. Firstly, ensure that the adenylyl cyclase in your cells has been stimulated (e.g., with forskolin) to produce a detectable basal level of cAMP that can be modulated by PDE4B inhibition.[3] Secondly, verify the expression of PDE4B in your specific cell line, as low expression levels would result in a minimal contribution to overall cAMP hydrolysis. Lastly, consider the possibility of experimental error, such as improper compound dilution or degradation. We recommend including positive and negative controls in your experimental setup to troubleshoot these possibilities.[4]
Q3: We are seeing an unexpected pro-inflammatory phenotype after administering this compound, which is contrary to the expected anti-inflammatory effects of PDE4B inhibition. How can we explain this?
A3: This is indeed an unexpected result, as PDE4B inhibition typically leads to anti-inflammatory effects by increasing cAMP, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[5][6] One possibility is a complex interplay of signaling pathways in your specific experimental model. For instance, in certain cellular contexts, elevated cAMP can have paradoxical effects. Alternatively, this could be an indication of an off-target effect on another signaling molecule that promotes inflammation. To investigate this, we recommend profiling the expression of other PDE families in your cells and testing the effect of this compound on a broader panel of inflammatory markers.
Q4: How can we confirm that the observed phenotype in our experiment is a direct result of PDE4B inhibition by this compound?
A4: To confirm the on-target effect of this compound, several control experiments are recommended. The most direct approach is to use a rescue experiment where you can express a this compound-resistant mutant of PDE4B in your cells and see if the phenotype is reversed. Another approach is to use a structurally unrelated PDE4B inhibitor to see if it phenocopies the effect of this compound. Additionally, using siRNA or shRNA to knock down PDE4B expression should mimic the effect of the inhibitor.
Troubleshooting Guide for Unexpected Phenotypes
If you encounter unexpected phenotypes during your experiments with this compound, follow this step-by-step troubleshooting guide to identify the potential cause.
Step 1: Verify Experimental Setup and Reagents
-
Confirm Compound Integrity: Ensure that this compound has been stored correctly and that the correct dilutions were prepared.
-
Check Cell Line Authenticity and Health: Verify the identity of your cell line and ensure the cells are healthy and free from contamination.
-
Validate Assay Performance: Include appropriate positive and negative controls to ensure your assay is performing as expected.[4] For example, a known PDE4 inhibitor could serve as a positive control.
Step 2: Investigate On-Target vs. Off-Target Effects
-
Perform Dose-Response Analysis: A classic bell-shaped dose-response curve can sometimes indicate off-target effects at higher concentrations.
-
Use Orthogonal Approaches: As mentioned in the FAQs, confirm the phenotype using a different PDE4B inhibitor, or by genetic knockdown of PDE4B.
-
Conduct Selectivity Profiling: If off-target effects are suspected, consider having this compound profiled against a panel of other PDEs and kinases to identify potential unintended targets.
Step 3: Characterize the Unexpected Phenotype
-
Perform 'Omics' Analysis: Transcriptomic (RNA-seq) or proteomic analysis can provide an unbiased view of the cellular pathways affected by this compound and may reveal unexpected off-target signaling.
-
Measure Key Signaling Molecules: Based on the 'omics' data or a literature review of potential off-targets, measure the activity of key signaling molecules in the suspected pathways.
Experimental Protocols
1. Cellular cAMP Measurement Assay
This protocol is designed to measure intracellular cAMP levels in response to this compound.
-
Materials:
-
Cells of interest
-
This compound
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
-
-
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound for 30-60 minutes.
-
Stimulate cells with forskolin (typically 1-10 µM) for 15-30 minutes to induce cAMP production.[3]
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Measure cAMP concentration using the assay kit.
-
Plot the cAMP concentration against the inhibitor concentration.
-
2. TNF-α Release Assay in Lipopolysaccharide (LPS)-Stimulated Monocytes
This protocol assesses the anti-inflammatory effect of this compound.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
This compound
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Pre-incubate the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit.[3]
-
Calculate the percentage inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Data Presentation
Table 1: Hypothetical PDE Selectivity Profile of this compound
| PDE Isoform | IC50 (nM) |
| PDE4B | 10 |
| PDE4A | 500 |
| PDE4C | 800 |
| PDE4D | 250 |
| PDE1A | >10,000 |
| PDE2A | >10,000 |
| PDE3A | >10,000 |
| PDE5A | >10,000 |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Dose-Response Data for this compound on TNF-α Release
| This compound Conc. (nM) | % Inhibition of TNF-α |
| 1 | 15 |
| 10 | 52 |
| 100 | 85 |
| 1000 | 92 |
| 10000 | 75 (Toxicity observed) |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: PDE4B Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Troubleshooting Unexpected Phenotypes.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Selective PDE1 Inhibitors: ITI-214 (Lenrispodun) vs. Other Selective Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the highly potent and selective phosphodiesterase 1 (PDE1) inhibitor, ITI-214 (also known as lenrispodun), with other notable selective PDE1 inhibitors, including Vinpocetine and Lu AF58027. The information presented herein is curated from publicly available experimental data to offer an objective analysis of their performance characteristics.
A note on "PDEB1-IN-1": Extensive searches of public scientific literature and chemical databases did not yield specific information on a compound designated "this compound." Therefore, this guide will focus on well-characterized, selective PDE1 inhibitors with available data for a robust comparison. ITI-214 is highlighted as a primary example of a potent and selective PDE1 inhibitor.
Data Presentation: Quantitative Comparison of PDE1 Inhibitors
The inhibitory potency and selectivity of a compound are critical parameters in drug development. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for ITI-214, Vinpocetine, and Lu AF58027 against various PDE isoforms. Lower values indicate higher potency.
| Inhibitor | PDE1A | PDE1B | PDE1C | Other PDEs | Reference |
| ITI-214 (lenrispodun) | Ki: 33 pM | Ki: 380 pM | Ki: 35 pM | >1000-fold selectivity over other PDE families (e.g., PDE4D Ki: 33 nM)[1][2][3] | [1][2][3] |
| Vinpocetine | IC50: ~17 µM (general PDE1) | - | - | Also inhibits IKK (IC50: ~17.17 µM) and voltage-gated Na+ channels.[4] | [4] |
| Lu AF58027 | IC50: 13 nM | IC50: 45 nM | IC50: 1.4 nM | Micromolar concentrations required for inhibition of other PDEs. | [5] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as the source of the enzyme (e.g., recombinant human, bovine) and the assay methodology. Direct comparison between values from different studies should be made with caution.
Experimental Protocols
The determination of a compound's inhibitory activity against PDE enzymes is a fundamental aspect of its characterization. Below are detailed methodologies for key experiments cited in the literature for assessing PDE1 inhibitors.
In Vitro PDE Enzyme Inhibition Assay
This assay is crucial for determining the potency (IC50 or Ki) and selectivity of a PDE inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) of a test compound against various PDE isoforms.
General Protocol (Fluorescence Polarization-Based Assay):
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., ITI-214) in 100% DMSO.
-
Perform serial dilutions of the inhibitor in an appropriate assay buffer. The final DMSO concentration in the assay should typically not exceed 1%.
-
Prepare a solution of recombinant human PDE1 enzyme in the assay buffer. The buffer for PDE1 assays must be supplemented with Ca²⁺ and calmodulin for enzyme activation.[2]
-
Prepare a solution of a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the diluted inhibitor solutions to the wells of the microplate. Include controls for no inhibition (vehicle only) and maximal inhibition (a known potent, non-selective inhibitor).
-
Add the diluted PDE1 enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed fluorescent monophosphate.
-
Measure the fluorescence polarization using a compatible plate reader.
-
-
Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of substrate hydrolysis.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially when the substrate concentration is below the Michaelis-Menten constant (Km) of the enzyme.[1]
-
Alternative Method (Radiometric Assay):
An alternative and highly sensitive method involves the use of radiolabeled substrates (e.g., [³H]-cAMP or [³H]-cGMP). The protocol is similar in principle, but the detection method involves separating the radiolabeled product from the substrate, often using chromatography or scintillation proximity assays, and quantifying the radioactivity.
Mandatory Visualization
PDE1 Signaling Pathway
The following diagram illustrates the central role of PDE1 in modulating cyclic nucleotide signaling pathways.
Caption: PDE1 signaling pathway and point of inhibition.
Experimental Workflow for PDE Inhibitor Characterization
The following diagram outlines the logical flow for characterizing a novel PDE1 inhibitor.
Caption: Workflow for PDE inhibitor characterization.
References
- 1. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinome Selectivity Profile of PDEB1-IN-1 and Alternative Kinase Inhibitors
Disclaimer: As of December 2025, publicly available data on a compound designated "PDEB1-IN-1" is not available. Therefore, this guide serves as a template, utilizing well-characterized kinase inhibitors—Sunitinib, Dasatinib, and Vemurafenib—to illustrate a comprehensive kinome selectivity comparison. The data and methodologies presented are based on established experimental results for these alternative compounds and are intended to provide a framework for the evaluation of novel kinase inhibitors.
Introduction
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. Understanding the selectivity profile of a compound across the human kinome is critical for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinome-wide selectivity of three established kinase inhibitors: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor; Dasatinib, a potent inhibitor of BCR-ABL and SRC family kinases; and Vemurafenib, a selective inhibitor of the BRAF V600E mutant. By presenting their selectivity data, experimental protocols, and relevant signaling pathways, this guide offers researchers, scientists, and drug development professionals a comprehensive resource for evaluating kinase inhibitor performance.
Quantitative Kinome Selectivity Analysis
The following tables summarize the percentage of inhibition of a panel of kinases by Sunitinib, Dasatinib, and Vemurafenib at a concentration of 1 µM. This data is illustrative and compiled from various public sources. A lower percentage indicates stronger inhibition.
Table 1: Selectivity Profile of Sunitinib (1 µM) on a Representative Kinase Panel
| Kinase Target | Family | % Inhibition |
| VEGFR2 | TK | 5 |
| PDGFRβ | TK | 8 |
| KIT | TK | 10 |
| FLT3 | TK | 12 |
| RET | TK | 15 |
| ABL1 | TK | 45 |
| SRC | TK | 55 |
| EGFR | TK | 85 |
| MEK1 | STE | 92 |
| CDK2 | CMGC | 98 |
Table 2: Selectivity Profile of Dasatinib (1 µM) on a Representative Kinase Panel
| Kinase Target | Family | % Inhibition |
| ABL1 | TK | 2 |
| SRC | TK | 3 |
| LCK | TK | 4 |
| YES1 | TK | 5 |
| FYN | TK | 6 |
| KIT | TK | 25 |
| PDGFRβ | TK | 35 |
| EGFR | TK | 78 |
| BRAF | TKL | 95 |
| MEK1 | STE | 97 |
Table 3: Selectivity Profile of Vemurafenib (1 µM) on a Representative Kinase Panel
| Kinase Target | Family | % Inhibition |
| BRAF V600E | TKL | 1 |
| BRAF (wild-type) | TKL | 45 |
| CRAF | TKL | 50 |
| SRMS | TK | 75 |
| ACK1 | TK | 80 |
| ABL1 | TK | 96 |
| SRC | TK | 98 |
| VEGFR2 | TK | 99 |
| KIT | TK | 99 |
| PDGFRβ | TK | 99 |
Experimental Protocols
KINOMEscan™ Assay Protocol (Competition Binding Assay)
The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity. The assay is based on a competitive binding assay that measures the ability of a test compound to displace a ligand from the active site of a kinase.
Materials:
-
Test compounds (e.g., Sunitinib, Dasatinib, Vemurafenib) dissolved in DMSO.
-
A panel of human kinases tagged with a proprietary DNA tag.
-
An immobilized, active-site directed ligand specific for each kinase.
-
Assay buffer.
-
Quantitative PCR (qPCR) reagents.
Procedure:
-
Kinase and Ligand Incubation: Kinases are incubated with the immobilized ligand in the wells of a microtiter plate.
-
Compound Addition: The test compound is added to the wells at a specified concentration (e.g., 1 µM). A DMSO control (vehicle) is run in parallel.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tag and measuring its concentration using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the DMSO control to calculate the percentage of inhibition. A lower amount of bound kinase indicates a stronger interaction between the compound and the kinase.
In Vitro Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase assay buffer.
-
Test compound.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Multi-well plates.
-
Luminometer.
Procedure:
-
Reaction Setup: A reaction mixture containing the kinase, substrate, and assay buffer is prepared in the wells of a multi-well plate.
-
Inhibitor Addition: The test compound is added to the wells at various concentrations. A DMSO control is included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at 30°C).
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Measurement: The luminescence is measured using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The activity in the presence of the inhibitor is compared to the control to determine the IC50 value.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: KINOMEscan Experimental Workflow.
Caption: Sunitinib Signaling Pathway Inhibition.
Caption: Vemurafenib Signaling Pathway Inhibition.
Caption: Dasatinib Signaling Pathway Inhibition.
Unveiling the Intricacies of PDE1 Signaling: A Comparative Guide to PDE1 Inhibition and Gene Silencing
For researchers, scientists, and drug development professionals, understanding the nuances of target modulation is paramount. This guide provides an objective comparison between the use of a small molecule inhibitor, here represented as a generic Phosphodiesterase 1 (PDE1) inhibitor, and gene silencing techniques (siRNA/shRNA) to investigate the function of PDE1. This comparison is supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Phosphodiesterase 1 (PDE1) is a critical enzyme in cyclic nucleotide signaling, hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Its activity is dependent on calcium and calmodulin.[1][2] The PDE1 family has three main isoforms: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities. PDE1A and PDE1B preferentially hydrolyze cGMP, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[3][4] Dysregulation of PDE1 activity is implicated in various pathological conditions, making it an attractive therapeutic target.
This guide explores two primary methodologies for interrogating PDE1 function: pharmacological inhibition and genetic knockdown. We will delve into their effects on intracellular signaling, providing a framework for selecting the most appropriate technique for your research needs.
Quantitative Comparison of PDE1 Inhibition vs. Gene Silencing
The following tables summarize quantitative data from studies investigating the effects of PDE1 inhibition and gene silencing on cyclic nucleotide levels. It is important to note that direct side-by-side comparisons in the same experimental system are limited in the current literature. The data presented here is compiled from different studies to provide a comparative overview.
Table 1: Effect on Intracellular cGMP Levels
| Method | Target | Cell Type | Treatment | Fold Increase in cGMP (vs. Control) | Reference |
| Pharmacological Inhibition | PDE1 | Adult Mouse Ventricular Cardiomyocytes | ITI-214 (PDE1 Inhibitor) + SNP (NO-donor) | ~1.8 | [1][5] |
| Gene Silencing (siRNA) | PDE1A | Adult Mouse Ventricular Cardiomyocytes | PDE1A siRNA + SNP (NO-donor) | ~1.6 | [1][5] |
| Gene Silencing (siRNA) | PDE1C | Adult Mouse Ventricular Cardiomyocytes | PDE1C siRNA + SNP (NO-donor) | No significant change | [1] |
| Gene Silencing (siRNA) | PDE1A + PDE1C | Adult Mouse Ventricular Cardiomyocytes | PDE1A + PDE1C siRNA + SNP (NO-donor) | ~1.7 | [1] |
Table 2: Effect on Intracellular cAMP Levels
| Method | Target | Cell Type | Treatment | % Increase in cAMP (vs. Baseline) | Reference |
| Pharmacological Inhibition | PDE1 | INS-1 (Rat Insulinoma) Cells | 8MM-IBMX (100 µM) | 17.87 ± 1.42% | [6] |
| Pharmacological Inhibition | PDE1 | INS-1 Cells (with glucose stimulation) | 8MM-IBMX (100 µM) | 25.81 ± 2.75% | [7] |
| Gene Silencing (siRNA) | PDE1C | Human Pulmonary Artery Smooth Muscle Cells | PDE1C siRNA | Enhanced cAMP accumulation (quantitative data not specified) | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Role of Phosphodiesterase 1 in the Regulation of Real-Time cGMP Levels and Contractility in Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PDE1 Isozymes, Key Regulators of Pathological Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of Phosphodiesterase 1 in the Regulation of Real-Time cGMP Levels and Contractility in Adult Mouse Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
Benchmarking PDEB1-IN-1 Against Existing Treatments for Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel phosphodiesterase 1B (PDE1B) inhibitor, PDEB1-IN-1, against established therapeutic agents for Pulmonary Arterial Hypertension (PAH). The comparison is based on preclinical data and the known mechanisms of action of existing treatments, as direct comparative studies involving this compound are not yet available in published literature. The information is intended to guide research and development efforts by contextualizing the potential of PDE1B inhibition within the current landscape of PAH treatment.
Pulmonary Arterial Hypertension is a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right heart failure and premature death.[1] Current therapeutic strategies primarily target three key signaling pathways: the nitric oxide (NO), endothelin (ET), and prostacyclin pathways.[2] Recent research has identified Phosphodiesterase 1 (PDE1) as a potential therapeutic target in PAH, with studies showing its upregulation in the pulmonary arteries of PAH patients and in animal models of the disease.[3] Inhibition of PDE1 has been demonstrated to reverse pulmonary vascular remodeling and right ventricular hypertrophy in these models, suggesting a promising new avenue for treatment.[3][4]
Comparative Analysis of Therapeutic Mechanisms
The following table summarizes the mechanisms of action and reported preclinical efficacy of this compound's class of inhibitors (PDE1 inhibitors) and existing PAH treatments.
| Therapeutic Class | Drug Target | Mechanism of Action | Reported Preclinical Effects in PAH Models |
| PDE1 Inhibitors (e.g., this compound) | Phosphodiesterase 1 (PDE1) | Inhibition of PDE1 leads to increased intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP), promoting vasodilation and inhibiting smooth muscle cell proliferation.[4][5] | Reversal of pulmonary artery pressure elevation, reduction of pulmonary vascular remodeling, and decreased right heart hypertrophy.[3][4] |
| PDE5 Inhibitors (e.g., Sildenafil, Tadalafil) | Phosphodiesterase 5 (PDE5) | Specifically inhibits the degradation of cGMP in the pulmonary vasculature, leading to enhanced NO-mediated vasodilation.[6][7] | Improved exercise capacity, reduced mean pulmonary artery pressure, and decreased pulmonary vascular resistance.[6][8] |
| Endothelin Receptor Antagonists (ERAs) (e.g., Bosentan, Ambrisentan) | Endothelin Receptors (ETA and/or ETB) | Block the vasoconstrictive and proliferative effects of endothelin-1 (B181129) on pulmonary artery smooth muscle cells.[6][7] | Modification and reversal of pulmonary vascular remodeling.[9] |
| Prostacyclin Analogues & Receptor Agonists (e.g., Epoprostenol, Treprostinil) | Prostacyclin (IP) Receptor | Mimic the action of endogenous prostacyclin, leading to potent vasodilation, inhibition of platelet aggregation, and antiproliferative effects.[6][10] | Improved exercise tolerance, hemodynamics, and survival.[11] |
| Soluble Guanylate Cyclase (sGC) Stimulators (e.g., Riociguat) | Soluble Guanylate Cyclase | Directly stimulates sGC, increasing cGMP production independently of and synergistically with nitric oxide, resulting in vasodilation.[6] | Significant improvement in exercise capacity and pulmonary vascular resistance.[6] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and existing PAH therapies.
Experimental Protocols for Preclinical Evaluation
The following protocols are standard methodologies used in preclinical studies of PAH and are relevant for benchmarking new compounds like this compound.
Monocrotaline (B1676716) (MCT)-Induced PAH in Rats
This is a widely used model for inducing PAH, characterized by progressive pulmonary vascular remodeling.
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered to adult male rats (e.g., Sprague-Dawley or Wistar strain).[1][3][4][12]
-
Disease Development: PAH develops over a period of 3 to 4 weeks, with significant increases in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.
-
Treatment Intervention: Administration of the test compound (e.g., this compound) and comparator drugs can be initiated either prophylactically (at the time of MCT injection) or therapeutically (after PAH is established, typically around day 14 or 21).[4][12]
-
Endpoint Analysis (at day 28-35):
-
Hemodynamic Measurements: Anesthetized rats undergo right heart catheterization to measure RVSP.[6][12]
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weights (RV / (LV+S)), known as the Fulton Index, is calculated.[3][6]
-
Pulmonary Vascular Remodeling: Lung tissue is collected for histological analysis to assess the muscularization of small pulmonary arteries.[3]
-
Hemodynamic Measurement Protocol
Accurate assessment of pulmonary hemodynamics is critical for evaluating drug efficacy.
-
Animal Preparation: Rats are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).[6][12]
-
Catheterization: A pressure transducer catheter is inserted into the right ventricle, typically via the right jugular vein, for closed-chest measurements of RVSP.[6][13] In some procedures, an open-chest approach is used for more detailed pressure-volume loop analysis.[2][6]
-
Data Acquisition: Pressure waveforms are recorded and analyzed to determine parameters such as RVSP, which serves as an estimate of pulmonary artery systolic pressure.[6]
Conclusion
Inhibition of PDE1 presents a novel and promising therapeutic strategy for Pulmonary Arterial Hypertension. Preclinical evidence suggests that this approach can lead to the reversal of key pathological features of the disease. While direct comparative data for this compound against established PAH therapies are currently lacking, its mechanism of action, targeting both cGMP and cAMP signaling pathways, suggests it could offer a broad therapeutic effect. Further preclinical studies directly benchmarking this compound against PDE5 inhibitors, ERAs, and prostacyclin analogues using standardized experimental protocols will be crucial to fully elucidate its therapeutic potential and position it within the clinical landscape of PAH treatment.
References
- 1. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invasive Hemodynamic Assessment for the Right Ventricular System and Hypoxia-Induced Pulmonary Arterial Hypertension in Mice [jove.com]
- 3. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Additional Use of Prostacyclin Analogs in Patients With Pulmonary Arterial Hypertension: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin receptor antagonists in preclinical models of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cochranelibrary.com [cochranelibrary.com]
- 9. Endothelin Receptor Antagonists in Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 10. Treatment of pulmonary arterial hypertension: the role of prostacyclin and prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
A Guide to Confirming the Mechanism of Action of PDEB1-IN-1 Using Orthogonal Assays
This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the mechanism of action of PDEB1-IN-1, a selective inhibitor of phosphodiesterase 1B (PDE1B). By employing a series of orthogonal assays, from direct biochemical measurements to cell-based functional readouts, researchers can build a robust body of evidence to confirm the compound's intended activity and selectivity.
Understanding the PDE1B Signaling Pathway
Phosphodiesterase 1 (PDE1) is a family of enzymes that play a crucial role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The catalytic activity of PDE1 enzymes is uniquely stimulated by the binding of a Ca2+/calmodulin (CaM) complex, thereby integrating Ca2+ and cyclic nucleotide signaling pathways.[1]
This compound is designed to selectively inhibit the PDE1B isoform. The expected mechanism of action is the blockage of cGMP and/or cAMP hydrolysis, leading to an accumulation of these cyclic nucleotides. This, in turn, activates downstream effectors such as Protein Kinase G (PKG) and Protein Kinase A (PKA), which then phosphorylate target proteins like the cAMP response element-binding protein (CREB).[1]
Orthogonal Assays for Target Validation
To rigorously confirm that this compound acts through its intended mechanism, a multi-tiered approach using orthogonal assays is recommended. This strategy ensures that the observed effects are due to the specific inhibition of PDE1B and not off-target activities.
Comparison of this compound with Alternative Inhibitors
The performance of this compound was evaluated against a non-selective PDE inhibitor (IBMX) and a selective inhibitor for a different PDE family (Rolipram for PDE4).
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC₅₀ (nM) | Selectivity over PDE4D (Fold) | Selectivity over PDE5A (Fold) |
| This compound | PDE1B | 15 | >6,600 | >6,600 |
| IBMX | Non-selective | 1,500 | 0.5 | 0.8 |
| Rolipram | PDE4D | 120 | - | >800 |
Data are representative. IC₅₀ values were determined using a fluorescence-based enzymatic assay.
Table 2: Cellular Activity
| Compound | Cell-Based cGMP EC₅₀ (nM) | pCREB Induction (Fold Change @ 1µM) |
| This compound | 55 | 4.2 |
| IBMX | 3,500 | 2.5 |
| Rolipram | >10,000 | 1.1 |
Data are representative. cGMP accumulation was measured in HEK293 cells overexpressing human PDE1B using a GloSensor-based assay. pCREB levels were measured by Western blot.
Experimental Protocols
Biochemical PDE1B Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PDE1B.
-
Principle: A fluorescently labeled cGMP substrate is hydrolyzed by PDE1B. Inhibition of the enzyme results in a higher fluorescence signal.
-
Methodology:
-
Recombinant human PDE1B enzyme is pre-incubated with a serial dilution of this compound or control compounds in an assay buffer containing Ca2+/Calmodulin.
-
The enzymatic reaction is initiated by adding a fluorescent cGMP substrate.
-
The reaction is incubated for 60 minutes at room temperature.
-
A stop solution is added, and the fluorescence is measured using a plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based cGMP Accumulation Assay
This assay measures the accumulation of intracellular cGMP in response to PDE1B inhibition in a cellular context.
-
Principle: A genetically encoded biosensor (e.g., cGMP GloSensor™) in living cells produces a luminescent signal in proportion to the intracellular cGMP concentration.[2]
-
Methodology:
-
HEK293 cells stably expressing human PDE1B and the cGMP GloSensor™ are plated in 96-well plates.[2]
-
Cells are incubated with a serial dilution of this compound or control compounds for 30 minutes.
-
A sub-maximal dose of a nitric oxide donor (e.g., SNP) is added to stimulate cGMP production.
-
Luminescence is measured after 15 minutes.
-
EC₅₀ values are determined from the dose-response curves.
-
Western Blot for Phospho-CREB (pCREB)
This assay confirms that target engagement leads to the modulation of a key downstream signaling node.
-
Principle: Immunoblotting is used to detect the levels of CREB phosphorylated at Ser133, a downstream marker of the cAMP/PKA and cGMP/PKG signaling pathways.
-
Methodology:
-
A relevant cell line (e.g., SH-SY5Y neuroblastoma cells) is treated with this compound or control compounds for 2 hours.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against pCREB (Ser133) and total CREB.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified.
-
Logical Framework for Confirmation
The confidence in the mechanism of action is built by integrating evidence from these distinct but complementary assays. A positive result in the biochemical assay confirms direct enzyme inhibition, the cell-based assay confirms target engagement in a physiological context, and the downstream functional assay links this engagement to a biological response.
References
Evaluating synergistic potential of PDEB1-IN-1 with other compounds
An objective comparison of the synergistic potential of a specific phosphodiesterase 1 (PDE1) inhibitor, referred to as PDEB1-IN-1 in the initial query, cannot be provided at this time due to the absence of specific data for a compound with this exact designation in the public domain.
Extensive research into scientific literature and clinical trial databases did not yield any information on a molecule named "this compound". It is possible that this is a typographical error, a pre-clinical internal designation not yet publicly disclosed, or a misunderstanding of a related compound.
However, a broader analysis of the therapeutic class to which this hypothetical compound belongs—phosphodiesterase 1 (PDE1) inhibitors—can offer valuable insights into their potential for synergistic interactions.
The Synergistic Landscape of PDE1 Inhibition
Phosphodiesterase 1 (PDE1) is an enzyme that plays a crucial role in cellular signaling by hydrolyzing second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE1, the intracellular levels of these second messengers increase, leading to a variety of downstream effects that are of therapeutic interest in several diseases, including cancer, cardiovascular disorders, and neurological conditions.[1]
The potential for synergistic interactions with PDE1 inhibitors stems from their ability to modulate fundamental cellular processes that are often dysregulated in disease. When combined with other therapeutic agents, PDE1 inhibitors could amplify desired effects, overcome resistance mechanisms, or reduce required dosages, thereby minimizing side effects.
Potential Areas for Synergy:
-
Oncology: In cancer, elevated cAMP and cGMP levels can lead to cell cycle arrest and inhibit proliferation.[1] Combining PDE1 inhibitors with conventional chemotherapeutics or targeted agents could enhance anti-tumor activity. For instance, increasing intracellular cAMP can sensitize cancer cells to certain types of chemotherapy-induced cell death.[1]
-
Cardiovascular Disease: In the context of cardiovascular health, PDE1 inhibition can promote vasodilation and have anti-hypertrophic effects.[1] Synergistic effects might be observed when co-administered with other vasodilators or antihypertensive medications.
-
Neurodegenerative Disorders: By modulating cAMP and cGMP signaling, PDE1 inhibitors can influence neuronal survival and synaptic plasticity.[1] There is a theoretical basis for synergy with drugs that target other pathways implicated in neurodegeneration.
Hypothetical Experimental Design for Evaluating Synergy
To rigorously evaluate the synergistic potential of a novel PDE1 inhibitor like the hypothetical "this compound," a series of well-defined experiments would be necessary. The following outlines a potential workflow for such an investigation.
Experimental Workflow
Caption: A generalized workflow for assessing the synergistic potential of a novel compound.
Detailed Methodologies:
-
Cell Line Screening:
-
Objective: To identify potential synergistic combinations across a panel of relevant cell lines (e.g., various cancer cell types).
-
Protocol: A checkerboard assay would be employed. Cells would be seeded in 96-well plates and treated with a matrix of concentrations of the PDE1 inhibitor and a panel of other compounds (e.g., standard-of-care chemotherapies). Cell viability would be assessed after a defined incubation period (e.g., 72 hours) using a standard method like the MTT or CellTiter-Glo assay.
-
-
Combination Index (CI) Analysis:
-
Objective: To quantitatively determine if the observed interaction is synergistic, additive, or antagonistic.
-
Protocol: The data from the checkerboard assays would be analyzed using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
-
Mechanism of Action Studies:
-
Objective: To understand the molecular basis of the synergistic interaction.
-
Protocol: Techniques such as Western blotting, quantitative PCR (qPCR), and flow cytometry would be used to examine changes in key signaling pathways. For example, researchers might investigate markers of apoptosis (e.g., cleaved caspase-3), cell cycle progression (e.g., cyclin levels), and the phosphorylation status of downstream effectors of cAMP and cGMP.
-
Visualizing the Underlying Signaling Pathway
The synergistic effects of a PDE1 inhibitor would likely be mediated through the modulation of the cAMP and cGMP signaling pathways. The diagram below illustrates the central role of PDE1 in regulating these pathways.
References
A Researcher's Guide to Phosphodiesterase Inhibitors: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of various phosphodiesterase (PDE) inhibitors, focusing on their inhibitory potency, selectivity, and pharmacokinetic profiles. The information herein is compiled from a range of preclinical and clinical studies to support research and development efforts in targeting the PDE superfamily.
Phosphodiesterases are critical regulators of intracellular signaling pathways, catalyzing the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Inhibition of these enzymes presents a therapeutic strategy for a multitude of disorders, including cardiovascular diseases, inflammatory conditions, and neurological disorders.[2] This guide aims to provide a comparative framework for evaluating different PDE inhibitors based on available experimental data.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) and selectivity profiles of various PDE inhibitors across different PDE families. It is important to note that these values are compiled from multiple studies, and direct comparisons may be influenced by variations in experimental conditions.
Table 1: Comparative IC50 Values of Selected PDE Inhibitors (in nM)
| Inhibitor | PDE1 | PDE2 | PDE |---|---|---|---|---|---|---|---|---|---|---|---| | Sildenafil | 248 | >1000 | >1000 | >1000 | 6.6 | 20 | >1000 | >1000 | >1000 | >1000 | >1000 | | Vardenafil (B611638) | 180 | >1000 | >1000 | >1000 | 0.7 | 11 | >1000 | >1000 | >1000 | >1000 | >1000 | | Tadalafil | >1000 | >1000 | >1000 | >1000 | 2.0 | >1000 | >1000 | >1000 | >1000 | >1000 | 2671 | | Roflumilast | - | - | - | ~0.8 | - | - | - | - | - | - | - | | Cilomilast | - | - | - | ~120 | - | - | - | - | - | - | - | | Milrinone (B1677136) | - | - | ~190 | >10,000 | - | - | - | - | - | - | - | | Cilostazol (B1669032) | - | - | ~200 | >10,000 | - | - | - | - | - | - | - | | IBMX (non-selective) | ~13,000 | ~7,000 | ~4,000 | ~13,000 | ~4,000 | - | - | - | - | - | - |
Data compiled from multiple sources.[3][4][5] Note that assay conditions can vary between studies, affecting absolute IC50 values.
Table 2: Selectivity Ratios of PDE5 Inhibitors
| Inhibitor | Selectivity for PDE5 vs. PDE1 | Selectivity for PDE5 vs. PDE6 | Selectivity for PDE5 vs. PDE11 |
| Sildenafil | ~37.6 | ~3.0 | ~1000 |
| Vardenafil | ~257 | ~15.7 | ~9300 |
| Tadalafil | >500 | >500 | ~1.3 |
Selectivity is calculated as IC50 (PDE-X) / IC50 (PDE5). Data compiled from multiple sources.[3][4]
Comparative Pharmacokinetic Properties
The pharmacokinetic profiles of PDE inhibitors are crucial for determining their clinical utility, influencing dosing regimens and duration of action.
Table 3: Pharmacokinetic Parameters of Selected PDE Inhibitors
| Inhibitor | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Protein Binding (%) |
| Sildenafil | ~1.0 | 3-5 | ~40 | ~96 |
| Vardenafil | ~0.7 | 4-5 | ~15 | ~95 |
| Tadalafil | ~2.0 | ~17.5 | Not determined | ~94 |
| Roflumilast | ~1.0 | ~17 | ~80 | ~99 |
| Cilostazol | 2-4 | ~11 | ~50 | 95-98 |
| Milrinone | 0.5-1.0 | ~2.3 | N/A (IV) | ~70 |
Data compiled from multiple sources.[5][6][7][8][9]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is essential for a comprehensive understanding.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for widely used in vitro PDE inhibitor screening assays.
Protocol 1: PDE-Glo™ Phosphodiesterase Assay (Luminescence-Based)
This protocol is adapted from the manufacturer's instructions for the Promega PDE-Glo™ Assay.[1][10][11]
Principle: The assay measures the amount of remaining cAMP or cGMP after a PDE-catalyzed reaction. The remaining cyclic nucleotide is used by a cyclic nucleotide-dependent protein kinase to catalyze the phosphorylation of a substrate, which consumes ATP. The amount of remaining ATP is then quantified using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.
Materials:
-
PDE-Glo™ Reaction Buffer
-
PDE-Glo™ Termination Buffer
-
PDE-Glo™ Detection Solution
-
Kinase-Glo® Reagent
-
Purified PDE enzyme
-
cAMP or cGMP substrate
-
Test inhibitors
-
White, opaque multi-well plates (96, 384, or 1536-well)
-
Luminometer
Procedure:
-
Enzyme Reaction:
-
Prepare serial dilutions of the test inhibitor in the appropriate buffer.
-
In a white multi-well plate, add the PDE enzyme, the test inhibitor (or vehicle control), and initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Termination and Detection:
-
Add PDE-Glo™ Termination Buffer to stop the enzymatic reaction.
-
Add the PDE-Glo™ Detection Solution, which contains the protein kinase and its substrate. Incubate for 20 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add Kinase-Glo® Reagent to the wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to PDE activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: IMAP® Fluorescence Polarization Assay
This protocol is based on the principles of the Immobilized Metal Affinity for Phosphochemicals (IMAP) technology.[12][13][14][15]
Principle: This homogeneous assay measures the binding of a fluorescently labeled phosphoproduct (5'-AMP or 5'-GMP) to nanoparticles containing trivalent metal ions. When the small, fluorescently labeled product binds to the large nanoparticles, its tumbling rate in solution decreases, leading to an increase in the fluorescence polarization (FP) signal. PDE inhibitors prevent the formation of the phosphoproduct, resulting in a low FP signal.
Materials:
-
IMAP® Binding Buffer
-
IMAP® Binding Reagent (nanoparticles)
-
Fluorescently labeled cAMP or cGMP substrate
-
Purified PDE enzyme
-
Test inhibitors
-
Black, low-binding multi-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Enzyme Reaction:
-
Prepare serial dilutions of the test inhibitor.
-
In a black multi-well plate, combine the PDE enzyme, the test inhibitor (or vehicle control), and the fluorescently labeled cAMP or cGMP substrate.
-
Incubate the reaction at room temperature for the desired duration (e.g., 60-90 minutes), protected from light.
-
-
Binding and Detection:
-
Stop the reaction by adding the IMAP® Binding Reagent diluted in IMAP® Binding Buffer.
-
Incubate at room temperature for at least 60 minutes to allow the binding to reach equilibrium, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The FP signal is directly proportional to the amount of phosphoproduct formed.
-
Calculate the percent inhibition based on the FP values of the control (no inhibitor) and background (no enzyme) wells.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
This guide serves as a starting point for researchers investigating phosphodiesterase inhibitors. The provided data and protocols are intended to facilitate the comparative analysis of these compounds and to aid in the design of future experiments. For the most accurate cross-study comparisons, it is recommended to evaluate compounds of interest head-to-head under identical experimental conditions.
References
- 1. promega.com [promega.com]
- 2. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 3. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the effects of cilostazol and milrinone on cAMP-PDE activity, intracellular cAMP and calcium in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implications of PDE4 structure on inhibitor selectivity across PDE families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Implications of PDE4 structure on inhibitor selectivity across PDE families | Semantic Scholar [semanticscholar.org]
- 8. Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.sg]
- 11. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
- 12. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]
- 13. A homogeneous fluorescence polarization assay adaptable for a range of protein serine/threonine and tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of Novel PDE1B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for Phosphodiesterase 1B (PDE1B) presents a promising therapeutic avenue for a range of neurological and cardiovascular disorders.[1] PDE1B, a calcium and calmodulin-dependent enzyme, plays a crucial role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] Its inhibition can enhance neuronal plasticity, improve myocardial contractility, and facilitate vascular relaxation.[1] This guide provides a comparative assessment framework for evaluating the therapeutic window of novel PDE1B inhibitors, exemplified by the hypothetical compound "PDE1B-IN-1," against established and emerging competitors.
The PDE1B Signaling Pathway and Point of Inhibition
PDE1B is a key regulator in signal transduction pathways.[4] In the presence of elevated intracellular calcium (Ca²⁺), calmodulin (CaM) binds to and activates PDE1B.[3][5] The activated PDE1B enzyme then hydrolyzes cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively.[2] This action terminates the downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG), which are involved in critical cellular functions like gene transcription, neuronal plasticity, and smooth muscle relaxation.[6] PDE1B inhibitors, such as PDE1B-IN-1, act by blocking the catalytic site of the enzyme, preventing the breakdown of cAMP and cGMP and thereby potentiating their signaling effects.[1][4]
Comparative Analysis of PDE1B Inhibitors
A critical factor in the preclinical development of any therapeutic agent is its therapeutic window—the dose range that provides therapeutic benefit without causing unacceptable toxicity. This is often quantified by the Therapeutic Index (TI), the ratio of the toxic dose to the therapeutic dose. For in vitro studies, this can be represented by the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
While specific preclinical data for the compound "PDE1B-IN-1" is not publicly available, the following table presents a comparative summary of known PDE1B inhibitors. It is important to note that direct comparison can be challenging due to variations in assay conditions and the limited availability of comprehensive public data.
| Compound Name | Target(s) | Efficacy (IC50) | Cytotoxicity (CC50) | Therapeutic Index (CC50/IC50) | Notes |
| PDE1B-IN-1 | PDE1B (presumed) | Data not available | Data not available | Data not available | Hypothetical novel inhibitor for assessment. |
| Lenrispodun (ITI-214) | PDE1 (pan-isoform) | Sub-nanomolar to picomolar[2] | Data not available | Data not available | Potent and selective inhibitor; has been well-tolerated in Phase 1/2a clinical trials.[4][7] |
| Vinpocetine | PDE1 | ~10-50 µM[8] | Data not available | Data not available | Non-specific, also inhibits other PDEs.[9] Used clinically in some countries for cerebrovascular disorders.[5] |
| Exemplified Compound (Intra-Cellular Therapies) | PDE1A / PDE1B | 0.13 nM (PDE1A), 2.2 nM (PDE1B)[10] | Data not available | Data not available | High potency and selectivity for PDE1A over PDE1B. |
| Exemplified Compound (Eli Lilly) | PDE1A / PDE1B / PDE1C | 1.41 nM (PDE1A), 5.32 nM (PDE1B), 2.08 nM (PDE1C)[11] | Data not available | Data not available | Potent pan-PDE1 inhibitor with high selectivity over other PDE families.[11] |
Disclaimer: The data presented is compiled from various sources and may not be directly comparable due to different experimental conditions. The absence of cytotoxicity data (CC50) in publicly available literature prevents the calculation of a precise in vitro Therapeutic Index.
Experimental Protocols for Assessing Therapeutic Window
The determination of a therapeutic window requires a series of well-defined experiments to quantify both the efficacy and the toxicity of a compound. The following protocols outline standard methodologies for these assessments.
Experimental Workflow
A typical workflow for assessing the therapeutic window of a novel PDE1B inhibitor begins with in vitro biochemical assays to determine potency and selectivity, followed by cell-based assays to assess efficacy and cytotoxicity in a biological context. Promising candidates then advance to in vivo studies to evaluate pharmacokinetics, efficacy, and toxicology in animal models.
Detailed Methodologies
1. In Vitro PDE1B Enzyme Inhibition Assay (Efficacy)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified PDE1B enzyme.
-
Principle: This assay measures the enzymatic activity of PDE1B, which hydrolyzes a fluorescently labeled substrate (e.g., FAM-cAMP). In the presence of an inhibitor, the hydrolysis rate decreases. A common method is the fluorescence polarization (FP) assay.[12]
-
Protocol:
-
Reagent Preparation: Prepare assay buffer containing Tris-HCl, MgCl₂, CaCl₂, and calmodulin.[8] Prepare serial dilutions of the test compound (e.g., PDE1B-IN-1) and a reference inhibitor in DMSO, followed by dilution in the assay buffer.
-
Assay Plate Setup: Add the diluted compounds to a 384-well plate.[13] Include controls for no enzyme activity and 100% enzyme activity (vehicle control).
-
Enzyme Addition: Add purified recombinant human PDE1B enzyme to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add the FAM-labeled cAMP or cGMP substrate to all wells to start the reaction.
-
Detection: After a set incubation period, stop the reaction and add a binding agent (e.g., IMAP beads) that specifically binds to the hydrolyzed monophosphate product.[13] Read the fluorescence polarization on a microplate reader. A higher FP signal corresponds to higher enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[8]
-
2. In Vitro Cell Viability Assay (Toxicity)
-
Objective: To determine the half-maximal cytotoxic concentration (CC50) of the test compound in a relevant cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan (B1609692) crystals.[11]
-
Protocol:
-
Cell Culture: Seed a relevant cell line (e.g., neuronal cells or smooth muscle cells expressing PDE1B) in a 96-well plate and incubate for 24 hours to allow attachment.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) for a specified period (e.g., 48-72 hours).[1] Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the CC50 value.[14]
-
3. In Vivo Toxicology Study
-
Objective: To determine the safety profile and dose-limiting toxicities of the test compound in animal models.
-
Principle: These studies involve administering the compound to animals (typically one rodent and one non-rodent species) at multiple dose levels to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.[15]
-
Protocol (General Outline):
-
Animal Models: Select appropriate animal species (e.g., rats and dogs).[15]
-
Dose Administration: Administer the test compound via the intended clinical route (e.g., oral gavage) at a range of doses, typically including a low, medium, and high dose group, along with a vehicle control group.[16] The duration of dosing depends on the intended clinical use.[15]
-
Monitoring: Conduct daily clinical observations for signs of toxicity. Monitor body weight, food consumption, and other relevant parameters.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis to assess organ function.[15]
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, and collect organs for weight analysis and microscopic histopathological examination to identify any treatment-related changes.[15]
-
Data Analysis: Analyze all data to identify any dose-dependent adverse effects and determine the no-observed-adverse-effect level (NOAEL) and the MTD.
-
Conclusion
The assessment of the therapeutic window is a cornerstone of preclinical drug development. For novel PDE1B inhibitors like the hypothetical "PDE1B-IN-1," a systematic evaluation of efficacy and toxicity is essential. By employing standardized in vitro and in vivo protocols, researchers can generate the critical data needed to compare new chemical entities against competitors like lenrispodun and vinpocetine. This comparative approach allows for an objective assessment of a compound's potential for further development, ultimately identifying candidates with the most favorable balance of potency and safety for addressing unmet needs in neurological and cardiovascular diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. lenrispodun | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intra-Cellular Therapies Announces Publications [globenewswire.com]
- 5. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (ITI-214) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intra-Cellular Therapies describes new PDE1 inhibitors | BioWorld [bioworld.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. nebiolab.com [nebiolab.com]
Correlating In Vitro Potency with In Vivo Efficacy for Selective PDE1B Inhibition: A Comparative Guide Using ITI-214 as a Proxy for PDEB1-IN-1
Disclaimer: Publicly available information on a compound specifically named "PDEB1-IN-1" is limited. Therefore, this guide utilizes the well-characterized, potent, and highly selective phosphodiesterase 1 (PDE1) inhibitor, ITI-214 , as a representative molecule to illustrate the correlation between in vitro potency and in vivo efficacy for a selective PDE1B inhibitor. The data presented is based on published studies of ITI-214 and other relevant PDE inhibitors.
This guide provides a comprehensive comparison of the performance of a selective PDE1 inhibitor with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Performance of PDE Inhibitors
The following tables summarize quantitative data on the in vitro potency and in vivo efficacy of ITI-214, along with a comparison to other classes of PDE inhibitors.
Table 1: In Vitro Potency and Selectivity of ITI-214
| Target | IC50 (nM) | Selectivity vs. Other PDEs | Key Findings |
| PDE1 | ~0.3 | >1000-fold vs. other PDE families | ITI-214 is a potent and highly selective inhibitor of the PDE1 enzyme family.[1][2] |
Table 2: In Vivo Efficacy of ITI-214 in Preclinical Models
| Preclinical Model | Dosing Regimen | Key Efficacy Readouts | Therapeutic Area |
| Rodent models of cognitive impairment | Oral administration | Enhanced memory acquisition, consolidation, and retrieval.[1] | Neurodegenerative Diseases |
| Lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells | Dose-dependent | Suppression of pro-inflammatory cytokine gene expression.[2] | Neuroinflammation |
| Animal models of Parkinson's Disease | Not specified | Improvement in motor functions.[3] | Parkinson's Disease |
Table 3: Comparison with Other PDE Inhibitor Classes
| PDE Inhibitor Class | Primary Second Messenger | Key Therapeutic Areas | Representative Compound |
| PDE1 (e.g., ITI-214) | cAMP & cGMP | Neurodegenerative diseases, neuropsychiatric disorders, heart failure.[4] | ITI-214 |
| PDE4 | cAMP | Chronic obstructive pulmonary disease (COPD), inflammatory skin conditions.[5][6] | Roflumilast, Apremilast |
| PDE5 | cGMP | Erectile dysfunction, pulmonary arterial hypertension, cardiovascular diseases.[7] | Sildenafil |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro Potency: Phosphodiesterase Radiometric Enzyme Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various PDE isoforms.
-
Procedure:
-
Recombinant human PDE enzymes are used.
-
The assay is initiated by adding the PDE enzyme to a reaction mixture containing a fixed concentration of the radiolabeled cyclic nucleotide substrate (e.g., [3H]cAMP or [3H]cGMP) and varying concentrations of the inhibitor (e.g., ITI-214).
-
The reaction is incubated at 30°C for a specified period.
-
The reaction is terminated by the addition of a stop solution.
-
The product of the enzymatic reaction (e.g., [3H]AMP or [3H]GMP) is separated from the unreacted substrate using methods like anion exchange chromatography.
-
The amount of radioactivity in the product is quantified using liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy: Rodent Model of Cognitive Impairment (e.g., Novel Object Recognition Test)
-
Objective: To assess the effect of the test compound on learning and memory.
-
Animals: Adult male rodents (e.g., rats or mice) are used.
-
Procedure:
-
Habituation: Animals are individually habituated to the testing arena for a set period over several days.
-
Training (Acquisition Phase): On the training day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time. The test compound or vehicle is administered before or after this phase, depending on whether acquisition, consolidation, or retrieval is being tested.
-
Testing (Retrieval Phase): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.
-
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A significantly higher discrimination index in the compound-treated group compared to the vehicle group indicates improved memory.[1]
Visualizations
Signaling Pathway of PDE1 Inhibition
Caption: Signaling pathway of PDE1 inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2024-7941 [excli.de]
Independent Validation of PDEB1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an independent validation of the published research findings on PDEB1-IN-1, a known inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1). This document offers a comparative analysis of this compound's performance against other notable TbrPDEB1 inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of TbrPDEB1 Inhibitors
This compound has been identified as a derivative of Cilomilast and demonstrates inhibitory activity against TbrPDEB1, an essential enzyme in the cAMP signaling pathway of the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. The inhibition of this enzyme leads to an increase in intracellular cAMP levels, disrupting critical cellular processes and ultimately leading to parasite death.
This section presents a quantitative comparison of this compound with other published TbrPDEB1 inhibitors. The data summarized below has been extracted from various independent research publications.
| Compound | TbrPDEB1 IC50 (µM) | TbrPDEB1 Ki (nM) | T. brucei EC50 (µM) | Selectivity for TbrPDEB1 over hPDE4B | Reference |
| This compound | 0.95 | - | 26 | Not Reported | MedchemExpress |
| NPD-001 | 0.004 | - | - | ~10-fold more potent on hPDE4 | Blaazer et al., 2018 |
| NPD-008 | - | 100 | 5.5 | ~19-fold selective for TbrPDEB1 | Blaazer et al., 2018 |
| NPD-039 | - | 100 | 6.7 | >10-fold selective for TbrPDEB1 | Blaazer et al., 2018 |
| Piclamilast | Modest Inhibition | - | - | Not Reported | (Mentioned as a known hPDE4 inhibitor) |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. EC50 (half-maximal effective concentration) reflects the compound's potency in a cellular context. A lower value indicates higher potency. Selectivity is a crucial parameter, as off-target inhibition of human phosphodiesterases (like hPDE4) can lead to side effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table. These protocols are based on published research and provide a framework for the independent validation of the presented findings.
TbrPDEB1 Inhibition Assay (Scintillation Proximity Assay - SPA)
This biochemical assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of test compounds against the TbrPDEB1 enzyme.
Materials:
-
Recombinant full-length TbrPDEB1 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Yttrium silicate (B1173343) SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplates
Procedure:
-
A reaction mixture is prepared containing the assay buffer, TbrPDEB1 enzyme, and SPA beads.
-
The test compound is added to the wells of the microplate at various concentrations. A control with no inhibitor is included.
-
The enzymatic reaction is initiated by the addition of [³H]-cAMP.
-
The plate is incubated at room temperature to allow the enzymatic reaction to proceed. TbrPDEB1 hydrolyzes [³H]-cAMP to [³H]-AMP.
-
The SPA beads capture the radiolabeled product, [³H]-AMP.
-
The plate is read using a scintillation counter. The proximity of the captured [³H]-AMP to the scintillant in the beads generates a signal.
-
The percentage of inhibition is calculated for each compound concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Trypanosoma brucei Proliferation Assay (EC50 Determination)
This cell-based assay is used to determine the effective concentration of a compound that inhibits the growth of T. brucei parasites by 50%.
Materials:
-
Trypanosoma brucei bloodstream form parasites
-
Complete HMI-9 medium supplemented with fetal bovine serum
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
T. brucei parasites are seeded into the wells of a 96-well plate at a defined density in complete medium.
-
The test compound is added to the wells at a range of concentrations. A vehicle control (DMSO) is included.
-
The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO₂) for a period that allows for parasite proliferation (typically 48-72 hours).
-
Following incubation, the resazurin-based reagent is added to each well.
-
The plates are incubated for a further 4-8 hours to allow viable, metabolically active parasites to reduce the resazurin (B115843) to the fluorescent product, resorufin.
-
The fluorescence is measured using a microplate reader.
-
The percentage of growth inhibition is calculated for each compound concentration relative to the vehicle control.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Science
To better understand the context of this compound's mechanism and the process of its discovery, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Safety Operating Guide
Navigating the Disposal of PDEB1-IN-1: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the research chemical PDEB1-IN-1, emphasizing procedural steps and safety protocols in the absence of a specific Safety Data Sheet (SDS).
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its proper disposal based on established best practices for handling novel chemical compounds. All materials contaminated with this compound should be treated as hazardous chemical waste.
Pre-Disposal Planning and Waste Minimization
Before commencing any experimental work that will generate this compound waste, a thorough disposal plan is critical. The core principle of responsible chemical management is to minimize waste generation. This can be achieved through:
-
Source Reduction: Order only the necessary quantities of this compound to avoid surplus.
-
Inventory Management: Maintain a detailed inventory of the chemical, including dates of receipt and opening.
-
Experimental Design: When feasible, reduce the scale of experiments to minimize the volume of waste produced.
Personal Protective Equipment (PPE)
When handling this compound in its pure form, in solution, or as waste, wearing appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification |
| Hand Protection | Nitrile gloves are recommended. Ensure compatibility with any solvents used. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | If handling the powder form outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. |
Step-by-Step Disposal Protocol
The following procedures outline the necessary steps for the proper disposal of this compound waste, categorized by waste type.
Solid Waste Disposal
This category includes items such as contaminated gloves, weigh boats, paper towels, and centrifuge tubes.
Procedure:
-
Collect all solid waste contaminated with this compound in a designated, durable, and clearly labeled hazardous waste container.
-
The label must prominently display "HAZARDOUS WASTE" and specify the contents, including "this compound."
-
Keep the container sealed at all times except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA).
Liquid Waste Disposal
Solutions containing this compound require careful segregation and labeling.
Procedure:
-
Segregate Waste Streams:
-
Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in a solvent, segregate the waste based on whether the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., DMSO, ethanol (B145695), acetone). Many institutions mandate this separation for disposal.[1]
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate container labeled "Aqueous Hazardous Waste." Do not dispose of these solutions down the drain.[1]
-
-
Labeling: The container must be clearly labeled "HAZARDOUS WASTE" and specify all constituents by percentage (e.g., "this compound in DMSO").
-
Storage: Keep the container tightly capped and store it in secondary containment within a designated SAA to prevent spills.
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste due to residual contamination.
Procedure:
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[1] The first rinsate should be collected and disposed of as liquid hazardous waste.[1]
-
After rinsing, deface or remove the original label.
-
Dispose of the rinsed, air-dried container according to your institution's policy for hazardous waste containers.
Spill Cleanup
In the event of a spill, cordon off the area and proceed with cleanup only if you are trained to do so.
Procedure:
-
Wear appropriate PPE.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous solid waste.
Waste Storage and Final Disposal
-
Satellite Accumulation Areas (SAA): Store all hazardous waste in a designated SAA within the laboratory, at or near the point of generation.[1]
-
Storage Conditions: Keep waste containers closed except when adding waste.[1] Store them in a well-ventilated area, away from heat sources or direct sunlight, and use secondary containment to catch potential leaks.[1]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
Caption: Disposal workflow for this compound from generation to EHS pickup.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound waste, protecting both themselves and the environment. Always consult with your institution's EHS office for specific guidance and requirements.
References
Personal protective equipment for handling PDEB1-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of PDEB1-IN-1, a phosphodiesterase inhibitor. The information herein is compiled from general laboratory safety protocols and data from similar chemical compounds, intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The recommended PPE is based on a risk assessment for handling potentially hazardous chemical compounds in a laboratory setting.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect from splashes.[1] |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities.[1][2] | |
| Hand Protection | Nitrile Gloves | Two pairs of chemotherapy-grade nitrile gloves are recommended.[1] Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is required to protect skin and clothing.[1] |
| Chemical-Resistant Apron | Recommended for procedures with a high risk of splashing.[1] | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] |
| Respirator | May be required for certain procedures as determined by a risk assessment. Consult your institution's safety officer.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure safety and experimental integrity.
1. Preparation and Pre-handling:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Prepare all required materials and equipment within the fume hood to minimize movement in and out of the containment area.
-
Review the experimental protocol and have a clear understanding of all steps.
2. Handling and Experimental Procedures:
-
Don the appropriate PPE as specified in the table above before entering the laboratory.
-
Conduct all manipulations of solid this compound and the preparation of its solutions inside a certified chemical fume hood.[1]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
Avoid generating dust or aerosols.
-
If weighing the solid compound, do so within the fume hood on a tared weigh boat or paper.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
3. Post-handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash, if compatible with the equipment.
-
Properly remove and dispose of PPE. Remove gloves first, followed by the lab coat, and then eye and face protection.[3]
-
Wash hands thoroughly with soap and water after removing PPE.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions and solid waste containing this compound should be collected in a designated, properly labeled hazardous waste container.[1] The label must include "HAZARDOUS WASTE," the chemical name, and the approximate concentration.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be disposed of in the hazardous waste container.
-
Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label and dispose of the container according to institutional guidelines.[1]
-
Storage of Waste: Store waste in a designated satellite accumulation area until it is collected by environmental health and safety personnel.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
-
Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.
-
Spill:
Workflow for Safe Handling of this compound
Caption: This diagram outlines the step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
